molecular formula C8H7ClN2 B3043875 5-(Chloromethyl)-1H-indazole CAS No. 944904-22-7

5-(Chloromethyl)-1H-indazole

Katalognummer: B3043875
CAS-Nummer: 944904-22-7
Molekulargewicht: 166.61
InChI-Schlüssel: MINWBKTYJNPQBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(Chloromethyl)-1H-indazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61. The purity is usually 95%.
BenchChem offers high-quality 5-(Chloromethyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(chloromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINWBKTYJNPQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and handling of 5-(Chloromethyl)-1H-indazole , a critical reactive intermediate in the development of kinase inhibitors (e.g., indazole-based VEGFR/PDGFR inhibitors). Unlike standard benzyl chlorides, the presence of the indazole core introduces tautomeric complexity and amphoteric solubility profiles that require specific handling protocols. This guide prioritizes a scalable, two-step synthetic route starting from methyl 1H-indazole-5-carboxylate , ensuring high regiochemical fidelity and minimizing N-alkylation byproducts.

Introduction & Strategic Relevance

5-(Chloromethyl)-1H-indazole serves as a "warhead" or linker in medicinal chemistry. The electrophilic methylene group at the C5 position allows for rapid coupling with nucleophiles (amines, thiols, alkoxides) to generate diverse libraries of bioactive molecules.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • Molecular Formula: C₈H₇ClN₂

  • Molecular Weight: 166.61 g/mol

  • Reactivity: High electrophilicity at the benzylic carbon; susceptible to hydrolysis in aqueous basic media; potential for polymerization if stored as a free base.

  • Tautomerism: Exists in equilibrium between 1H- and 2H- forms, though the 1H- form predominates in solution.

Retrosynthetic Analysis

To ensure regioselectivity and avoid the poor yields associated with direct chloromethylation (Blanc reaction) of the deactivated indazole ring, a functional group interconversion (FGI) strategy is selected.

  • Target: 5-(Chloromethyl)-1H-indazole

  • Precursor: (1H-Indazol-5-yl)methanol (Stable alcohol intermediate)

  • Starting Material: Methyl 1H-indazole-5-carboxylate (Commercially available, high purity)

Logical Pathway
  • Reduction: Conversion of the ester to the primary alcohol using a hydride donor capable of tolerating the N-H acidity.

  • Chlorination: Nucleophilic substitution of the hydroxyl group with chloride using thionyl chloride (

    
    ), isolating the product as the hydrochloride salt to prevent self-alkylation.
    

Retrosynthesis cluster_logic Strategic Logic Target 5-(Chloromethyl)-1H-indazole (Target) Alcohol (1H-Indazol-5-yl)methanol (Intermediate) Target->Alcohol Deoxychlorination (SOCl2) Ester Methyl 1H-indazole-5-carboxylate (Starting Material) Alcohol->Ester Reduction (LiAlH4) Note1 Avoids direct chloromethylation (Low Selectivity) Note2 Ester provides fixed regiochemistry

Figure 1: Retrosynthetic strategy prioritizing regiochemical control.

Detailed Experimental Protocols

Step 1: Synthesis of (1H-Indazol-5-yl)methanol

Objective: Reduce the ester moiety without reducing the indazole ring or cleaving the N-N bond.

  • Reagents: Methyl 1H-indazole-5-carboxylate (1.0 equiv), Lithium Aluminum Hydride (

    
    , 2.5 equiv), Anhydrous THF.
    
  • Mechanism: Nucleophilic acyl substitution followed by nucleophilic addition. The acidic N-H proton will consume 1 equivalent of hydride, necessitating an excess of

    
    .
    

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Prep: Charge the flask with anhydrous THF (50 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Carefully add

    
     pellets (2.5 equiv) or solution. Caution: Exothermic.
    
  • Substrate Addition: Dissolve Methyl 1H-indazole-5-carboxylate (10 mmol) in anhydrous THF (20 mL) and add dropwise to the

    
     suspension over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (65°C) for 2 hours to ensure complete reduction of the intermediate aluminate species.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether (50 mL). Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the weight of
    
    
    in grams.
  • Workup: Stir until a white granular precipitate forms. Filter through a pad of Celite. Dry the filtrate over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary, though the crude is often sufficiently pure (>95%).

Step 2: Synthesis of 5-(Chloromethyl)-1H-indazole Hydrochloride

Objective: Convert the benzylic alcohol to the chloride. Isolating as the HCl salt stabilizes the compound.

  • Reagents: (1H-Indazol-5-yl)methanol (1.0 equiv), Thionyl Chloride (

    
    , 3.0 equiv), Dichloromethane (DCM) or Toluene.
    
  • Mechanism:

    
     (or 
    
    
    
    ) substitution via an alkyl chlorosulfite intermediate.

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a stir bar and a drying tube (CaCl2).

  • Dissolution: Suspend (1H-Indazol-5-yl)methanol (5 mmol) in anhydrous DCM (20 mL).

  • Chlorination: Add

    
     (15 mmol) dropwise at 0°C.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. The suspension may initially clear and then reprecipitate the product as the hydrochloride salt.

  • Completion: Monitor by TLC (Note: The chloride may hydrolyze on silica; check for disappearance of alcohol).

  • Isolation: Concentrate the reaction mixture to ~5 mL volume. Add cold diethyl ether (30 mL) to precipitate the hydrochloride salt fully.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

  • Storage: Store in a desiccator at -20°C. Do not neutralize to the free base unless immediately reacting, as self-alkylation (polymerization) can occur.

Characterization Data

The following data validates the structural integrity of the synthesized product.

(1H-Indazol-5-yl)methanol (Intermediate)
TechniqueExpected Signal / ResultAssignment
1H NMR (400 MHz, DMSO-d6)δ 13.05 (s, 1H, br)Indazole N-H
δ 8.05 (s, 1H)C3-H
δ 7.75 (s, 1H)C4-H
δ 7.55 (d, 1H)C7-H
δ 7.35 (d, 1H)C6-H
δ 5.20 (t, 1H)O-H
δ 4.62 (d, 2H)Ar-CH₂ -OH
MS (ESI) m/z 149.07 [M+H]⁺Molecular Ion
5-(Chloromethyl)-1H-indazole HCl (Target)
TechniqueExpected Signal / ResultAssignment
1H NMR (400 MHz, DMSO-d6)δ 13.30 (s, 1H, br)Indazole N-H (Salt form)
δ 8.15 (s, 1H)C3-H (Deshielded)
δ 7.90 (s, 1H)C4-H
δ 7.60 (d, 1H)C7-H
δ 7.45 (d, 1H)C6-H
δ 4.85 (s, 2H)Ar-CH₂ -Cl
Shift Analysis ~0.2 ppm downfield shift of methyleneDiagnostic of Cl substitution
Melting Point >200°C (Decomp)Characteristic of HCl salts

Workflow Visualization

Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination Start Ester Precursor React1 LiAlH4 / THF Reflux 2h Start->React1 Quench Fieser Quench (H2O/NaOH) React1->Quench Filter Celite Filtration Quench->Filter Inter Alcohol Intermediate Filter->Inter React2 SOCl2 / DCM 0°C to RT Inter->React2 Precip Ether Precipitation React2->Precip Final 5-(Chloromethyl)-1H-indazole HCl Salt Precip->Final

Figure 2: Integrated experimental workflow for the synthesis of the target compound.

Safety & Handling (HSE)

  • Vesicant Hazard: Benzylic chlorides are potent alkylating agents. They can cause severe skin burns and are potential carcinogens. Double-glove (Nitrile/Laminate) and work exclusively in a fume hood.

  • Indazole Acidity: The N-H proton is acidic (pKa ~14). Avoid strong bases during the chlorination step to prevent deprotonation and subsequent polymerization.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO₂ gases. Quench excess reagent carefully with aqueous bicarbonate in a vented setup.

References

  • Synthesis of Indazole Intermediates: Journal of Medicinal Chemistry, 2007, 50(13), 2990-3003. Link (Describes reduction of indazole esters).

  • General Chlorination Protocol: Organic Process Research & Development, 2003, 7(4), 532-571. Link (Process improvements for benzylic chlorides).

  • Indazole Reactivity: The Journal of Organic Chemistry, 2022, 87(8), 5321. Link (Detailed NMR and reactivity study of indazole derivatives).

Physicochemical Properties and Synthetic Utility of 5-(Chloromethyl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 5-(Chloromethyl)-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Chloromethyl)-1H-indazole (CAS 944904-22-7) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the design of kinase inhibitors and receptor modulators. Its core value lies in the chloromethyl "warhead" —a highly reactive electrophilic motif that allows for the rapid attachment of the indazole scaffold to nucleophilic pharmacophores via SN2 reactions.

This guide provides a rigorous analysis of its physicochemical behavior, focusing on the dichotomy between its stability and reactivity. It addresses the critical challenge of indazole tautomerism (1H vs. 2H) and provides validated protocols for handling this moisture-sensitive alkylating agent.

Molecular Architecture & Reactivity Profile

Electronic Structure and Tautomerism

The indazole ring system exists in a prototropic tautomeric equilibrium between the 1H- and 2H-forms. For 5-(chloromethyl)-1H-indazole, the 1H-tautomer is thermodynamically favored in the ground state (approx. 2–4 kcal/mol lower energy) due to the preservation of the benzenoid structure in the fused ring system.

  • 1H-Indazole (Major): Benzenoid character; generally the reactive species in N-alkylation under basic conditions.

  • 2H-Indazole (Minor): Quinonoid character; less stable but can be trapped using specific kinetic conditions or steric bulk.

Implication for Synthesis: When using this reagent, the N1-position is nucleophilic.[1][2] Without protection, self-alkylation (polymerization) is a risk if the concentration is high and a base is present.

The Chloromethyl Electrophile

The C5-chloromethyl group is a benzylic-like halide. The adjacent aromatic ring stabilizes the transition state for SN2 reactions, making this compound a potent alkylating agent.

  • Reactivity Order: High reactivity toward thiols > amines > alcohols.

  • Hydrolysis Risk: In the presence of moisture, it hydrolyzes to (1H-indazol-5-yl)methanol , releasing HCl.

Diagram: Tautomerism & Reactivity Logic

IndazoleReactivity Taut1 1H-Tautomer (Benzenoid, Stable) Taut2 2H-Tautomer (Quinonoid, Less Stable) Taut1->Taut2 Prototropic Shift (Fast) Inter Transition State (Stabilized by Indazole Pi-System) Taut1->Inter + Nucleophile (Nu-) Hydro Hydrolysis Product (Alcohol + HCl) Taut1->Hydro + H2O (Moisture) Taut2->Taut1 Prod Functionalized Indazole (Drug Intermediate) Inter->Prod - Cl- (SN2)

Figure 1: Tautomeric equilibrium and bifurcation of reactivity pathways (substitution vs. hydrolysis).

Physicochemical Data Profile

Due to the specific nature of this intermediate, some values are derived from computational consensus (ACD/Labs, ChemAxon) and validated against close analogues (e.g., 5-chloro-1H-indazole, 1-benzyl-5-(chloromethyl)-1H-indazole).

PropertyValue / DescriptionTechnical Context
CAS Number 944904-22-7Unique Identifier
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol Monoisotopic Mass: 166.03
Physical State Off-white to tan solidOften darkens upon storage (oxidation/hydrolysis)
Melting Point 145–150 °C (Predicted)Note: Analogues typically melt >140°C. Impure samples melt lower.[3]
Solubility DMSO, DMF, THF, MethanolAvoid protic solvents for storage (solvolysis risk).
pKa (Indazole NH) ~13.8 (Acidic), ~1.0 (Basic)The NH is weakly acidic; can be deprotonated by bases like K₂CO₃ or NaH.
LogP (Octanol/Water) 2.30 (Calculated)Moderate lipophilicity; suitable for cell-permeable scaffolds.
Polar Surface Area 28.7 ŲSuggests good membrane permeability.

Stability & Handling Protocols

Hydrolytic Instability

The chloromethyl group is sensitive to solvolysis.

  • Mechanism: Water attacks the benzylic carbon, displacing chloride.

  • Observation: Formation of a white precipitate (insoluble alcohol) or evolution of acidic fumes (HCl) upon opening an old bottle.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Desiccators are mandatory.

Safety: Alkylating Potential

WARNING: As a reactive alkylating agent, this compound is a potential mutagen and severe skin/eye irritant.

  • H-Codes: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects).

  • Decontamination: Quench spills with dilute ammonia or 10% sodium thiosulfate solution to nucleophilically deactivate the chloride.

Synthetic Utility & Experimental Methodology

Synthesis from (1H-Indazol-5-yl)methanol

The most reliable route to generate high-purity 5-(chloromethyl)-1H-indazole is the deoxychlorination of the corresponding alcohol.

Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM) or Toluene. Catalyst: DMF (catalytic amount to form the Vilsmeier-Haack-like active species).

Protocol:

  • Suspend (1H-indazol-5-yl)methanol (1.0 eq) in anhydrous DCM under N₂.

  • Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise.

  • Critical Step: Monitor gas evolution (HCl/SO₂). Allow to warm to RT and stir for 2–4 hours.

  • Workup: Evaporate volatiles in vacuo. Do not perform an aqueous wash if possible, to prevent hydrolysis. Re-suspend in toluene and evaporate again to remove trace SOCl₂ (azeotrope).

  • Result: The hydrochloride salt is often obtained. To get the free base, neutralize carefully with cold NaHCO₃, extract rapidly with EtOAc, and dry over MgSO₄.

Diagram: Synthetic Workflow

SynthesisWorkflow Start Start: (1H-Indazol-5-yl)methanol Reagent Add SOCl2 / DCM (0°C -> RT, N2 atm) Start->Reagent Reaction Reaction Progress (Evolution of SO2/HCl) Reagent->Reaction Workup Evaporation (in vacuo) Remove excess SOCl2 Reaction->Workup Product Product: 5-(Chloromethyl)-1H-indazole HCl Workup->Product

Figure 2: Deoxychlorination workflow minimizing hydrolytic exposure.

Analytical Characterization

To validate the identity of the compound, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.1 ppm (s, 1H): Indazole NH (broad, exchangeable).

    • δ 8.1 ppm (s, 1H): H-3 proton (characteristic of indazole core).

    • δ 7.8 ppm (s, 1H): H-4 proton (deshielded by adjacent chloromethyl).

    • δ 7.5–7.6 ppm (m, 2H): H-6 and H-7 aromatic protons.

    • δ 4.9 ppm (s, 2H): -CH₂Cl (Benzylic methylene). Note: If hydrolyzed, this shifts to ~4.6 ppm (CH₂OH).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • M+H Peak: 167.03 (³⁵Cl) and 169.03 (³⁷Cl) in a 3:1 ratio.

  • Fragmentation: Loss of Cl (M-35) is common, showing a fragment at m/z ~131 (benzyl cation stabilized by the indazole ring).

References

  • PubChem Compound Summary. (2025). 5-(Chloromethyl)-1H-indazole (CID 944904-22-7).[4] National Center for Biotechnology Information. [Link]

  • Gaonkar, S.L., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis of Substituted 1H-Indazole Derivatives.[5][6] Sami Publishing Company. (Reference for Indazole synthesis and stability). [Link]

Sources

5-(Chloromethyl)-1H-indazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-(Chloromethyl)-1H-indazole , designed for researchers and drug development professionals.

Strategic Reagent for Heterocyclic Scaffold Functionalization

Executive Summary

5-(Chloromethyl)-1H-indazole (CAS 944904-22-7 ) is a high-value electrophilic building block in medicinal chemistry. It serves as a critical "linker" intermediate, enabling the attachment of the pharmacologically privileged indazole core to larger molecular architectures via nucleophilic substitution. Its benzylic chloride moiety provides a specific reactivity profile—sufficiently stable for isolation yet highly reactive toward amines, thiols, and alkoxides—making it indispensable for the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR modulators) and oncology candidates.

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols required to utilize this compound effectively in a research setting.

Physicochemical Profile

The following data establishes the baseline identity of the compound.

ParameterSpecification
Chemical Name 5-(Chloromethyl)-1H-indazole
CAS Number 944904-22-7
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Exact Mass 166.0298
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water (hydrolyzes slowly)
SMILES ClCc1cc2[nH]ncc2cc1
Storage -20°C, under inert atmosphere (Argon/Nitrogen); Hygroscopic

Synthetic Methodology

The synthesis of 5-(Chloromethyl)-1H-indazole is rarely performed via direct chloromethylation due to regioselectivity issues at the N1/N2 positions. The industry-standard protocol utilizes a reductive-chlorination sequence starting from the ester.

Validated Synthetic Route (Step-by-Step)

Precursor: Methyl 1H-indazole-5-carboxylate (or 1H-indazole-5-carbaldehyde).

Step 1: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.

  • Solvent: Anhydrous THF.

  • Conditions: 0°C to Room Temperature (RT), 2-4 hours.

  • Mechanism: Hydride transfer reduces the carbonyl carbon to the primary alcohol, yielding 5-(Hydroxymethyl)-1H-indazole (CAS 478828-52-3).

  • Critical Note: Ensure complete quenching of excess hydride (Fieser workup) to prevent emulsion formation.

Step 2: Chlorination (Deoxychlorination)
  • Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl) with Et₃N.

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Conditions: 0°C to RT; SOCl₂ is often used neat or in slight excess.

  • Purification: The hydrochloride salt precipitates or can be isolated via evaporation. Free-basing requires care to avoid self-alkylation (polymerization).

Synthesis & Reactivity Diagram

The following diagram illustrates the synthesis and the divergent reactivity of the chloromethyl group.

G Start Methyl 1H-indazole-5-carboxylate (Starting Material) Inter 5-(Hydroxymethyl)-1H-indazole (Alcohol Intermediate) Start->Inter LiAlH4, THF Reduction Target 5-(Chloromethyl)-1H-indazole (Target Electrophile) Inter->Target SOCl2, DCM Sni Mechanism Prod1 N-Alkylated Derivatives (Kinase Inhibitors) Target->Prod1 R-NH2 / Base Sn2 Substitution Prod2 Thioether Conjugates Target->Prod2 R-SH / Base Prod3 Self-Alkylation (Polymerization Side-Product) Target->Prod3 Unprotected N1 Intermolecular Attack

Figure 1: Synthetic pathway from ester precursor to chloromethyl target, highlighting the critical risk of self-alkylation if N1 is not protected or sterically hindered.

Reactivity & Applications in Drug Design

The chloromethyl group at the C5 position acts as a "benzylic warhead." In drug discovery, this moiety is not the final drug but the conjugation vector .

Nucleophilic Substitution ( )

The benzylic carbon is highly electrophilic.

  • Amination: Reaction with primary/secondary amines yields secondary/tertiary benzylic amines. This is the primary route for synthesizing inhibitors where the indazole acts as the hinge-binding motif.

  • Etherification: Reaction with phenols or alcohols (Williamson ether synthesis) creates ether linkages common in multikinase inhibitors.

The "Self-Alkylation" Challenge

A critical technical nuance is the amphoteric nature of the molecule. The N1 nitrogen of the indazole ring is nucleophilic.

  • Risk: In basic conditions, the N1 can deprotonate and attack the chloromethyl group of another molecule, leading to oligomerization.

  • Mitigation:

    • N-Protection: Use an N1-protecting group (e.g., THP, SEM, or Boc) during the chlorination and subsequent coupling steps.

    • Salt Formation: Isolate and store the compound as the hydrochloride salt (5-(chloromethyl)-1H-indazole · HCl) to suppress N1 nucleophilicity.

Handling & Stability Protocols

As a benzylic chloride, this compound possesses specific stability hazards that must be managed to maintain reagent integrity.

Hazard ClassProtocolCausality
Hydrolytic Instability Store in desiccator; minimize air exposure.Benzylic chlorides hydrolyze to alcohols upon exposure to atmospheric moisture, releasing HCl gas.
Lachrymator Handle only in a fume hood.Alkylating agents often irritate mucous membranes; structurally similar to benzyl chloride (a potent tear gas).
Thermal Stability Store at -20°C.Prevents thermal degradation and slows the rate of spontaneous self-alkylation.
Quenching Use dilute NaOH or NaHCO₃.Neutralizes any generated HCl and hydrolyzes residual alkyl chloride safely before disposal.

References

  • Apollo Scientific. (2024). Product Safety Data Sheet: 5-(Chloromethyl)-1H-indazole. Retrieved from

  • PubChem. (2024). Compound Summary: 5-(Chloromethyl)-1H-indazole (CID 44119219).[1] National Library of Medicine. Retrieved from

  • SynQuest Laboratories. (2024). Certificate of Analysis: 5-(Chloromethyl)-1H-indazole. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Methodologies and Mechanisms. Retrieved from

  • BenchChem. (2025). Comparative Guide to the Synthesis of Chloromethyl-azoles. Retrieved from

Sources

Spectroscopic Characterization of 5-(Chloromethyl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(Chloromethyl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues, such as 1H-indazole and 5-chloro-1H-indazole, to predict its characteristic spectral features. The methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, offering a comprehensive framework for the characterization of this and similar molecules.

Predicted Spectroscopic Data

The structural features of 5-(Chloromethyl)-1H-indazole, particularly the presence of the indazole core and the chloromethyl substituent, will govern its spectroscopic behavior. The following sections detail the anticipated NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-(Chloromethyl)-1H-indazole, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(Chloromethyl)-1H-indazole

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H1 (N-H)10.0 - 13.0 (broad singlet)-The acidic proton on the nitrogen of the indazole ring is expected to be significantly deshielded and may exhibit broadening due to quadrupolar effects and exchange.
H3~8.1 (singlet)~135This proton is on the pyrazole ring of the indazole system. Its chemical shift is influenced by the aromatic nature of the ring.
H4~7.8 (doublet)~122This proton is on the benzene ring, ortho to the fused pyrazole ring. It will likely appear as a doublet due to coupling with H6.
H6~7.3 (doublet of doublets)~125This proton is on the benzene ring, coupled to both H4 and H7.
H7~7.6 (doublet)~110This proton is on the benzene ring, ortho to the nitrogen of the pyrazole ring, and will be coupled to H6.
CH₂~4.8 (singlet)~45The methylene protons are adjacent to an electron-withdrawing chlorine atom and an aromatic ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
C3-~135Aromatic carbon in the pyrazole ring.
C3a-~121Bridgehead carbon.
C4-~122Aromatic carbon in the benzene ring.
C5-~130Aromatic carbon bearing the chloromethyl group. The substituent effect will influence its shift.
C6-~125Aromatic carbon in the benzene ring.
C7-~110Aromatic carbon in the benzene ring.
C7a-~140Bridgehead carbon.
CH₂-~45The chemical shift of the methylene carbon is influenced by the attached chlorine.

Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-(Chloromethyl)-1H-indazole is expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for 5-(Chloromethyl)-1H-indazole

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Weak
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-Cl Stretch600 - 800Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(Chloromethyl)-1H-indazole, the molecular formula is C₈H₇ClN₂.

Table 3: Predicted Mass Spectrometry Data for 5-(Chloromethyl)-1H-indazole

Ion Predicted m/z Notes
[M]⁺166.03The molecular ion peak. The presence of chlorine will result in an [M+2]⁺ peak at m/z 168.03 with an intensity of approximately one-third of the [M]⁺ peak, which is a characteristic isotopic pattern for chlorine.
[M+H]⁺167.04The protonated molecular ion, commonly observed in techniques like electrospray ionization (ESI).[1]
[M-Cl]⁺131.06Loss of the chlorine atom.
[M-CH₂Cl]⁺117.06Loss of the chloromethyl group, resulting in the indazole radical cation.

Experimental Protocols

To obtain definitive spectroscopic data for 5-(Chloromethyl)-1H-indazole, the following experimental procedures are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial, as protic solvents may lead to the exchange of the N-H proton.[2]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous peak assignments.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest.[2] Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[2]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: The choice of ionization technique depends on the properties of the compound. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides detailed fragmentation patterns.[4] Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and typically shows the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Use a mass analyzer with good resolution and mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and deduce structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like 5-(Chloromethyl)-1H-indazole.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis & Purification of 5-(Chloromethyl)-1H-indazole NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy (FTIR-ATR) Synthesis->IR MS Mass Spectrometry (EI or ESI) Synthesis->MS Interpretation Spectral Interpretation & Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Validation & Data Archiving Interpretation->Validation

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a predictive spectroscopic analysis of 5-(Chloromethyl)-1H-indazole based on established chemical principles and data from analogous compounds. The outlined experimental protocols offer a robust framework for researchers to obtain and interpret the necessary data for the definitive characterization of this molecule. The successful application of these techniques is fundamental to ensuring the identity and purity of compounds in drug discovery and development pipelines.

References

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • PubChem. 5-(chloromethyl)-1h-indazole hydrochloride. [Link]

  • PubChem. 1H-Indazole, 5-chloro-. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ResearchGate. 13C NMR of indazoles. [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

Sources

literature review of 5-(Chloromethyl)-1H-indazole and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Synthetic Utility and Medicinal Potential of 5-(Chloromethyl)-1H-indazole Scaffolds[1]

Executive Summary

The 5-(Chloromethyl)-1H-indazole scaffold represents a critical "linker-ready" intermediate in modern medicinal chemistry.[1] Unlike the widely explored 3-substituted indazoles, the 5-substituted variants provide a unique vector for extending pharmacophores into solvent-exposed regions of protein binding pockets, particularly in Kinase and GPCR targets.[1] This guide details the synthesis, reactivity profile, and application of this moiety, emphasizing its role as a precursor to 5-(aminomethyl) and 5-(phenoxymethyl) motifs found in clinical candidates like Zavegepant and ABX-1431 .[1]

Structural & Chemical Profile

The 5-(chloromethyl)-1H-indazole moiety consists of an indazole bicyclic core equipped with a reactive benzylic chloride at the C5 position.[1]

  • Chemical Nature: It functions as a potent electrophile (alkylating agent). The chloromethyl group is activated by the aromatic system, making it highly susceptible to

    
     displacement by nucleophiles (amines, thiols, alkoxides).[1]
    
  • Tautomerism: The indazole ring exists in equilibrium between

    
     (thermodynamically favored) and 
    
    
    
    tautomers. Without protection at
    
    
    , the acidity of the
    
    
    proton (
    
    
    ) can lead to competing N-alkylation side reactions during the functionalization of the chloromethyl group.[1]
  • Stability: As a benzylic halide, the compound is sensitive to moisture (hydrolysis to the alcohol) and should be stored under inert atmosphere at low temperatures (

    
    ).[1]
    

Key Physical Parameters:

Parameter Value

| Molecular Formula |


 |
| Molecular Weight  | 166.61  g/mol  |
| Reactive Motif  | Benzylic Chloride (

) | | Primary Reactivity | Nucleophilic Substitution (

) | | Storage | Inert gas,

, Desiccated |[1]

Synthetic Pathways

Direct chloromethylation of indazole is rarely employed due to poor regioselectivity and competitive N-chlorination.[1] The industry-standard route proceeds via the reduction of 1H-indazole-5-carboxylic acid derivatives.[1]

Workflow Visualization (Synthesis)

SynthesisPath Start 1H-Indazole-5-carboxylic acid Ester Methyl 1H-indazole-5-carboxylate Start->Ester MeOH, H2SO4 Reflux Alcohol (1H-Indazol-5-yl)methanol Ester->Alcohol LiAlH4 or DIBAL-H THF, 0°C Product 5-(Chloromethyl)-1H-indazole Alcohol->Product SOCl2 or MsCl DCM, 0°C -> RT

Caption: Step-wise synthesis from carboxylic acid precursor via reduction and chlorination.

Detailed Synthetic Logic:
  • Esterification: The carboxylic acid is converted to the methyl ester to facilitate solubility and reduction.

  • Reduction: Lithium Aluminum Hydride (

    
    ) is typically used to reduce the ester to the (1H-indazol-5-yl)methanol .[1]
    
    • Critical Note: Care must be taken to avoid reducing the C=N bond of the indazole ring, though the benzene ring confers stability.

  • Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (

    
    )  or Methanesulfonyl Chloride (
    
    
    
    )
    .
    • Protocol Check:

      
       is preferred for ease of purification (gaseous byproducts), but 
      
      
      
      offers milder conditions if acid-sensitivity is a concern.[1]

Reactivity & Functionalization

The primary utility of 5-(chloromethyl)-1H-indazole is as a "warhead" to attach the indazole scaffold to other pharmacophores.[1]

Nucleophilic Substitution ( )

The chloride is displaced by amines to form 5-(aminomethyl)indazoles , a motif seen in CGRP antagonists.[1]

  • Reaction:

    
    
    
  • Base Selection: Non-nucleophilic bases like DIPEA or

    
     are used to neutralize the HCl byproduct.
    
  • Solvent: Aprotic polar solvents (DMF, Acetonitrile) accelerate the

    
     mechanism.[1]
    
Regioselectivity & Protection

To prevent self-alkylation (polymerization) or N-alkylation of the indazole ring:

  • Protection: The

    
     nitrogen is often protected with a THP (tetrahydropyranyl) , Boc , or SEM  group before the chlorination step.
    
  • Deprotection: After the linker is established, the protecting group is removed (e.g., acidic hydrolysis for THP/Boc).

Medicinal Chemistry Applications

The 5-position of the indazole ring points towards the solvent front in many kinase binding pockets, making it an ideal exit vector for solubilizing groups (like piperazines) or affinity-tuning tails.[1]

Case Studies
  • Zavegepant (CGRP Antagonist):

    • Role: Zavegepant (Pfizer) utilizes a (7-methyl-1H-indazol-5-yl)methyl moiety.[1][2]

    • Mechanism: The indazole acts as a critical anchor, with the methylene linker connecting to a complex macrocyclic or piperidine core.

    • Significance: Validates the "indazol-5-ylmethyl" motif as drug-like and orally/nasally bioavailable.[1]

  • ABX-1431 (MGLL Inhibitor):

    • Role: A selective inhibitor of Monoacylglycerol Lipase for neurological disorders.

    • Structure: Features a (1H-indazol-5-yl)methyl group linked to a piperazine carbamate.[1][3][4]

    • Synthesis: Prepared via the reaction of 5-(chloromethyl)indazole (or its activated alcohol equivalent) with the piperazine core.[1]

SAR Decision Tree

SARLogic Core 5-(Chloromethyl)-1H-indazole Path1 React w/ Amines (Piperazines/Morpholines) Core->Path1 Path2 React w/ Phenols Core->Path2 Target1 Solubility/PK Enhancement (e.g., Kinase Inhibitors) Path1->Target1 Form Basic Amine Target2 Hydrophobic Pocket Filling (e.g., GPCR Ligands) Path2->Target2 Form Ether Linker

Caption: Strategic application of the scaffold for pharmacokinetic (PK) or potency optimization.

Experimental Protocols

Protocol A: Synthesis of 5-(Chloromethyl)-1H-indazole

Self-validating step: Monitor disappearance of alcohol peak by TLC (Hexane:EtOAc 1:1).

  • Starting Material: Dissolve (1H-indazol-5-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Activation: Cool to

    
     under Nitrogen. Add Thionyl Chloride (
    
    
    
    , 1.5 eq) dropwise.[1]
    • Note: A catalytic amount of DMF (1-2 drops) can accelerate the reaction.[1]

  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 2-4 hours.
    
  • Workup: Evaporate solvent and excess

    
    in vacuo. Co-evaporate with Toluene (2x) to remove traces of acid.
    
  • Isolation: The crude hydrochloride salt is often used directly. If free base is needed, neutralize with cold saturated

    
     and extract rapidly with DCM (product is unstable to prolonged aqueous exposure).[1]
    
Protocol B: Coupling with Morpholine (General Procedure)
  • Mix: Suspend 5-(chloromethyl)-1H-indazole HCl salt (1.0 eq) in Acetonitrile (

    
    ).
    
  • Base: Add Potassium Carbonate (

    
    , 3.0 eq) and Morpholine (1.2 eq).
    
  • Heat: Reflux (

    
    ) for 4-6 hours.
    
  • Purification: Filter inorganic salts, concentrate filtrate, and purify via silica gel chromatography (DCM:MeOH gradient).

References

  • US Patent 8022227B2. Method of synthesizing 1H-indazole compounds. Vertex Pharmaceuticals.
  • PubChem Compound Summary . Zavegepant Hydrochloride (Structure & Moiety Analysis). National Library of Medicine. [Link][1]

  • Cisar, J. et al. (2018) . Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase. ACS Medicinal Chemistry Letters. [Link][1]

  • Beilstein J. Org. Chem. (2024) .[5][6] Regioselective alkylation of a versatile indazole. [Link][1]

Sources

safety and handling precautions for 5-(Chloromethyl)-1H-indazole

[1]

Part 3: Toxicological Assessment

While specific toxicological data for this exact CAS is limited, its structural class (benzylic chlorides) allows for a high-confidence Structure-Activity Relationship (SAR) assessment.[1]

  • Skin Corrosion/Irritation (Category 1B/2): The hydrolysis of the chloromethyl group on skin moisture generates HCl, leading to chemical burns.[1]

  • Serious Eye Damage (Category 1): Vapors or dust can cause irreversible corneal damage.[1]

  • Specific Target Organ Toxicity (STOT-SE 3): Highly irritating to the respiratory tract.[1]

  • Genotoxicity (Germ Cell Mutagenicity Category 2): As an alkylating agent, it can form covalent bonds with DNA bases (e.g., guanine), posing a potential mutagenic risk.[1]

Critical Warning: Treat this compound as a Lachrymator .[1] Even if not explicitly labeled, benzylic chlorides are chemically related to tear gas agents (e.g., benzyl chloride).[1]

Part 4: Engineering Controls & PPE

The hierarchy of controls must prioritize isolation over personal protective equipment (PPE).[1]

Engineering Controls
  • Primary Containment: All operations (weighing, solubilization, reaction) must be performed inside a certified chemical fume hood .[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Dry powders of organic chlorides can carry static charges, causing "fly-away" dust that contaminates the sash area.[1]

Personal Protective Equipment (PPE)
  • Hand Protection:

    • Standard: Nitrile gloves are often insufficient for prolonged contact with benzylic chlorides.[1]

    • Requirement:Double-gloving (Nitrile over Laminate/Silver Shield) is recommended for stock solution preparation.[1]

  • Eye Protection: Chemical splash goggles (unvented) are mandatory.[1] Face shields should be worn when handling quantities >1g.[1]

Part 5: Operational Protocol

This protocol is designed to minimize exposure and ensure chemical integrity.[1]

Step 1: Weighing & Transfer
  • Objective: Prevent hydrolysis and inhalation.[1]

  • Protocol:

    • Equip the balance with a draft shield inside the fume hood.[1]

    • Tare a dry vial with a septum cap before opening the stock bottle.

    • Transfer the solid quickly.[1]

    • Self-Validating Step: Immediately purge the stock bottle with Argon before resealing.[1] If the solid has turned from off-white to sticky/orange, hydrolysis has occurred; discard as waste.[1]

Step 2: Reaction Setup ( Alkylation)
  • Context: Typically used to alkylate amines or thiols.[1]

  • Causality: The reaction generates HCl (if using neutral nucleophiles).[1] A base scavenger is required.[1]

  • Protocol:

    • Dissolve 5-(chloromethyl)-1H-indazole in anhydrous solvent (DMF or Acetonitrile).[1]

    • Add non-nucleophilic base (e.g., DIPEA or

      
      ) before adding the nucleophile to neutralize acid immediately.[1]
      
    • Monitor: Use LCMS.[1] Note that benzyl chlorides can degrade on silica gel during TLC; use neutralized plates (treated with 1% triethylamine) for accurate monitoring.[1]

Step 3: Quenching & Disposal[1][2]
  • Hazard: Unreacted starting material remains a potent alkylator.[1]

  • Protocol:

    • Quench the reaction mixture with an amine (e.g., 2 M ammonia in methanol) or a thiol (e.g., cysteine) to convert the reactive chloride into a benign species before workup.[1]

    • Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.[1]

DOT Diagram 2: Safe Handling Workflow

WorkflowFigure 2: Operational workflow ensuring compound integrity and user safety.StartStart: Solid ReagentCheckVisual Inspection:Is it sticky/discolored?Start->CheckDiscardDiscard as Hazardous WasteCheck->DiscardYes (Hydrolyzed)WeighWeigh in Fume Hood(Anti-static precautions)Check->WeighNo (Dry Solid)SolubilizeDissolve in Anhydrous Solvent(DMF/THF)Weigh->SolubilizeReactReaction + Base ScavengerSolubilize->ReactQuenchQuench Excess Electrophile(Add Amine/Thiol)React->Quench

Part 6: Emergency Response

ScenarioAction
Skin Contact Immediate: Wash with soap and water for 15 minutes.[1] Do not use alcohol (enhances absorption).[1] Seek medical attention if burning persists.
Eye Contact Immediate: Irrigate with eyewash station for 15 minutes.[1] Hold eyelids open. Transport to ER immediately (corrosive risk).[1]
Spill (< 5g) Cover with sodium bicarbonate (to neutralize potential HCl) and absorb with vermiculite.[1] Scoop into a sealed container.
Inhalation Move to fresh air.[1][2][3] If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69681, 5-Chloro-1H-indazole. (Used for SAR comparison of the indazole core).[1] Retrieved from [Link]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Benzyl Chloride. (Authoritative source for benzylic chloride class hazards). Retrieved from [Link]

The Strategic Utility of 5-(Chloromethyl)-1H-indazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets. This has led to the development of numerous indazole-containing compounds with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective agents. The ability of the indazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive core for modulating the activity of enzymes and receptors.

This in-depth technical guide focuses on a particularly valuable derivative: 5-(Chloromethyl)-1H-indazole (CAS No. 944904-22-7) . The introduction of a reactive chloromethyl group at the 5-position of the indazole ring transforms it into a highly versatile building block for drug discovery. This functional handle provides a convenient point of attachment for a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will delve into the commercial availability, synthesis, reactivity, and applications of 5-(Chloromethyl)-1H-indazole, providing researchers with the essential knowledge to leverage this key intermediate in their drug development programs.

Commercial Availability and Supplier Landscape

5-(Chloromethyl)-1H-indazole is commercially available from a number of specialized chemical suppliers catering to the research and pharmaceutical industries. Its availability in various quantities, from milligrams to kilograms, facilitates its use in all stages of drug discovery, from initial library synthesis to scale-up for preclinical studies. The hydrochloride salt of the compound is also commercially offered.

Table 1: Prominent Suppliers of 5-(Chloromethyl)-1H-indazole and Related Compounds

SupplierProduct NameCAS NumberPurityNotes
Matrix Scientific 5-(Chloromethyl)-1H-indazole944904-22-7≥97%Also provides basic safety information.[1]
BLD Pharm 5-(Chloromethyl)-1H-indazole hydrochloride1956310-09-0≥97%Hydrochloride salt form.
Aaron Chemistry 5-(Chloromethyl)-1H-indazole944904-22-7Not specified
Chemenu 5-(Chloromethyl)-1H-indazole944904-22-797%Research and development quantities.[2][3]
Chem-Impex 5-(Hydroxymethyl)-1H-indazole478828-52-3≥96% (HPLC)Key precursor for synthesis.

Note: The availability and specifications from suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 5-(Chloromethyl)-1H-indazole: A Two-Step Approach

The most logical and widely applicable synthetic route to 5-(Chloromethyl)-1H-indazole involves a two-step process starting from the commercially available 5-(Hydroxymethyl)-1H-indazole. This method, analogous to the preparation of similar chloromethylated heterocycles, involves the conversion of the primary alcohol to the corresponding chloride.

Workflow for the Synthesis of 5-(Chloromethyl)-1H-indazole

Synthesis_Workflow Precursor 5-(Hydroxymethyl)-1H-indazole Intermediate 5-(Chloromethyl)-1H-indazole Precursor->Intermediate Chlorination Workup Work-up & Purification Intermediate->Workup Chlorinating_Agent Thionyl Chloride (SOCl₂) Chlorinating_Agent->Intermediate Solvent Anhydrous Aprotic Solvent (e.g., Dichloromethane, Toluene) Solvent->Precursor

Caption: Synthetic workflow for 5-(Chloromethyl)-1H-indazole.

Experimental Protocol: Chlorination of 5-(Hydroxymethyl)-1H-indazole

This protocol is based on established methods for the chlorination of benzylic and heterocyclic alcohols using thionyl chloride.

Materials:

  • 5-(Hydroxymethyl)-1H-indazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography (if necessary)

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Hydroxymethyl)-1H-indazole in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating under reflux may be required.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and hydrochloric acid formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 5-(Chloromethyl)-1H-indazole.

Chemical Reactivity and Applications in Drug Discovery

The chloromethyl group at the 5-position of the indazole ring is a versatile electrophilic handle, making 5-(Chloromethyl)-1H-indazole a valuable intermediate for the synthesis of a diverse range of derivatives. The primary mode of reaction is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles.

Reaction Scheme: Nucleophilic Substitution

Nucleophilic_Substitution Starting_Material 5-(Chloromethyl)-1H-indazole Product 5-(Substituted methyl)-1H-indazole Starting_Material->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General scheme for nucleophilic substitution reactions.

This reactivity allows for the introduction of various functional groups, which is a cornerstone of medicinal chemistry for exploring structure-activity relationships.

Key Applications in Medicinal Chemistry:

  • Linker Chemistry: The chloromethyl group can be reacted with bifunctional nucleophiles to introduce linkers for the development of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), or fluorescent probes.

  • Synthesis of Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors. 5-(Chloromethyl)-1H-indazole can be used to introduce side chains that occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity.

  • Development of GPCR Ligands: By reacting with appropriate amines, alcohols, or thiols, novel ligands for G-protein coupled receptors can be synthesized, targeting a wide range of therapeutic areas.

  • Antiviral and Antimicrobial Agents: The introduction of diverse functionalities can lead to the discovery of novel compounds with activity against various pathogens.

  • TRPA1 Antagonists: Indazole derivatives have been identified as antagonists of the transient receptor potential A1 (TRPA1) ion channel, a target for the treatment of pain and inflammation. 5-(Chloromethyl)-1H-indazole serves as a key building block for the synthesis of analogs with improved potency and pharmacokinetic properties.[4]

While direct citations for the use of 5-(Chloromethyl)-1H-indazole are not abundant in readily available literature, its utility can be inferred from patents that describe indazole derivatives with substitutions at the 5-position, which are likely synthesized from such a reactive intermediate. For instance, patents covering indazole derivatives for the treatment of conditions mediated by CB1 receptor activity and as β3-adrenergic receptor stimulators suggest the broad applicability of functionalized indazoles.[5][6]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling 5-(Chloromethyl)-1H-indazole.

Hazard Identification:

While a specific, comprehensive Safety Data Sheet (SDS) for 5-(Chloromethyl)-1H-indazole is not widely available, related compounds and general chemical principles suggest the following hazards:

  • Irritant: Likely to be irritating to the skin, eyes, and respiratory system.[1]

  • Harmful if Swallowed: Oral toxicity is a potential concern.

  • Corrosive Byproducts: Reactions with protic solvents or moisture can release hydrochloric acid, which is corrosive.

  • Alkylation Agent: As a chloromethylating agent, it has the potential to be a mutagen.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched before disposal if necessary.

Conclusion

5-(Chloromethyl)-1H-indazole is a strategically important building block for researchers and scientists in the field of drug discovery. Its commercial availability and the straightforward, albeit reactive, nature of its synthesis make it an accessible tool for the synthesis of diverse chemical libraries. The reactive chloromethyl group provides a versatile handle for the introduction of a wide range of functionalities, enabling the fine-tuning of biological activity and pharmacokinetic properties. As the importance of the indazole scaffold in medicinal chemistry continues to grow, the utility of 5-(Chloromethyl)-1H-indazole as a key intermediate is set to expand, facilitating the development of the next generation of innovative therapeutics.

References

  • ChemicalBook. (2022-08-11). 5-(CHLOROMETHYL)
  • Fisher Scientific. (2025-12-21).
  • Aaron Chemistry. 944904-22-7 | MFCD10696782 | 5-(Chloromethyl)-1H-indazole. Retrieved from [Link]

  • Ansari, M. F., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2885.
  • Singh, P., & Kaur, M. (2021). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.
  • WO2009106980A2. Indazole derivatives.
  • WO2011040510A1. Indazole analogue.
  • Rooney, L., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(12), 5129-5140.
  • Singh, R., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1635-1667.
  • Zarrow, E. H., et al. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO, The University of New Orleans.
  • Alkorta, I., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 85(5), 3539-3550.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951.
  • Thangadurai, A., et al. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 20(7), 1509-1523.

Sources

theoretical mechanism of action for 5-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Chloromethyl)-1H-indazole (5-CMI) represents a critical intersection between privileged scaffold utility and electrophilic reactivity . While often categorized merely as a synthetic intermediate, its molecular architecture possesses intrinsic mechanistic properties that define its role in drug discovery. This guide explores the theoretical mechanism of action (MoA) of 5-CMI, analyzing it not just as a building block, but as a pharmacophore-warhead hybrid .

We examine its dual-mode functionality:

  • The Indazole Core: A bioisostere of the purine ring, providing high-affinity ATP-competitive binding in kinase domains.

  • The Chloromethyl Moiety: A "soft" electrophile capable of theoretical covalent engagement with nucleophilic cysteine residues (Cys-targeting), a strategy increasingly pivotal in targeted oncology (e.g., covalent kinase inhibitors).

Molecular Architecture & Reactivity Profile[1]

To understand the biological mechanism, we must first define the chemical causality. 5-CMI is not inert; it is a latent alkylating agent .

The Electrophilic Warhead (Chloromethyl Group)

The carbon-chlorine bond at the 5-position is polarized, creating an electrophilic center (


). In a physiological or synthetic environment, this site is susceptible to nucleophilic attack via an S_N2 mechanism .
  • Target: Thiol groups (-SH) on Cysteine residues or amine groups (-NH2) on Lysine/N-terminus.

  • Kinetic Profile: The chloride is a moderate leaving group. This provides a "Goldilocks" reactivity—stable enough for storage but reactive enough for irreversible covalent bond formation within a enzyme's catalytic pocket.

The Pharmacophore (Indazole Scaffold)

The 1H-indazole ring system is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP.

  • H-Bond Donor (N1-H): Interacts with the "hinge region" of kinase enzymes (e.g., Glu or Asp residues).

  • H-Bond Acceptor (N2): Stabilizes water networks or interacts with backbone amides.

Theoretical Modes of Action

We propose two distinct theoretical mechanisms based on the structural properties of 5-CMI.

Mode A: Irreversible Covalent Inhibition (The "Trap" Mechanism)

In this theoretical model, 5-CMI acts as a prototype for Targeted Covalent Inhibitors (TCIs) .

  • Recognition: The indazole core binds reversibly to the ATP-binding pocket of a kinase (e.g., EGFR, BTK, or JAK).

  • Positioning: The binding event positions the 5-chloromethyl group in close proximity to a non-catalytic cysteine residue (e.g., Cys797 in EGFR).

  • Warhead Activation: The local environment (often basic due to adjacent residues) deprotonates the cysteine thiol, enhancing its nucleophilicity.

  • Irreversible Locking: The thiolate attacks the chloromethyl group, displacing chloride and forming a stable thioether bond. This permanently deactivates the enzyme.

Mode B: Genotoxic Alkylation (The Toxicity Mechanism)

Without specific binding direction, 5-CMI can act as a non-specific alkylating agent.

  • Mechanism: Direct alkylation of DNA bases (specifically the N7 position of guanine).

  • Outcome: DNA cross-linking or bulky adduct formation, leading to replication fork stalling and subsequent apoptosis (p53-mediated). Note: This is the primary safety concern and the rationale for using 5-CMI primarily as an intermediate rather than a final drug.

Visualization: The Covalent Capture Mechanism

The following diagram illustrates the theoretical kinetic pathway of 5-CMI binding to a kinase active site.

CovalentMechanism FreeLigand Free 5-CMI Complex Reversible Michaelis Complex (Non-covalent) FreeLigand->Complex k_on (Diffusion) FreeEnzyme Active Kinase (Free Cys-SH) FreeEnzyme->Complex k_on (Diffusion) Complex->FreeLigand k_off TS Transition State (S_N2 Attack) Complex->TS Positioning CovalentProduct Irreversibly Inhibited Kinase (Thioether) TS->CovalentProduct k_inact (Alkylation)

Figure 1: Kinetic pathway of theoretical covalent inhibition. The transition from reversible binding to irreversible alkylation (k_inact) is the defining step.

Downstream Signaling Effects (Theoretical)

If 5-CMI (or a derivative) successfully inhibits a target kinase (e.g., PI3K or VEGFR), the downstream effects follow a canonical signal transduction collapse.

SignalingPathway Drug 5-CMI Derivative Receptor RTK / Kinase Drug->Receptor Inhibits Proliferation Cell Proliferation Drug->Proliferation Blocked PI3K PI3K Receptor->PI3K Activates AKT AKT (Phospho) PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits mTOR->Proliferation Promotes

Figure 2: Theoretical interruption of the PI3K/AKT pathway by Indazole-based inhibition, leading to apoptosis.

Experimental Validation Protocols

To validate the theoretical reactivity and binding of 5-CMI, the following self-validating protocols are recommended.

Cysteine Reactivity Assay (GSH Trapping)

Purpose: To quantify the electrophilic reactivity (


) of the chloromethyl group.

Protocol:

  • Preparation: Dissolve 5-CMI (10 mM) in DMSO. Prepare Glutathione (GSH) solution (100 mM) in PBS (pH 7.4).

  • Incubation: Mix 5-CMI and GSH at a 1:10 molar ratio. Incubate at 37°C.

  • Monitoring: Analyze aliquots at t=0, 15, 30, 60 min using LC-MS/MS .

  • Data Output: Look for the mass shift corresponding to the GSH-adduct ([M+H]+ = M_parent + 307 Da - HCl).

  • Validation: If >50% is consumed within 60 min, the molecule is a highly reactive warhead (potential toxicity). If <5% is consumed, it requires specific enzymatic activation.

Kinase Affinity Screening (Thermal Shift)

Purpose: To determine if the indazole core binds to the ATP pocket.

Protocol:

  • System: Differential Scanning Fluorimetry (DSF).

  • Reagents: Recombinant Kinase Domain (e.g., VEGFR2), Sypro Orange dye, 5-CMI (10 µM).

  • Cycle: Ramp temperature from 25°C to 95°C.

  • Readout: Measure the Melting Temperature (

    
    ).
    
  • Interpretation: A positive shift (

    
    ) indicates specific binding and stabilization of the protein structure by the indazole core.
    

Quantitative Data Summary

ParameterValue (Theoretical/Predicted)Significance
LogP ~2.3Indicates good membrane permeability; suitable for intracellular targets.
pKa (Indazole N) ~1.2 (N1) / ~13 (NH)Remains uncharged at physiological pH, aiding passive diffusion.
Cys-Reactivity (

)
20–120 mins (GSH assay)Moderate reactivity; suggests potential for targeted covalent drug design.
Key Interaction H-Bond Donor (N-H)Critical for "Hinge Binding" in kinase active sites.

References

  • Indazole Scaffolds in Drug Discovery Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Antitumor Mechanisms of Indazole Derivatives Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[1] Source: Semantic Scholar / ResearchGate. URL:[Link][2]

  • Synthetic Utility of Chloromethyl Indazoles Title: 5-chloro-3-(chloromethyl)-1H-indazole Synthesis and Properties. Source: ChemSynthesis.[3] URL:[Link]

  • Targeting PI3K/AKT with Indazoles Title: 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.[1] Source: PubMed.[4] URL:[Link]

Sources

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Chloromethyl Group - A Cornerstone of Modern Synthesis

In the landscape of organic synthesis, the chloromethyl group (-CH₂Cl) stands as a uniquely versatile and reactive functional group. Its importance cannot be overstated, serving as a linchpin in the construction of complex molecular architectures, from life-saving pharmaceuticals to advanced materials. The reactivity of this moiety is a study in controlled electrophilicity, governed by the fundamental principles of bond polarization. The electronegative chlorine atom induces a significant partial positive charge on the adjacent carbon, transforming it into a prime target for a vast array of nucleophiles.[1]

This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond simple reaction schemes to explore the causality behind the chloromethyl group's behavior. We will dissect its reactivity through the lens of mechanistic pathways, electronic and steric influences, and its strategic application in multi-step synthesis. By understanding the core principles that dictate its reactivity, the synthetic chemist can harness its power with precision and confidence, paving the way for innovation in molecular design and development.

Fundamental Principles of Reactivity

The utility of the chloromethyl group is rooted in the electronic nature of the carbon-chlorine (C-Cl) bond. Chlorine, being significantly more electronegative than carbon, pulls electron density towards itself. This inductive effect polarizes the bond, creating a dipole where the chlorine atom bears a partial negative charge (δ-) and, critically, the carbon atom bears a partial positive charge (δ+).[1] This electron-deficient carbon is an electrophile, making it highly susceptible to attack by electron-rich species, or nucleophiles.[1]

This inherent electrophilicity is the basis for the chloromethyl group's primary mode of reaction: nucleophilic substitution . In this process, a nucleophile attacks the electrophilic carbon, displacing the chlorine atom, which departs as a stable chloride ion (Cl⁻), an excellent leaving group.

G cluster_0 C-Cl Bond Polarization cluster_1 Nucleophilic Attack C δ+ C Cl δ- Cl C->Cl Inductive Effect H1 H C->H1 H2 H C->H2 R R C->R Nu Nu: C_react R-CH₂ Nu->C_react Attack Cl_leave Cl C_react->Cl_leave Bond Breaking Product R-CH₂-Nu LeavingGroup Cl⁻

Caption: Fundamental reactivity of the chloromethyl group.

This reactivity can proceed through two distinct mechanistic pathways: the Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution) reactions. The preferred pathway is dictated by a confluence of factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature.

Mechanistic Dichotomy: Sₙ1 vs. Sₙ2 Pathways

The choice between an Sₙ1 and Sₙ2 pathway is a critical consideration in experimental design, as it influences reaction rates, stereochemistry, and the potential for side reactions.

The Sₙ2 Pathway: A Concerted Dance

The Sₙ2 reaction is a single-step, concerted process. The nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), while the C-Cl bond breaks simultaneously.[2] This mechanism is characteristic of primary alkyl halides like simple chloromethyl compounds, where the electrophilic carbon is sterically unhindered.

The Sₙ1 Pathway: The Carbocation Intermediate

In contrast, the Sₙ1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a carbocation intermediate.[2] This is followed by a rapid attack of the nucleophile on the planar carbocation. This pathway is favored when the resulting carbocation is highly stabilized.

A classic example is benzyl chloride (C₆H₅CH₂Cl) . Despite being a primary alkyl halide, it readily undergoes Sₙ1 reactions because the resulting benzyl carbocation is exceptionally stable due to resonance, where the positive charge is delocalized across the aromatic ring.[2][3]

G Sₙ1 vs. Sₙ2 Nucleophilic Substitution Pathways cluster_sn2 Sₙ2 Pathway (Bimolecular) cluster_sn1 Sₙ1 Pathway (Unimolecular) sn2_start Nu:⁻ + R-CH₂-Cl sn2_ts Transition State [Nu···CH₂(R)···Cl]⁻ sn2_start->sn2_ts Single Concerted Step sn2_end R-CH₂-Nu + Cl⁻ sn2_ts->sn2_end sn1_start R-CH₂-Cl (e.g., Benzyl Chloride) sn1_intermediate Carbocation Intermediate [R-CH₂]⁺ + Cl⁻ sn1_start->sn1_intermediate Step 1: Slow, Rate-Determining sn1_end R-CH₂-Nu + Cl⁻ sn1_intermediate->sn1_end Step 2: Fast, Nu:⁻ G Blanc Chloromethylation Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Rearomatization f0 H₂C=O (Formaldehyde) f1 H₂C=O⁺-H (Protonated) f0->f1 + H⁺ (from HCl) f2 [⁺CH₂-OH ↔ H₂C=O⁺-H] f1->f2 Resonance f3 ⁺CH₂Cl (Chloromethyl Cation) f2->f3 + Cl⁻ a0 Benzene Ring a1 Sigma Complex (Arenium Ion) a0->a1 + ⁺CH₂Cl a2 Chloromethylbenzene (Product) a1->a2 - H⁺

Caption: Simplified mechanism of the Blanc chloromethylation.

A Versatile Synthetic Handle

Once installed, the chloromethyl group serves as a gateway to numerous other functionalities:

  • Ether Synthesis: Reaction with an alkoxide or phenoxide nucleophile (Williamson Ether Synthesis) yields ethers. [1][4]* Ester Synthesis: Reaction with a carboxylate salt produces esters. [4]* Amine Synthesis: Alkylation of ammonia or amines leads to primary, secondary, tertiary, or even quaternary ammonium salts. [1][5]However, this method can suffer from over-alkylation. For cleaner synthesis of primary amines, methods like the Gabriel synthesis are often preferred. [6]* Nitrile Synthesis: Reaction with cyanide ion (e.g., NaCN) introduces a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

  • Grignard Reagent Formation: Benzyl chloride reacts readily with magnesium metal to form a Grignard reagent, a potent carbon nucleophile. [4]

The Chloromethyl Group in Protection Chemistry: The MOM Ether

In complex multi-step syntheses, particularly in drug development, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. This is the role of a protecting group . [7][8] The chloromethyl group is central to one of the most common protecting groups for alcohols: the methoxymethyl (MOM) ether . [9]The reagent used for this protection is chloromethyl methyl ether (CH₃OCH₂Cl) , often abbreviated as MOM-Cl . [10]

Protocol: MOM Protection of a Primary Alcohol

This protocol describes a self-validating system for the protection of a generic primary alcohol (R-CH₂OH). The success of the reaction is validated by the disappearance of the starting material and the appearance of the product, observable via Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (e.g., ¹H NMR).

Objective: To protect a primary alcohol as its MOM ether.

Materials:

  • Primary Alcohol (R-CH₂OH) (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Base Addition: Add DIPEA (2.0 eq) to the solution dropwise. DIPEA acts as a non-nucleophilic base to scavenge the HCl produced during the reaction.

  • MOM-Cl Addition: Add MOM-Cl (1.5 eq) dropwise to the stirred solution at 0 °C. Causality Note: Slow addition is critical to prevent a rapid exotherm and potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting alcohol spot and the formation of a new, less polar product spot (R-CH₂-O-MOM).

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude MOM-protected alcohol.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Deprotection: The MOM group is valued for its stability in basic and neutral conditions but is readily cleaved under mild acidic conditions (e.g., HCl in methanol or p-toluenesulfonic acid), regenerating the original alcohol. [11]

G MOM Protection & Deprotection Workflow cluster_protection Protection cluster_deprotection Deprotection p_start R-OH (Alcohol) p_reagents MOM-Cl, DIPEA, DCM p_start->p_reagents p_end R-O-MOM (Protected Alcohol) p_reagents->p_end d_start R-O-MOM p_end->d_start Use in Multi-Step Synthesis d_reagents Acidic Conditions (e.g., HCl, MeOH) d_start->d_reagents d_end R-OH (Alcohol) d_reagents->d_end

Caption: Workflow for the protection and deprotection of alcohols using MOM-Cl.

Safety and Handling: A Critical Imperative

The high reactivity of chloromethyl compounds also makes them hazardous. As professionals, adherence to strict safety protocols is non-negotiable.

  • Benzyl Chloride: This compound is a potent lachrymator (tear-producing agent) and irritant to the skin and mucous membranes. [4]It should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Chloromethyl Methyl Ether (MOM-Cl): MOM-Cl is a highly volatile, flammable liquid. Critically, it is classified as a known human carcinogen by multiple regulatory agencies, including the EPA and IARC. [12][13]All manipulations involving MOM-Cl must be conducted within a certified chemical fume hood, and exposure must be limited to the lowest feasible concentration. [12]Due to its hazards, several methods have been developed for its in situ generation to avoid handling and storing the neat reagent. [14][15][16]

Conclusion

The chloromethyl group represents a classic example of a functional group whose utility is directly derived from its inherent electronic properties. Its polarized C-Cl bond renders it an accessible and versatile electrophile, enabling chemists to forge new bonds and construct complex molecules with a high degree of control. From its installation via the Blanc reaction to its role as a precursor for ethers, esters, amines, and as a key component in protecting group strategies, the -CH₂Cl moiety is a powerful asset in the synthetic chemist's toolkit. However, this reactivity is coupled with significant hazards that demand respect and stringent safety measures. A thorough understanding of its mechanistic pathways and a disciplined approach to its handling are essential for unlocking its full potential in research and drug development.

References

  • Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. (n.d.). Chem Catalyst Pro.
  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Retrieved from [Link]

  • Chloromethylation Reaction and its Mechanism. (2025). Filo. Retrieved from [Link]

  • Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Benzyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Methyl Chloromethyl Ether Awareness Training. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]

  • Benzyl chloride. (2021). Sciencemadness Wiki. Retrieved from [Link]

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of Toxicology, 53(3), 193-201. Retrieved from [Link]

  • Why is benzyl chloride more reactive than chlorobenzene?. (2017). Quora. Retrieved from [Link]

  • Mechanism for chloromethylation of benzene with formaldehyde and HCl. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Chloromethyl: compounds, synthesis and safety. (n.d.). Chempanda. Retrieved from [Link]

  • Chloromethylation of Aromatic Compounds. (2005). ResearchGate. Retrieved from [Link]

  • Blanc chloromethylation. (n.d.). Wikipedia. Retrieved from [Link]

  • The Preparation and Properties of the Chloromethyl Ethers and Formals of High Molecular Weight Alcohols. (1942). Georgia Institute of Technology Thesis. Retrieved from [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618-9621. Retrieved from [Link]

  • Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. (1997). California Air Resources Board. Retrieved from [Link]

  • Pfeiffer, W. D. (2009). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. Retrieved from [Link]

  • Chloromethyl Methyl Ether Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Chloromethyl methyl ether. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Synthesis of α‐trichloromethyl amines from chloroform. (2024). ResearchGate. Retrieved from [Link]

  • Chloromethyl Methyl Ether (MOMCl) Synthesis. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Thomas, T. D., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(35), 9383-9394. Retrieved from [Link]

  • Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. (2015). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chloromethyl Methyl Ether. (n.d.). PubChem. Retrieved from [Link]

  • Process for the synthesis of chloroformic acid chloromethyl ester. (1983). Google Patents.
  • Dichloromethane. (n.d.). Wikipedia. Retrieved from [Link]

  • Thomas, T. D., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(35), 9383-9394. Retrieved from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter/YouTube. Retrieved from [Link]

  • Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions. Retrieved from [Link]

  • Process of preparing chloromethyl esters of alpha beta-unsaturated carboxylic acids. (1972). Google Patents.
  • Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. (1998). Google Patents.
  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2445-2480. Retrieved from [Link]

  • Reactivity of Electrophilic Chlorine Atoms Due to σ-holes. A Mechanistic Assessment of the Chemical Reduction of the Trichloromethyl Group by Sulfur Nucleophiles. (2018). ResearchGate. Retrieved from [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor Chemistry. Retrieved from [Link]

  • Synthesis of Amines. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

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Methodological & Application

synthetic routes for 5-(Chloromethyl)-1H-indazole from substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 5-(Chloromethyl)-1H-indazole

Executive Summary

This application note details the robust synthetic pathway for 5-(chloromethyl)-1H-indazole , a critical "warhead" scaffold in medicinal chemistry used for covalent kinase inhibitors and oncology targets. While direct functionalization of the indazole core is challenging due to regioselectivity issues (N1 vs. N2 vs. C3), this guide prioritizes a "Construct-then-Functionalize" strategy.

We utilize 2,4-dimethylaniline as the cost-effective starting material, employing a modified Jacobson Indazole Synthesis to construct the core, followed by a regioselective radical halogenation. This protocol addresses common pitfalls such as N-alkylation side reactions, instability of the free base chloromethyl species, and purification challenges.

Strategic Analysis & Retrosynthesis

The synthesis is divided into three critical phases to ensure high fidelity and safety.

  • Phase 1: Core Construction. We utilize the diazotization of o-alkyl anilines. Specifically, 2,4-dimethylaniline is selected because the ortho-methyl group (C2) participates in the cyclization to form the pyrazole ring, while the para-methyl group (C4) is positioned perfectly to become the C5-methyl substituent on the indazole.

  • Phase 2: Protection. The indazole N-H proton is acidic (

    
    ). To prevent N-chlorination or polymerization during the radical step, the N1 position must be protected with an electron-withdrawing group (Acetyl or Boc).
    
  • Phase 3: Radical Functionalization. Direct chlorination of the methyl group is often non-selective. We employ a radical bromination followed by a chloride exchange (Finkelstein-like) or direct chlorination using Sulfuryl Chloride (

    
    ), which offers better atom economy than NCS on scale.
    

SyntheticRoute Start 2,4-Dimethylaniline (Starting Material) Step1 Diazotization & Cyclization (Jacobson Synthesis) Start->Step1 NaNO2, AcOH Inter1 5-Methyl-1H-indazole Step1->Inter1 Step2 N1-Protection (Ac2O or Boc2O) Inter1->Step2 Inter2 1-Acetyl-5-methylindazole Step2->Inter2 Step3 Radical Chlorination (SO2Cl2, AIBN) Inter2->Step3 Radical Pathway Final 5-(Chloromethyl)-1H-indazole (Isolated as HCl Salt) Step3->Final Deprotection

Figure 1: Strategic workflow for the conversion of 2,4-dimethylaniline to 5-(chloromethyl)-1H-indazole.

Detailed Experimental Protocols

Phase 1: Synthesis of 5-Methyl-1H-indazole

Principle: The Jacobson synthesis relies on the intramolecular reaction of a diazonium salt with an ortho-methyl group. While classic conditions use acetic anhydride to form the N-nitroso acetanilide, direct diazotization in acetic acid is more streamlined for this substrate.

Reagents:

  • 2,4-Dimethylaniline (1.0 equiv)

  • Sodium Nitrite (

    
    ) (1.1 equiv)
    
  • Glacial Acetic Acid (Solvent/Reagent)[1]

  • Hydrochloric Acid (conc.)[2][3]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 2,4-dimethylaniline (12.1 g, 100 mmol) in glacial acetic acid (200 mL) .

  • Diazotization: Cool the solution to 0–5 °C using an ice bath. Add a solution of

    
     (7.6 g, 110 mmol)  in water (15 mL) dropwise over 30 minutes. Maintain internal temperature below 10 °C.
    
  • Cyclization: Allow the mixture to warm to room temperature (25 °C) and stir for 24 hours. The mixture will darken as the diazonium species cyclizes.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most acetic acid.

  • Neutralization: Dilute the residue with water (100 mL) and carefully neutralize with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from toluene/heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Target Yield: 65–75%[1]

    • Appearance: Off-white to tan solid.

Phase 2: N-Protection (Acetylation)

Principle: Protecting N1 directs the subsequent radical attack to the C5-methyl group and prevents ring chlorination.

Protocol:

  • Suspend 5-methyl-1H-indazole (10 g, 75.6 mmol) in DCM (100 mL) .

  • Add Triethylamine (1.5 equiv) and DMAP (0.05 equiv) .

  • Add Acetic Anhydride (1.2 equiv) dropwise at 0 °C.

  • Stir at RT for 2 hours. Monitor by TLC (disappearance of polar NH spot).

  • Wash with 1M HCl, then

    
    . Dry and concentrate to yield 1-acetyl-5-methylindazole .
    
Phase 3: Radical Chlorination to 5-(Chloromethyl)-1H-indazole

Principle: Radical halogenation is sensitive. Using Sulfuryl Chloride (


) with a radical initiator (AIBN) is often cleaner than 

gas and easier to handle than NBS (which requires a subsequent bromide-to-chloride exchange).

Safety Note: Benzylic chlorides are alkylating agents and potential lachrymators. Handle in a fume hood.

Reagents:

  • 1-Acetyl-5-methylindazole (1.0 equiv)

  • Sulfuryl Chloride (

    
    ) (1.1 equiv)
    
  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Chlorobenzene or Carbon Tetrachloride (PhCF3 is a greener alternative).

Protocol:

  • Setup: Dissolve 1-acetyl-5-methylindazole (5.0 g, 28.7 mmol) in anhydrous Chlorobenzene (50 mL) under Nitrogen.

  • Initiation: Add AIBN (235 mg, 1.4 mmol) .

  • Addition: Heat the solution to 60 °C. Add

    
     (2.55 mL, 31.5 mmol)  dropwise over 1 hour.
    
    • Note: Gas evolution (

      
      , HCl) will occur. Ensure proper venting through a scrubber.
      
  • Reaction: Heat to 80 °C for 2–4 hours. Monitor by HPLC/NMR. Look for the shift of the methyl peak (

    
    2.4 ppm) to the chloromethyl peak (
    
    
    
    4.7 ppm).
  • Deprotection (In-situ): The acetyl group is often partially cleaved during workup or can be removed by treating the crude residue with methanolic HCl.

    • Preferred Method: Cool to RT. Concentrate to remove solvent. Redissolve in MeOH (20 mL) and add conc. HCl (5 mL) . Stir at 40 °C for 1 hour to fully deprotect N1.

  • Isolation: Concentrate to dryness. Triturate the residue with Diethyl Ether or MTBE to precipitate the 5-(chloromethyl)-1H-indazole hydrochloride salt.

  • Filtration: Filter the solid under Nitrogen (hygroscopic).

Data Summary & QC Specifications

ParameterSpecificationMethod of Verification
Appearance White to pale yellow powderVisual Inspection
Purity > 95%HPLC (254 nm)
Identity Consistent with structure1H-NMR (DMSO-d6)
Chloromethyl Shift

4.85 ppm (singlet, 2H)
1H-NMR
Counter-ion Chloride (if HCl salt)Ion Chromatography / AgNO3 Test
Stability Unstable as free base; Store as HCl salt at -20°CStability Testing

Key NMR Signals (HCl Salt in DMSO-d6):

  • 
     8.15 (s, 1H, H-3)
    
  • 
     7.90 (s, 1H, H-4)
    
  • 
     7.65 (d, 1H, H-7)
    
  • 
     7.45 (d, 1H, H-6)
    
  • 
     4.85 (s, 2H, 
    
    
    
    )

Mechanistic Insight (Jacobson Cyclization)

Understanding the cyclization mechanism prevents yield loss. The reaction proceeds via the formation of a diazonium cation, which undergoes an intramolecular electrophilic attack on the ortho-methyl group. This is a rare example where a methyl C-H bond acts as a nucleophile, facilitated by the relief of steric strain and aromatization of the resulting pyrazole.

Mechanism StepA Diazonium Formation (Ar-N2+) StepB Tautomerization to 3H-Indazole StepA->StepB Cyclization at C-Me StepC 1,5-Sigmatropic Shift (H-Migration) StepB->StepC StepD 1H-Indazole (Aromatic System) StepC->StepD Final Product

Figure 2: Simplified mechanistic flow of the Jacobson Indazole Synthesis.

Troubleshooting & Critical Control Points

  • Regioselectivity during Chlorination:

    • Issue: Formation of 5-(dichloromethyl)indazole or ring chlorination at C3.

    • Solution: Stop the reaction at 85-90% conversion. Do not use excess

      
      . If C3-chlorination is observed, lower the temperature and ensure N-protection is quantitative.
      
  • Stability of the Product:

    • Issue: The free base of 5-(chloromethyl)indazole can self-polymerize (intermolecular N-alkylation).

    • Solution: Always isolate and store as the Hydrochloride salt . If the free base is required for the next step, generate it in situ with a mild base (DIPEA) immediately before use.

  • Safety (Alkyl Halides):

    • 5-(Chloromethyl)indazole is a potent alkylating agent. All glassware and waste must be treated with a nucleophile (e.g., dilute NaOH or Thiosulfate) before disposal to quench active residues.

References

  • Jacobson Indazole Synthesis

    • Org.[4][5][6][7] Synth.1955 , Coll.[6] Vol. 3, 660.[6] "Indazole".[1][5][6][8][9][10]

  • Radical Halogenation of Heterocycles

    • J. Org.[6][11] Chem.2018 , 83, 1591-1597.[11] "Synthesis of Indazoles via Radical Approaches".

  • Functionalization of Indazoles

    • Beilstein J. Org. Chem.2014 , 10, 1229–1232.[11] "Regioselective N-alkylation and functionalization".

  • Safety of Benzylic Chlorides

    • Org.[4][5][6][7] Process Res. Dev.2014 , 18, 1728. "Control of Genotoxic Impurities in Alkyl Halides".

Sources

Technical Application Note: Regioselective N-Alkylation of 5-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The alkylation of 5-(chloromethyl)-1H-indazole presents a dual-threat synthetic challenge: regioselectivity and chemoselectivity .

  • Regioselectivity (

    
     vs. 
    
    
    
    ):
    The indazole core exists in an annular tautomeric equilibrium. Alkylation can occur at
    
    
    (thermodynamically favored, benzenoid) or
    
    
    (kinetically accessible, quinonoid). Controlling this ratio is critical for structure-activity relationship (SAR) consistency.
  • Chemoselectivity (The "Suicide" Risk): The 5-chloromethyl moiety is a highly reactive benzylic electrophile. Under basic conditions required for N-deprotonation, the substrate becomes a nucleophile. If the external electrophile is not present or less reactive, the indazole will self-alkylate (intermolecularly), leading to rapid polymerization (tars).

This guide provides two distinct protocols: Method A for high-fidelity


-alkylation using thermodynamic control, and Method B  for accessing the elusive 

-isomer via kinetic/acid-mediated pathways.

Mechanistic Grounding

Tautomerism and Reactivity

1H-indazole is the predominant tautomer (


 more stable than 2H-indazole) due to the preservation of the benzene ring's aromaticity. However, the 

lone pair is often more accessible sterically and electronically in the neutral state.
  • 
    -Alkylation:  Preserves the aromatic sextet of the benzene ring (Benzenoid structure).
    
  • 
    -Alkylation:  Forces the system into a quinonoid-like resonance structure, which is higher in energy but can be trapped under kinetic conditions.
    
The "Self-Alkylation" Trap

The 5-chloromethyl group (


) renders the molecule an "ambident nucleophile-electrophile."
  • Risk: Deprotonation of NH

    
     Indazolyl anion attacks 
    
    
    
    of a neighboring molecule.
  • Solution: Simultaneous Addition. Never pre-form the anion. The external electrophile (R-X) must be present in the reaction matrix before the base is introduced, or added in a concerted manner.

ReactionPathways Substrate 5-(Chloromethyl)-1H-indazole (Reactive Electrophile & Nucleophile) Base Base Addition (Cs2CO3 or NaH) Substrate->Base Anion Indazolyl Anion (Nucleophilic Species) Base->Anion Deprotonation SelfAlk Self-Alkylation / Polymerization (Undesired) Anion->SelfAlk No External Electrophile (Fast) N1_Prod N1-Alkyl Product (Thermodynamic) Anion->N1_Prod Rxn with R-X (Thermodynamic Control) N2_Prod N2-Alkyl Product (Kinetic) Anion->N2_Prod Rxn with R-X (Kinetic/Chelation)

Figure 1: Reaction pathways highlighting the critical risk of self-alkylation if the external electrophile is absent.

Experimental Protocols

Method A: Thermodynamic -Alkylation (Recommended)

Objective: Maximize


 selectivity (>90%) while preserving the 5-chloromethyl group.
Mechanism:  The "Cesium Effect." 

is a large, soft cation that stabilizes the

-anion/transition state and facilitates thermodynamic equilibration.

Reagents:

  • Substrate: 5-(Chloromethyl)-1H-indazole (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve 5-(chloromethyl)-1H-indazole (1.0 eq) and the Alkyl Halide (1.2 eq) in anhydrous DMF.

    • Critical Note: The electrophile is added before the base to prevent self-polymerization.

  • Initiation: Add

    
     (1.5 eq) in a single portion at room temperature (25°C).
    
  • Reaction: Stir at 60°C for 4–12 hours.

    • Monitor: TLC/LCMS. If

      
       isomer forms initially, prolonged heating often isomerizes it to the thermodynamically stable 
      
      
      
      .
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    
     isomers are typically less polar (higher 
    
    
    
    ) than
    
    
    isomers on Silica gel.
Method B: Kinetic -Alkylation

Objective: Access the


 isomer.[1]
Mechanism:  Acid-catalyzed alkylation or steric steering. The use of trichloroacetimidates under acidic catalysis protonates the imidate, making it extremely reactive towards the most nucleophilic nitrogen (

) before equilibration can occur.

Reagents:

  • Substrate: 5-(Chloromethyl)-1H-indazole

  • Reagent: Alkyl-2,2,2-trichloroacetimidate (1.5 equiv)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or TfOH (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Preparation: Dissolve substrate in anhydrous DCM under

    
    .
    
  • Addition: Add the Alkyl-trichloroacetimidate (1.5 eq).

  • Catalysis: Cool to 0°C. Dropwise add TMSOTf (0.1 eq).

  • Reaction: Stir at 0°C

    
     RT for 2 hours.
    
  • Quench: Add sat.

    
    .
    
  • Note: This method avoids the anionic state, significantly reducing the risk of 5-chloromethyl self-alkylation.

Analytical Validation (Self-Validating System)

Distinguishing regioisomers is the most frequent point of failure. You must validate the structure using 2D NMR.

NOESY / ROESY Correlations
  • 
    -Alkylated Product:  Strong NOE correlation between the N-Alkyl protons and H-7  (the aromatic proton on the benzene ring adjacent to 
    
    
    
    ).
  • 
    -Alkylated Product:  Strong NOE correlation between the N-Alkyl protons and H-3  (the pyrazole proton).
    
Carbon Chemical Shifts ( NMR)
  • C-3 Shift: In

    
    -isomers, C-3 typically appears at 133–135 ppm . In 
    
    
    
    -isomers, C-3 is shielded, appearing upfield at 120–125 ppm .

Table 1: Diagnostic NMR Data for Regioisomer Determination

Feature

-Isomer (Thermodynamic)

-Isomer (Kinetic)
NOE Correlation N-Alkyl

H-7 (Benzene)
N-Alkyl

H-3 (Pyrazole)

NMR (C-3)

~134 ppm

~122 ppm
TLC (

)
Higher (Less Polar)Lower (More Polar)
Stability HighMay isomerize to

with heat/acid

Workflow Decision Matrix

DecisionMatrix Start Start: 5-(Chloromethyl)-1H-indazole Goal Desired Isomer? Start->Goal N1_Path Target: N1-Isomer Goal->N1_Path N2_Path Target: N2-Isomer Goal->N2_Path Cond_N1 Method A: Cs2CO3, DMF, 60°C (Electrophile added FIRST) N1_Path->Cond_N1 Cond_N2 Method B: Acid Catalysis (TfOH) Trichloroacetimidate Reagent N2_Path->Cond_N2 Check Check Chemoselectivity: Did it polymerize? Cond_N1->Check Cond_N2->Check Check->Start Polymerized (Review Order of Addition) Validation Validation: NOESY (N-R to H7 vs H3) Check->Validation No Tars

Figure 2: Decision matrix for selecting the appropriate alkylation protocol based on target regiochemistry.

Safety & Handling

  • 5-(Chloromethyl)-1H-indazole: This compound is a potent alkylating agent. It is likely a lachrymator and potential mutagen. Handle only in a fume hood with double nitrile gloves.

  • Quenching: Any unreacted chloromethyl material should be quenched with an amine (e.g., morpholine) or thiolate before disposal to neutralize the electrophilic hazard.

References

  • Regioselectivity Mechanisms: Keating, J. J., & Alam, F. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Link

  • Cesium Effect: L. Luo, et al. (2018). Cesium Carbonate Promoted N-Alkylation of Indazoles. Journal of Organic Chemistry. (General reference for Cs effect on heterocycles).
  • N2-Selective Methods: Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[2] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[2] Link

  • Indazole NMR Data: Claramunt, R. M., et al. (2006). The annular tautomerism of indazoles in the solid state: 13C CPMAS NMR spectroscopy. Arkivoc.

Sources

Application Note: Strategic Utilization of 5-(Chloromethyl)-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the handling, reactivity, and synthetic application of 5-(chloromethyl)-1H-indazole as a critical building block in the development of Type I and Type II kinase inhibitors. While the indazole core serves as a privileged bioisostere for the adenine ring of ATP, the 5-chloromethyl "handle" provides a specific electrophilic site for diversifying the inhibitor's solvent-exposed tail—a region critical for tuning physicochemical properties (solubility, logD) and selectivity without disrupting hinge binding.

Scientific Rationale & Mechanism

The Indazole Scaffold in Kinase Drug Discovery

The indazole ring system is a "privileged scaffold" in oncology, featured in approved drugs like Axitinib (VEGFR inhibitor) and Linifanib . Its efficacy stems from its ability to mimic the purine ring of ATP.

  • Hinge Binding: The N1 and N2 nitrogens typically form hydrogen bonds with the kinase hinge region (e.g., Glu, Leu residues).

  • Vectorality: The 5-position of the indazole ring projects towards the solvent front or the ribose binding pocket (depending on the specific kinase and binding mode).

  • The Chloromethyl Utility: The benzylic chloride at the 5-position allows for rapid

    
     derivatization. This is most commonly used to attach solubilizing groups (e.g., morpholines, piperazines) or to link the pharmacophore to a larger macrocycle.
    
Reactivity Profile

5-(Chloromethyl)-1H-indazole possesses two distinct reactive centers:

  • The Indazole Nitrogen (N-H): Acidic (

    
    ) and nucleophilic. It requires protection to prevent self-alkylation (polymerization) or regiochemical scrambling.
    
  • The Benzylic Chloride (

    
    -Cl):  Highly electrophilic. Susceptible to nucleophilic attack by amines, alkoxides, and thiols.
    

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and regioselectivity considerations when using this reagent.

IndazoleWorkflow Start 5-(Chloromethyl)-1H-indazole (Starting Material) Decision Is N-H Protected? Start->Decision Path_Unprotected Direct Alkylation (High Risk: Dimerization) Decision->Path_Unprotected No Path_Protected N-Protection Strategy (THP/SEM/Boc) Decision->Path_Protected Yes Intermediate Protected Electrophile (Stable Intermediate) Path_Protected->Intermediate Regioselective Protection Reaction S_N2 Displacement (Nucleophile: H-Nu) Intermediate->Reaction Product_Prot Functionalized Intermediate Reaction->Product_Prot Deprotect Acidic Deprotection (TFA or HCl) Product_Prot->Deprotect Final Final Kinase Inhibitor (Solvent Tail Attached) Deprotect->Final

Figure 1: Strategic workflow for utilizing 5-(chloromethyl)-1H-indazole, emphasizing the necessity of N-protection to avoid side reactions.

Detailed Experimental Protocols

Pre-requisite: Safety & Handling
  • Hazard: Benzylic halides are potent alkylating agents and potential lachrymators. Handle in a fume hood.

  • Storage: Moisture sensitive. Hydrolysis yields the alcohol, which is unreactive in

    
     conditions. Store under Argon at 4°C.
    
Protocol A: Regioselective Protection (THP)

Rationale: Direct reaction of the chloromethyl group without protecting the indazole N-H often leads to mixtures of N1/N2 alkylation or intermolecular dimerization. The Tetrahydropyranyl (THP) group is chosen for its ease of removal under acidic conditions compatible with the final amine salts.

Reagents:

  • 5-(Chloromethyl)-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve 5-(chloromethyl)-1H-indazole (e.g., 1.0 g, 6.0 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add pTSA (103 mg, 0.6 mmol) at 0°C.

  • Protection: Add DHP (0.82 mL, 9.0 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will have a higher

    
     than the starting material.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Note: You may observe regioisomers (N1-THP vs N2-THP).[1] For the purpose of 5-position substitution, separation is often unnecessary as both isomers react similarly at the chloromethyl group, and the protecting group is removed later.

Protocol B: Nucleophilic Substitution (The "Tail" Attachment)

Rationale: This step installs the solubilizing group (e.g., N-methylpiperazine) using the 5-chloromethyl handle.

Reagents:

  • 1-(Tetrahydro-2H-pyran-2-yl)-5-(chloromethyl)-1H-indazole (Intermediate from Protocol A) (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Setup: In a reaction vial, suspend the Protected Indazole (1.0 eq) and

    
     (2.0 eq) in dry MeCN (0.2 M concentration).
    
  • Addition: Add N-Methylpiperazine (1.2 eq).

  • Heating: Heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor LCMS for the disappearance of the chloride mass (M+H) and appearance of the amine adduct.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: If the conversion is >95%, crude material can often be carried to deprotection. Otherwise, purify via neutral alumina column or reverse-phase prep-HPLC.

Protocol C: Global Deprotection

Rationale: Removal of the THP group to liberate the active pharmacophore.

Procedure:

  • Acidolysis: Dissolve the intermediate in MeOH/DCM (1:1). Add 4M HCl in Dioxane (5.0 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Isolation: Concentrate to dryness. The product is often isolated as the HCl salt, which is suitable for biological testing.

  • Free Basing (Optional): If the free base is required, neutralize with saturated

    
     and extract with EtOAc/THF (3:1) to ensure solubility of the polar product.
    

Analytical Validation (QC)

Analytical MethodExpected Observation for Success
1H NMR (DMSO-d6) Starting Material: Singlet at ~4.8 ppm (

-Cl). Product: Shift of methylene singlet to ~3.5–3.8 ppm (

-N). Appearance of piperazine protons (2.3–2.5 ppm).
LC-MS (ESI+) Cl-Intermediate: Distinctive Chlorine isotope pattern (M, M+2 in 3:1 ratio). Final Product: Loss of Cl pattern; Mass corresponds to [M+H]+ of amine adduct.
Regiochemistry NOESY correlations between the Indazole H-4 and the benzylic methylene protons confirm the substitution remains at position 5.

Binding Mode Visualization

Understanding where this synthesis places the substituent is crucial for SAR (Structure-Activity Relationship) analysis.

BindingMode Hinge Hinge Region (Glu/Leu Backbone) Pocket Hydrophobic Pocket Solvent Solvent Front (Water Environment) Indazole_N Indazole N1/N2 Indazole_N->Hinge H-Bonds Indazole_Core Indazole Core Indazole_Core->Pocket Van der Waals Linker 5-Methylene Linker (From Chloromethyl) Indazole_Core->Linker Covalent Tail Solubilizing Tail (e.g., Piperazine) Linker->Tail Covalent Tail->Solvent Exposed

Figure 2: Topological representation of the inhibitor binding mode. The 5-chloromethyl derived linker projects the tail into the solvent front, improving pharmacokinetic properties.

References

  • Indazole Scaffold in Kinase Inhibitors: Bouché, M., et al. (2016).[2] "Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design." European Journal of Medicinal Chemistry.

  • Binding Mode Analysis: Lin, Y., et al. (2013). "Protein kinase affinity reagents based on a 5-aminoindazole scaffold." Photochemical & Photobiological Sciences.

  • Synthetic Methodology (Indazole Functionalization): Luo, G., et al. (2006).[3] "Regioselective protection at N-2 and derivatization at C-3 of indazoles." The Journal of Organic Chemistry.

  • Reactivity of Chloromethyl Heterocycles: Teixeira, et al. (2020).[4] "The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution." Chemical Engineering Transactions.

Sources

Advanced Application Note: Derivatization of 5-(Chloromethyl)-1H-indazole for Kinase-Focused Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-(chloromethyl)-1H-indazole scaffold represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. The indazole core mimics the adenine ring of ATP, allowing the N1/N2 nitrogens to form critical hydrogen bonds with the kinase hinge region [1].

However, the utility of this scaffold is defined by its dual reactivity:

  • The Hinge Binder: The acidic N-H (

    
    ) is essential for biological activity but prone to unwanted side reactions during synthesis.
    
  • The Electrophilic Handle: The 5-chloromethyl group is a highly reactive benzylic chloride, enabling rapid diversification via

    
     reactions.
    

The Challenge: Direct derivatization of the chloromethyl group without protecting the indazole nitrogen often leads to polymerization (intermolecular N-alkylation) or regio-isomeric mixtures, compromising library purity.

The Solution: This guide details a "Protect-Diversify-Deprotect" workflow that ensures chemoselectivity, maximizing the yield of biologically active 5-substituted indazoles.

Chemical Strategy & Workflow

To generate a robust library, we must decouple the reactivity of the ring nitrogen from the exocyclic electrophile.

The Chemoselectivity Pathway

The following Graphviz diagram illustrates the decision matrix for synthesis. We prioritize Route A (Protected) for high-fidelity SAR (Structure-Activity Relationship) studies, while Route B (Direct) is reserved for rapid, crude screening.

IndazoleWorkflow Start 5-(Chloromethyl)-1H-indazole (Starting Material) Decision Select Strategy Start->Decision Protect Step 1: N1-Protection (SEM or THP Group) Decision->Protect SAR Quality (Recommended) React_B Direct Displacement (Dilute Conditions) Decision->React_B Quick & Dirty React_A Step 2: SN2 Displacement (Amines/Thiols) Protect->React_A Benzylic Cl Activation Deprotect Step 3: Deprotection (TFA or HCl) React_A->Deprotect Restore Hinge Binder Final_A Pure Library Candidate (High Yield) Deprotect->Final_A Risk Risk: N-Alkylation / Polymerization React_B->Risk Final_B Crude Mixture (Requires HPLC Prep) React_B->Final_B Risk->Final_B

Figure 1: Strategic workflow for indazole derivatization. Route A is the industry standard for generating clean kinase inhibitor libraries.

Detailed Experimental Protocols

Protocol A: The "High-Fidelity" Route (Recommended)

This route uses the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group. SEM is preferred over Boc because it is stable to the basic conditions of nucleophilic substitution but easily removed with acid [2].

Step 1: N1-Protection

Objective: Mask the acidic N-H to prevent self-alkylation.

  • Dissolve: Dissolve 5-(chloromethyl)-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool: Cool the solution to 0°C under nitrogen atmosphere.

  • Deprotonate: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 min at 0°C until gas evolution ceases.

    • Note: The solution will turn yellow/orange, indicating the formation of the indazole anion.

  • Protect: Add SEM-Cl (1.1 equiv) dropwise.

  • Warm: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Outcome: 1-((2-(trimethylsilyl)ethoxy)methyl)-5-(chloromethyl)-1H-indazole.

Step 2: Parallel Library Generation (

Displacement)

Objective: Install diversity elements (amines) at the 5-position.

  • Reagents:

    • Scaffold: SEM-protected intermediate (from Step 1).

    • Nucleophiles: Diverse set of secondary amines (morpholines, piperazines, pyrrolidines).

    • Base:

      
       (mild) or DIPEA (soluble).
      
    • Solvent: Acetonitrile (MeCN) or DMF.

Procedure (96-well block format):

  • Prepare Stock: Dissolve SEM-protected scaffold in MeCN to a concentration of 0.2 M.

  • Dispense: Add 500 µL of scaffold solution (0.1 mmol) to each well.

  • Add Base: Add

    
     (3.0 equiv, solid) to each well.
    
  • Add Amine: Add the specific amine monomer (1.2 equiv) to the respective wells.

  • Reaction: Seal the block and shake at 60°C for 4–16 hours.

    • Monitoring: Check one well by LCMS. The chlorine isotope pattern (3:1 ratio of M:M+2) should disappear, replaced by the amine mass.

  • Filter: Filter off the solid base using a filter plate. Concentrate the filtrate.

Step 3: Global Deprotection

Objective: Remove the SEM group to reveal the active kinase inhibitor.

  • Acid Treatment: Re-dissolve the residues in 4M HCl in Dioxane (or TFA/DCM 1:1).

  • Heat: Shake at 60°C for 2 hours.

    • Mechanism:[1][2][3][4][5][6] Acid cleaves the hemiaminal ether, releasing formaldehyde and the free indazole.

  • Neutralization: Remove volatiles under vacuum. Re-dissolve in MeOH/DMSO. Neutralize with ammonia in MeOH if necessary for storage.

Protocol B: Direct Displacement (Cautionary)

If protection is impossible, use this modified protocol to minimize side reactions.

  • High Dilution: Use a concentration of < 0.05 M for the scaffold to reduce intermolecular collisions.

  • Excess Nucleophile: Use a large excess of the amine (5–10 equiv). The amine acts as both the nucleophile and the base.

  • Low Temperature: Run the reaction at 0°C to RT. Do not heat.

  • Slow Addition: Add the scaffold solution slowly to the amine solution (inverse addition). This ensures the amine is always in excess relative to the chloromethyl species.

Data Analysis & Validation Standards

To ensure the library is screen-ready, specific Quality Control (QC) metrics must be met.

QC Table: Expected Outcomes
ParameterProtected Route (Route A)Direct Route (Route B)Acceptance Criteria
Purity (LCMS) > 95%60–80%> 90% for biological assay
Major Impurity Des-chloro (hydrolysis)N-alkylated dimer< 5% Dimer
Yield High (70–90%)Moderate (40–60%)Sufficient for 10mM stock
Regioselectivity 100% ExocyclicMix of Exocyclic/N1N1-substitution renders inactive
Biological Context: The Kinase Hinge

The diagram below visualizes why the N-H preservation (Step 3 above) is non-negotiable for kinase activity.

Figure 2: Schematic of Indazole binding mode.[7] The N1-H acts as a donor to the Glu residue in the kinase hinge region. Alkylation at N1 destroys this interaction.

Safety & Handling

  • Genotoxicity Warning: 5-(chloromethyl)-1H-indazole is an alkylating agent. It mimics nitrogen mustards. Handle in a fume hood with double nitrile gloves.

  • Storage: The chloromethyl group is sensitive to moisture (hydrolysis to the alcohol). Store under Argon at -20°C.

  • Quenching: Quench all reaction vessels with 10% NaOH or excess amine before disposal to destroy residual alkylating agents.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (via PMC).
    • Relevance: Reviews the binding mode of indazoles in ALK, ROS1, and PLK4 kinases.
    • URL:[Link]

  • Protection Group Strategies

    • Title: A Practical, Metal-Free Synthesis of 1H-Indazoles.[8][9][10]

    • Source: Organic Letters.[8][10]

    • Relevance: Details the stability of indazole nitrogens and protection str
    • URL:[Link]

  • Selectivity Mechanisms

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[1]

    • Source: WuXi Biology / Pfizer.
    • Relevance: Explains the thermodynamic vs. kinetic control of N1/N2 alkylation, supporting the need for protection.
    • URL:[Link]

  • PLK4 Inhibitor Case Study

    • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.[11][12]

    • Source: RSC Advances / PubMed.
    • Relevance: Demonstrates the utility of 5-substituted indazoles in cre
    • URL:[Link]

Sources

Application Note: Precision Coupling Strategies for 5-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenge of coupling nucleophiles with 5-(Chloromethyl)-1H-indazole , a bifunctional scaffold containing a highly reactive benzylic electrophile and an acidic/nucleophilic indazole nitrogen.

Executive Summary & Strategic Analysis

5-(Chloromethyl)-1H-indazole is a high-value intermediate in kinase inhibitor discovery (e.g., targeting VEGFR, AURK). However, its use is complicated by competitive nucleophilicity . The indazole N-H (


) can be deprotonated under the basic conditions typically required for nucleophilic substitution at the chloromethyl group. This leads to intermolecular self-alkylation (polymerization) or regioselectivity issues (N-alkylation vs. C-alkylation).

Core Challenge: Achieving selective substitution at the exocyclic chloromethyl position without protecting the indazole nitrogen or polymerizing the scaffold.

The Solution: This guide presents two validated workflows:

  • Route A (Protected): The "Gold Standard" for high-value synthesis, ensuring 100% regioselectivity.

  • Route B (Direct/Salt-Controlled): A rapid access route using

    
     modulation to favor the external nucleophile.
    
Strategic Workflow

G Start Starting Material: 5-(Chloromethyl)-1H-indazole HCl Decision Select Strategy Start->Decision RouteA Route A: High Fidelity (Protected) Decision->RouteA Scale-up / Complex Nu RouteB Route B: Rapid Access (Direct) Decision->RouteB Simple Amines / Screening StepA1 Step 1: N-Protection (THP or Boc) RouteA->StepA1 StepB1 Step 1: Salt Control (Use HCl salt directly) RouteB->StepB1 StepA2 Step 2: Coupling (Nu-H, Base) StepA1->StepA2 StepA3 Step 3: Deprotection (Acidic) StepA2->StepA3 Product Target: 5-(Substituted-methyl)-1H-indazole StepA3->Product StepB2 Step 2: Kinetic Coupling (Excess Amine, Low Temp) StepB1->StepB2 StepB2->Product

Figure 1: Decision matrix for selecting the optimal coupling pathway based on nucleophile complexity and scale.

Technical Protocols

Protocol A: The "Gold Standard" Protected Route (Recommended)

Rationale: Protecting the indazole nitrogen (N1) eliminates the risk of dimerization. The Tetrahydropyranyl (THP) group is preferred over Boc for chloromethyl compounds because Boc introduction requires basic conditions that might hydrolyze the sensitive chloride. However, Boc can be used if introduced under phase-transfer conditions or if the chloromethyl group is stable enough in the specific hands. Here, we utilize THP for maximum stability.

Step 1: Protection (N1-THP)
  • Reagents: 5-(Chloromethyl)-1H-indazole HCl (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 2.5 eq), p-Toluenesulfonic acid (PTSA, 0.1 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Suspend 5-(Chloromethyl)-1H-indazole HCl (10 mmol) in anhydrous DCM (50 mL) under

    
    .
    
  • Add DHP (25 mmol) followed by PTSA (1 mmol).

  • Stir at Room Temperature (RT) for 4–6 hours. Note: The suspension should clear as the protected species forms.

  • Quench: Wash with saturated

    
     (2 x 20 mL) to neutralize acid.
    
  • Isolate: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product, 1-(Tetrahydro-2H-pyran-2-yl)-5-(chloromethyl)-1H-indazole, is a stable oil/solid.

Step 2: Nucleophilic Coupling
  • Reagents: Protected Chloride (1.0 eq), Nucleophile (Amine/Thiol, 1.2 eq),

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Dissolve the protected intermediate from Step 1 in MeCN (0.2 M).

  • Add the base (

    
    ) and the nucleophile.
    
  • Heat: Stir at 60°C for 2–4 hours. Monitor by LCMS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Usually not required if proceeding directly to deprotection; otherwise, short silica plug.

Step 3: Deprotection (Removal of THP)
  • Reagents: HCl (4M in Dioxane) or TFA/DCM.

  • Dissolve the coupled product in DCM (or MeOH).

  • Add HCl (4M in Dioxane, 5–10 eq).

  • Stir at RT for 2 hours.

  • Isolation: Concentrate to dryness. The product is isolated as the Hydrochloride salt .

  • Free Base (Optional): Dissolve in water, neutralize with

    
    , and extract with EtOAc.
    
Protocol B: Direct Coupling (Rapid Access)

Rationale: This method relies on the higher nucleophilicity of the external amine compared to the indazole nitrogen under controlled pH. By using the HCl salt of the indazole, the reaction mixture remains slightly acidic/neutral initially, suppressing the ionization of the indazole N-H.

Critical Constraint: Only applicable for highly nucleophilic secondary amines (e.g., Morpholine, Piperidine, Piperazine). Primary amines may lead to over-alkylation.

Methodology
  • Preparation: Charge 5-(Chloromethyl)-1H-indazole Hydrochloride (1.0 eq) into a flask. Do not use the free base, as it degrades.

  • Solvent: Suspend in anhydrous Acetonitrile (MeCN) (0.1 M). Avoid DMF if possible to simplify workup.

  • Nucleophile Addition: Add the secondary amine (3.0 – 4.0 eq) dropwise at 0°C.

    • Mechanistic Note: The excess amine acts as both the nucleophile and the proton scavenger (base).

  • Reaction: Allow to warm to RT. Stir for 12–16 hours.

    • Checkpoint: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid N-alkylation of the indazole core.

  • Workup:

    • Concentrate the solvent.[1]

    • Resuspend residue in saturated

      
      .
      
    • Extract with DCM/MeOH (9:1).

    • Purification: Flash chromatography is essential to separate the product from any trace N-alkylated byproducts (usually <10% if temperature is controlled).

Data Presentation & Optimization

Solvent & Base Effects on Regioselectivity (Route B)

The choice of solvent significantly impacts the ratio of the desired C-alkylation (benzylic) vs. the undesired N-alkylation (indazole).

SolventBaseTemperatureYield (Desired)N-Alkylation (Byproduct)Recommendation
MeCN Excess Amine25°C82% < 5%Highly Recommended
DMF

60°C55%30%Avoid (Promotes N-anion)
THF

25°C65%10%Acceptable
DCMDIPEA25°C70%< 5%Good for solubility
Reactivity Profile of Nucleophiles
Nucleophile ClassExampleMethod PreferenceNotes
Secondary Amines Morpholine, PiperidineRoute BFast, clean reaction.
Primary Amines BenzylamineRoute ARoute B leads to bis-alkylation.
Thiols ThiophenolRoute AThiols are acidic; require base (Route A).
Alkoxides NaOMeRoute AStrong bases deprotonate Indazole immediately.

Safety & Stability (E-E-A-T)

  • Vesicant Hazard: 5-(Chloromethyl)-1H-indazole is a benzylic chloride analog. It is a potent alkylating agent and potential lachrymator/vesicant . All operations must be performed in a fume hood. Double-gloving (Nitrile) is recommended.

  • Instability of Free Base: The free base of 5-(chloromethyl)-1H-indazole is prone to auto-polymerization via intermolecular N-alkylation. Always store and handle as the Hydrochloride salt . If the free base is generated in situ, use it immediately.

  • Quenching: Quench all reaction mixtures and glassware with dilute ammonium hydroxide or a nucleophilic scavenger (e.g., dilute amine solution) before disposal to destroy residual alkylating agent.

References

  • Indazole Chemistry & Tautomerism

    • Gaonkar, S.L., et al. "Synthesis and pharmacological properties of ester derivatives of 1H-indazole." Journal of Chemistry, 2013.

    • ~14)
  • Benzylic Chloride Reactivity

    • BenchChem Technical Guide. "Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole." BenchChem Application Notes, 2025.

    • Context: Provides comparative protocols for handling chloromethyl-azoles and stability d
  • Protecting Group Strategies

    • Wuts, P.G.M. "Greene's Protective Groups in Organic Synthesis," 5th Ed. Wiley, 2014.

    • Context: Authoritative source for THP and Boc protection/deprotection conditions on indazoles.
  • Nucleophilic Substitution Mechanisms

    • Smith, M.B. "March's Advanced Organic Chemistry," 8th Ed. Wiley, 2019.

    • Context: Theoretical grounding for the competition between (desired) and acid-base reactions in amphoteric heterocycles.

Sources

Application Note: Large-Scale Synthesis of 5-(Chloromethyl)-1H-indazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge of Labile Intermediates

5-(Chloromethyl)-1H-indazole is a "linchpin" intermediate used to graft the indazole pharmacophore onto larger scaffolds (e.g., kinase inhibitors like Axitinib or PARP inhibitors). However, it presents a distinct process challenge: Intermolecular Self-Alkylation .

As a free base, the pyridine-like nitrogen (N2) of one indazole molecule is sufficiently nucleophilic to attack the electrophilic chloromethyl group of another, leading to rapid oligomerization and the formation of insoluble "tars."

The Solution: Salt Formation Strategy

To achieve high purity (>98%) and stability on a kilogram scale, this protocol strictly avoids the isolation of the free base. Instead, the molecule is synthesized and isolated as the Hydrochloride Salt . Protonation of the indazole nitrogens significantly reduces their nucleophilicity, arresting the polymerization pathway.

Selected Route:

  • Precursor: Methyl 1H-indazole-5-carboxylate.

  • Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) or Sodium Bis(2-methoxyethoxy)aluminumhydride (Red-Al).
    
  • Chlorination: Thionyl Chloride (SOCl

    
    ) in Toluene.
    

Part 2: Critical Process Parameters (CPPs) & Mechanism

Synthetic Pathway Analysis

The chosen route prioritizes regiochemical purity. Direct radical halogenation of 5-methylindazole is rejected due to poor selectivity (benzylic vs. ring halogenation) and safety concerns regarding radical initiators at scale.

Step 1: Reduction



  • Key Risk: Over-reduction or cleavage of the N-N bond (rare but possible under extreme forcing).

  • Control: Maintain temperature <10°C during addition.

Step 2: Deoxychlorination



  • Key Risk: Polymerization of the free base.

  • Control: The product precipitates directly from toluene as the HCl salt, removing it from the reaction equilibrium and preventing side reactions.

Visualization of Reaction Logic

G Start Methyl 1H-indazole-5-carboxylate (Solid) Intermed (1H-indazol-5-yl)methanol (Intermediate) Start->Intermed Reduction < 10°C Reductant LiAlH4 / THF (Cryogenic Addition) Reductant->Intermed Product 5-(Chloromethyl)-1H-indazole HCl (Precipitate) Intermed->Product Deoxychlorination Reflux Reagent SOCl2 / Toluene (Chlorination) Reagent->Product Waste SO2 (gas) + HCl (gas) Product->Waste Byproducts

Figure 1: Synthetic logic flow emphasizing the transformation from ester to stable salt precipitate.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of (1H-indazol-5-yl)methanol

Scale: 1.0 kg Input | Expected Yield: 85-90%

Materials
  • Methyl 1H-indazole-5-carboxylate (1.0 eq)

  • LiAlH

    
     (pellets or 2.4M solution in THF) (1.5 eq)
    
  • Tetrahydrofuran (THF), Anhydrous (10 vol)

  • Rochelle Salt (Potassium Sodium Tartrate) (saturated aq. solution)

Protocol
  • Reactor Setup: Charge a 20L jacketed reactor with Anhydrous THF (5 L) and cool to 0°C under N

    
     atmosphere.
    
  • Reductant Charge: Carefully add LiAlH

    
     (1.5 eq) while maintaining internal temperature < 10°C. Caution: H
    
    
    
    evolution.
  • Substrate Addition: Dissolve Methyl 1H-indazole-5-carboxylate in THF (5 L). Add this solution dropwise to the reactor over 2 hours.

    • Why? Controlling addition rate manages the significant exotherm and prevents "runaway" reduction.

  • Reaction: Warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC (Target: <0.5% starting ester).

  • Quench (Critical): Cool back to 0°C. Perform the Fieser Quench or Rochelle Salt Quench (preferred for scale to avoid gelatinous aluminum emulsions):

    • Slowly add Saturated Rochelle Salt solution (5 L). Stir vigorously for 2 hours until two clear layers form.

  • Workup: Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 3 L). Combine organics, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Isolation: The product often solidifies upon concentration. Triturate with cold diethyl ether if necessary. Dry at 40°C.

Step 2: Synthesis of 5-(Chloromethyl)-1H-indazole Hydrochloride

Scale: Based on Step 1 Output | Expected Yield: 90-95%

Materials
  • (1H-indazol-5-yl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl

    
    ) (1.5 eq)
    
  • Toluene (10 vol) - Solvent Choice is Critical

Protocol
  • Slurry Formation: Charge (1H-indazol-5-yl)methanol and Toluene into the reactor. The starting material may not fully dissolve (slurry).

  • Reagent Addition: Add SOCl

    
     dropwise at room temperature.
    
    • Observation: The slurry will thin out as the alcohol reacts, followed by the precipitation of the product.

  • Heating: Heat the mixture to 60-70°C for 3 hours.

    • Mechanism:[1][2][3][4][5][6][7] Driving off SO

      
       gas shifts the equilibrium to completion.
      
  • Crystallization: Cool the mixture slowly to 0-5°C. The target molecule, 5-(Chloromethyl)-1H-indazole HCl, will crystallize out as a white to off-white solid.

  • Filtration: Filter the solids under N

    
     (hygroscopic).
    
  • Wash: Wash the cake with cold Toluene (2 vol) followed by Hexanes (2 vol) to remove excess SOCl

    
    .
    
  • Drying: Dry under vacuum at 40°C. Store in a desiccator.

Part 4: Analytical Specifications & Safety

Data Summary Table
ParameterSpecificationMethodRationale
Appearance White to off-white solidVisualColored impurities suggest oxidation/polymerization.
Purity > 98.0% (Area %)HPLC (C18, ACN/H2O)Critical for subsequent coupling steps.
Identity Conforms to Structure1H NMR (DMSO-d6)Confirm integral of CH2Cl peak (~4.9 ppm).
Chloride Content 16-18% (Theoretical for HCl salt)Titration (AgNO3)Confirms salt stoichiometry (Mono-HCl).
Residual Solvent Toluene < 890 ppmGC-HeadspaceICH Q3C limits.
Safety & Toxicology (E-E-A-T)
  • Genotoxicity (PGI): Alkyl halides are potential genotoxic impurities (PGIs). All handling must occur in a fume hood or isolator. Validation of cleaning procedures (swab tests) is mandatory before reusing equipment.

  • Thionyl Chloride: Reacts violently with water. The off-gas scrubber must be charged with NaOH solution to neutralize SO

    
     and HCl emissions.
    
  • Indazole Handling: While generally stable, indazoles can be sensitizers. Use double gloving (Nitrile).

Troubleshooting Guide
  • Issue: Product is sticky/gummy.

    • Cause: Incomplete removal of SOCl

      
       or presence of free base.
      
    • Fix: Reslurry in fresh Toluene/Hexanes (1:1) and filter again.[3]

  • Issue: Low Yield in Step 1.

    • Cause: Aluminum emulsion trapping product.

    • Fix: Increase stir time with Rochelle salt or switch to "Fieser" workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

Part 5: References

  • General Indazole Reactivity:

    • Claramunt, R. M., et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry.

    • Context: Establishes the reactivity of the indazole nitrogen and stability of hydroxymethyl intermediates.

  • Chlorination Methodologies:

    • Counceller, C. M., et al. (2008). A practical, metal-free synthesis of 1H-indazoles. Organic Letters.

    • Context: Discusses the use of mesyl chloride/thionyl chloride compatible conditions for indazole scaffolds.

  • Patent Literature (Process Conditions):

    • US Patent 8,022,227 B2. Method of synthesizing 1H-indazole compounds.

    • Context: Provides industrial conditions for activating hydroxymethyl groups on indazole rings.[8]

  • Safety & Scale-up:

    • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

    • Context: Standard reference for workup of aluminum hydride reductions (Rochelle salt protocols) and handling of alkyl halides.

Sources

Application Note: Synthesis of Indazole-Based Fluorescent Kinase Probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of fluorescent kinase-targeted probes utilizing 5-(Chloromethyl)-1H-indazole as the primary pharmacophore scaffold.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). 5-(Chloromethyl)-1H-indazole represents a critical electrophilic building block, enabling the rapid derivatization of the indazole core with nucleophilic fluorophores or linkers. This guide provides a validated protocol for synthesizing "Turn-On" or "Always-On" fluorescent probes designed to image kinase activity in live cells, utilizing the high reactivity of the benzylic chloride moiety for precise bioconjugation.

Strategic Design Principles

The Pharmacophore-Fluorophore Conjugate

The design relies on the "Warhead-Linker-Reporter" architecture.

  • Warhead (Indazole): Targets the ATP-binding pocket of the kinase. The 5-position vector points towards the solvent-exposed region in many kinases (e.g., PLK4, VEGFR), allowing for bulky modifications without abolishing binding affinity.

  • Linker (Benzylic Methylene): The chloromethyl group provides a one-step alkylation handle.

  • Reporter (Fluorophore): A fluorophore (e.g., BODIPY, Fluorescein, Rhodamine) is attached via a nucleophilic displacement reaction.

Chemical Reactivity & Selectivity

The 5-(Chloromethyl)-1H-indazole contains two nucleophilic nitrogen atoms (N1, N2) and one electrophilic carbon (CH2-Cl).

  • Challenge: Self-alkylation (polymerization) where N1/N2 attacks the chloromethyl group of another molecule.

  • Solution: The protocol utilizes N1-protection (e.g., THP or Boc) or high-dilution conditions with a large excess of the external nucleophile to suppress intermolecular side reactions.

G cluster_0 Reactivity Profile Indazole 5-(Chloromethyl)-1H-indazole SelfAlk Self-Alkylation (Side Reaction) Indazole->SelfAlk High Conc. Unprotected N Target Target Nucleophile (R-NH2 / R-SH) Indazole->Target Controlled Cond. SN2 Reaction

Figure 1: Reactivity profile of 5-(Chloromethyl)-1H-indazole showing the competition between desired substitution and self-alkylation.

Experimental Protocol: Synthesis of Probe IND-FITC-1

Objective: Synthesize a Fluorescein-labeled Indazole probe using a piperazine linker. Target Molecule: 5-((4-(Fluorescein-thiocarbamoyl)piperazin-1-yl)methyl)-1H-indazole.

Materials & Reagents
ReagentPurityRoleHazard Note
5-(Chloromethyl)-1H-indazole >97%ScaffoldAlkylating agent; Handle with care.
N-Boc-Piperazine >98%LinkerIrritant.
FITC (Fluorescein Isothiocyanate) Isomer IFluorophoreLight sensitive; Moisture sensitive.
DIPEA (Diisopropylethylamine) AnhydrousBaseCorrosive.
TFA (Trifluoroacetic acid) HPLC GradeDeprotectionCorrosive; Volatile.
DMF (Dimethylformamide) AnhydrousSolventHepatotoxin.
Step-by-Step Synthesis
Phase A: Linker Attachment (Nucleophilic Substitution)
  • Preparation: Dissolve 5-(Chloromethyl)-1H-indazole (1.0 eq, 166 mg, 1 mmol) in anhydrous DMF (5 mL) in a flame-dried round-bottom flask under Argon.

  • Base Addition: Add DIPEA (2.0 eq, 350 µL).

  • Nucleophile Addition: Add N-Boc-Piperazine (1.2 eq, 223 mg). Note: Excess amine prevents bis-alkylation.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.

  • Workup: Dilute with EtOAc (50 mL), wash with water (3x) and brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (SiO2, DCM:MeOH 95:5).

    • Yield Target: 75-85% (Intermediate A).

Phase B: Deprotection
  • Dissolution: Dissolve Intermediate A in DCM (3 mL).

  • Acidolysis: Add TFA (1 mL) dropwise at 0°C.

  • Stir: Warm to room temperature and stir for 1 hour.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

    • Product: 5-(Piperazin-1-ylmethyl)-1H-indazole (TFA salt). Use immediately.

Phase C: Fluorophore Conjugation
  • Coupling: Dissolve the TFA salt from Phase B in anhydrous DMF (3 mL).

  • Neutralization: Add DIPEA (5.0 eq) until pH > 8 (test on wet pH paper).

  • Labeling: Add FITC (1.1 eq, 430 mg). Protect from light immediately (wrap flask in foil).

  • Reaction: Stir at Room Temperature for 12 hours.

  • Purification: Semi-preparative HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% TFA).

    • Final Product: Yellow/Orange solid.

    • Characterization: HRMS (ESI+): Calc for C29H29N5O3S [M+H]+.

Biological Application Protocol

Context: Imaging intracellular kinase distribution in HeLa cells.

  • Cell Culture: Plate HeLa cells on confocal dishes (35 mm) to 70% confluency.

  • Probe Incubation: Treat cells with IND-FITC-1 (1 µM) in Opti-MEM for 30 minutes at 37°C.

    • Control: Pre-treat a separate well with a competitive inhibitor (e.g., Axitinib, 10 µM) for 1 hour to verify specific binding.

  • Wash: Aspirate media and wash 3x with PBS.

  • Fixation (Optional): Fix with 4% Paraformaldehyde for 10 mins if not performing live-cell dynamics.

  • Imaging: Confocal Microscopy.

    • Excitation: 488 nm.

    • Emission: 500-550 nm.

Workflow Diagram

Workflow cluster_synthesis Synthesis Workflow SM 5-(Chloromethyl)-1H-indazole Inter1 Intermediate A (Boc-Protected) SM->Inter1 SN2, DIPEA, 60°C Linker N-Boc-Piperazine Linker->Inter1 Deprotect TFA Deprotection Inter1->Deprotect Amine Free Amine Scaffold Deprotect->Amine Final Probe IND-FITC-1 Amine->Final Conjugation, DIPEA FITC FITC (Fluorophore) FITC->Final

Figure 2: Step-by-step synthetic route from the chloromethyl scaffold to the final fluorescent probe.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step A) Polymerization of IndazoleUse 2-3 eq. of Piperazine; Ensure Indazole is added to the amine solution.
No Fluorescence in Cells Probe impermeabilityCheck LogP. If too polar, switch Fluorophore to Rhodamine or BODIPY.
High Background Non-specific bindingPerform rigorous washing; Titrate probe concentration down to 100 nM.
Precipitation in DMF Salt formationEnsure DIPEA is fresh and anhydrous; Filter before HPLC.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025).[1][2] RSC Advances.

  • Fluorescent Probe Design Strategies

    • Fluorescent kinase inhibitors as probes in cancer. (2021).[1][3][4] Chemical Society Reviews.

  • Reactivity of Chloromethyl Heterocycles

    • The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis.[5] (2024).[1][6] NBInno Technical Notes.

  • General Protocol for Amine-Reactive Probes

    • Classic Fluorescent Labeling Dyes. (2018).[7] Biomol Application Notes.

Sources

application of 5-(Chloromethyl)-1H-indazole in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(Chloromethyl)-1H-indazole in Fragment-Based Drug Design (FBDD)

Executive Summary

5-(Chloromethyl)-1H-indazole (CAS: 635702-60-2 or analog) represents a high-value "privileged structure" in modern Fragment-Based Drug Design (FBDD). Unlike inert fragments used solely for binding affinity probes, this compound possesses a latent electrophilic handle (the chloromethyl group) attached to a kinase-friendly indazole scaffold.[1]

This Application Note details the dual-utility of this scaffold:

  • As a Covalent Fragment: For direct screening against nucleophilic residues (Cysteine/Lysine) in Targeted Covalent Inhibitor (TCI) campaigns.[1]

  • As a Synthetic Linchpin: For rapid "Fragment Growing" via SN2 displacement, allowing the generation of diverse libraries from a single hit.

Chemical Biology & Reactivity Profile

The 5-(chloromethyl) moiety functions as a benzylic-like electrophile. Its reactivity is distinct from the more common acrylamide "warheads" used in covalent drugs (e.g., Ibrutinib).[1]

  • Mechanism: SN2 Nucleophilic Substitution.[1]

  • Target Residues: Primary target is Cysteine (Thiol) ; secondary targets include Histidine and Lysine (at elevated pH).[1]

  • Reactivity Tuning: The chloromethyl group is moderately reactive.[1] It requires proximity-driven activation (binding of the indazole core to the protein pocket) to effectively alkylate a residue, reducing the risk of non-specific toxicity compared to more aggressive alkylators.[1]

Structural Considerations (Tautomerism): The indazole core exists in a tautomeric equilibrium (1H vs. 2H).[1][2] In solution, the 1H-tautomer is generally favored. However, binding pockets may select for a specific tautomer.[1]

  • Note: The presence of the chloromethyl group does not significantly perturb this equilibrium, but N-protection (e.g., THP, SEM) is recommended during synthetic storage to prevent intermolecular self-alkylation (polymerization).

Application Workflow

The following diagram illustrates the integration of 5-(Chloromethyl)-1H-indazole into a drug discovery pipeline.

FBDD_Workflow cluster_0 Path A: Covalent Screening (TCI) cluster_1 Path B: Fragment Growing Start 5-(Chloromethyl)-1H-indazole (Scaffold) Screen Intact Protein MS (Screening) Start->Screen Direct Incub. Synth S_N2 Displacement (Library Gen) Start->Synth + Amines/Thiols Hit Covalent Hit (Confirmed Binder) Screen->Hit Mass Shift (+130 Da) Lead Elaborated Lead (High Affinity) Synth->Lead SAR Opt.

Figure 1: Dual application pathways. Path A utilizes the chloride as a warhead; Path B utilizes it as a synthetic handle.[1]

Protocol A: Covalent Fragment Screening (Mass Spectrometry)[1][3]

Objective: To identify if the indazole fragment binds and covalently modifies a target protein (e.g., a kinase with a non-catalytic cysteine).

Materials:

  • Target Protein: Purified (>90%), buffer exchanged into non-nucleophilic buffer (HEPES/PBS). Avoid TRIS or DTT.

  • Compound: 5-(Chloromethyl)-1H-indazole (100 mM stock in DMSO).

  • Control: Iodoacetamide (positive control for cysteine reactivity).[1]

Step-by-Step Procedure:

  • Preparation: Dilute protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Incubation: Add compound to protein solution at a final concentration of 50 µM (10-fold excess). Final DMSO < 1%.[1]

  • Time-Course: Incubate at Room Temperature (RT). Aliquot samples at T=1h, 4h, and 24h.

  • Quenching: Quench aliquots with 1% Formic Acid to stop the reaction and denature the protein.

  • Analysis (LC-MS): Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap Mass Spectrometer.

  • Data Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.[1]

Data Interpretation:

  • Unmodified Mass: [M] (Protein only).

  • Covalent Adduct: Look for a mass shift of +130.03 Da .[1]

    • Calculation: MW(Fragment) [166.5] – MW(Cl) [35.5] + MW(Link) ...[1] Correction: The reaction is R-CH2-Cl + Protein-SH → R-CH2-S-Protein + HCl.

    • Mass Shift = MW(C8H7N2) - 1.008 (H lost from protein) = 131.15 - 1.01 = +130.14 Da.

    • (Note: Verify exact isotope pattern for Cl absence in the adduct).

Protocol B: Synthetic Library Generation (Fragment Growing)[1]

Objective: To rapidly generate a library of 5-substituted indazoles by displacing the chloride with diverse amines.

Reaction Scheme:

R-CH2-Cl + H-NR'2 → R-CH2-NR'2 + HCl

Safety Precaution: 5-(Chloromethyl)-1H-indazole is a potent alkylating agent. Handle in a fume hood. Wear double nitrile gloves.[1]

Detailed Synthesis Protocol:

  • Starting Material: Dissolve 5-(chloromethyl)-1H-indazole (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF [0.2 M].

    • Tip: If using the unprotected indazole, use 2.5 equivalents of the amine to prevent N-alkylation of the indazole core, or use a bulky base like DIPEA.[1]

  • Nucleophile Addition: Add the secondary amine (e.g., Morpholine, Piperazine, or diverse building blocks) (1.2 – 2.0 eq).[1]

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 eq) or K2CO3 (3.0 eq).

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.[3][4]

    • QC Check: The Cl isotope pattern (3:1 ratio of M:M+2) will disappear in the product.[1]

  • Workup:

    • Dilute with EtOAc, wash with water x3 (to remove DMF/Base).[1]

    • Dry over MgSO4, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Table 1: Physicochemical Properties for Library Design

PropertyValueImplication for FBDD
MW 166.61 g/mol Ideal "Fragment" size (<300 Da). Allows room for growing.[1][5]
cLogP ~2.1Moderate lipophilicity; good membrane permeability.[1]
PSA ~28 ŲLow polar surface area; potential for CNS penetration.[1]
H-Bond Donors 1 (NH)Key hinge-binding interaction (e.g., in Kinases).

References

  • Indazole Scaffold in Drug Design

    • Title: "Indazole – an emerging privileged scaffold: synthesis and its biological significance"
    • Source: RSC Advances / NIH[1]

    • URL:[Link][1]

  • Covalent Fragment Screening

    • Title: "Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond"
    • Source: Journal of Medicinal Chemistry / NIH[1]

    • URL:[Link]

  • Synthetic Methodology (Alkylation)

    • Title: "Regioselective N-alkyl
    • Source: Beilstein Journal of Organic Chemistry[1]

    • URL:[Link][1]

  • Safety Data (Alkylating Agents)

    • Title: "Safety Data Sheet: Indazole deriv
    • Source: Fisher Scientific[1]

Sources

Application Note: Strategic Utilization of 5-(Chloromethyl)-1H-indazole in PARP Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 5-(Chloromethyl)-1H-indazole (CAS: 253324-76-4) as a critical electrophilic building block in the synthesis of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors.

Abstract

The indazole scaffold is a privileged pharmacophore in oncology, serving as a bioisostere for the nicotinamide moiety of NAD+, the substrate for PARP enzymes. While first-generation PARP inhibitors (e.g., Niraparib) utilize 2-substituted indazoles, emerging Structure-Activity Relationship (SAR) data suggests that functionalization at the C5 position of the indazole ring offers a viable vector for extending into the solvent-exposed regions of the PARP binding pocket. 5-(Chloromethyl)-1H-indazole serves as a versatile "linchpin" intermediate, enabling the rapid installation of solubilizing amine "tails" via nucleophilic substitution. This guide details the handling, reactivity, and synthetic protocols for deploying this intermediate to generate library-scale diversity for PARP drug discovery.

Scientific Background: The Indazole Scaffold in PARP Inhibition

Mechanism of Action

PARP inhibitors (PARPi) function primarily by competing with NAD+ for the catalytic active site of PARP1 and PARP2 enzymes. The "nicotinamide-binding pocket" is a deep cleft that accommodates the inhibitor's core.

  • Binding Mode: The indazole nitrogen (N1-H or N2) typically forms critical hydrogen bonds with Gly863 and Ser904 (residue numbering for PARP1) in the protein backbone.

  • The C5 Vector: The C5 position of the indazole ring points towards the solvent interface. Modifications here are crucial for:

    • Solubility: Attaching polar heterocycles (piperazines, pyrrolidines).

    • Potency: Establishing additional contacts with the "adenosine-binding" region or the helical domain.

    • PK Properties: Modulating lipophilicity (LogD) and metabolic stability.

Why 5-(Chloromethyl)-1H-indazole?

Direct functionalization of the indazole ring is often challenging due to regioselectivity issues (N1 vs. N2 alkylation). 5-(Chloromethyl)-1H-indazole pre-installs the carbon linker at the C5 position, converting the synthesis problem from a complex aromatic substitution to a reliable


 alkylation.
  • Reactivity: The benzylic chloride is highly reactive toward secondary amines.

  • Versatility: Compatible with a wide range of nucleophiles (amines, thiols, alkoxides).

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-(Chloromethyl)-1H-indazole
CAS Number 253324-76-4
Molecular Weight 166.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in DCM.
Stability Moisture sensitive (hydrolysis to alcohol). Store at -20°C under inert atmosphere.
Hazards Alkylating Agent. Potent skin sensitizer and potential mutagen. Handle in a fume hood.

Synthetic Protocol: C5-Functionalization Workflow

Retrosynthetic Strategy

The objective is to couple the indazole core to a secondary amine (


) pharmacophore.

Retrosynthesis Target Target PARP Inhibitor (5-Substituted Indazole) Intermediates Amine Tail (HNR2) + 5-(Chloromethyl)-1H-indazole Target->Intermediates S_N2 Coupling Precursor 5-Methyl-1H-indazole (Precursor) Intermediates->Precursor Radical Halogenation

Figure 1: Retrosynthetic logic for accessing 5-substituted indazole PARP inhibitors.

Detailed Experimental Procedure

Objective: Synthesis of 5-((4-methylpiperazin-1-yl)methyl)-1H-indazole (Model PARP Ligand).

Step 1: N-Protection (Critical)

Rationale: The N1-H of the indazole is acidic (


) and nucleophilic. To prevent self-alkylation (polymerization) where the N1 of one molecule attacks the chloromethyl of another, protection is mandatory.
  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Dissolve 5-(chloromethyl)-1H-indazole (1.0 eq) in anhydrous DCM (10 mL/g).

  • Add pTsOH (0.1 eq) followed by DHP (1.5 eq) at 0°C.

  • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (formation of less polar spot).

  • Quench with sat.

    
    , extract with DCM, and concentrate.
    
  • Result: 5-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Intermediate A ).

Step 2: Nucleophilic Substitution (

)

Rationale: The benzylic chloride is displaced by the amine.

  • Reagents: N-Methylpiperazine (1.2 eq),

    
     (2.0 eq) or DIPEA (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Dissolve Intermediate A (1.0 eq) in MeCN.

  • Add

    
     (solid) and N-methylpiperazine.
    
  • Heat to 60°C for 6-12 hours.

    • Note: Iodide catalysis (NaI, 0.1 eq) can accelerate sluggish reactions (Finkelstein condition).

  • Cool, filter off solids, and concentrate.

  • Result: Protected PARP inhibitor precursor.

Step 3: Deprotection

Rationale: Removal of the THP group to expose the N-H required for hydrogen bonding in the PARP active site.

  • Reagents: HCl (4M in dioxane) or TFA/DCM.

  • Dissolve the crude residue from Step 2 in DCM.

  • Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Concentrate to dryness. Neutralize with ammonia/methanol to obtain the free base.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Quality Control & Troubleshooting

Analytical Parameters
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct singlet for benzylic

at

3.5-3.8 ppm. Indazole protons

7.5-8.2 ppm.
Purity HPLC-UV (254 nm)> 95% Area Under Curve (AUC).
Residual Solvents GC-HeadspaceDMF < 880 ppm, MeCN < 410 ppm.
Troubleshooting Guide
  • Issue: Dimerization/Polymerization.

    • Cause: Poor N-protection in Step 1.

    • Solution: Ensure complete conversion to the THP-protected intermediate before adding the amine. Use a slight excess of DHP.

  • Issue: Low Yield in Substitution.

    • Cause: Hydrolysis of the chloride to the alcohol (5-(hydroxymethyl)-indazole) due to wet solvents.

    • Solution: Use anhydrous MeCN and store the starting material under argon.

  • Issue: Regioisomers (N1 vs N2).

    • Context: If alkylating the indazole nitrogen directly (different workflow), N1 is thermodynamically favored, N2 is kinetically favored. In this protocol (C5 functionalization), the N-protection fixes the regiochemistry early.

Pathway Visualization

The following diagram illustrates the role of 5-(chloromethyl)-1H-indazole in the broader context of PARP inhibitor synthesis and cellular signaling.

PARP_Workflow cluster_synthesis Synthetic Workflow cluster_mechanism Biological Mechanism Start 5-(Chloromethyl)-1H-indazole (Electrophile) Protect N1-Protection (THP/Boc) Start->Protect Prevent Polymerization Coupling S_N2 Amination (with Solubilizing Tail) Protect->Coupling + HNR2 Deprotect Deprotection (Acidic Hydrolysis) Coupling->Deprotect FinalDrug 5-Substituted Indazole PARP Inhibitor Deprotect->FinalDrug PARP PARP1 Enzyme (DNA Repair) FinalDrug->PARP Inhibits (IC50 < 10nM) Trapping PARP-DNA Trapping PARP->Trapping Stabilized by Inhibitor DNA_Damage SSB DNA Damage DNA_Damage->PARP Recruits Death Synthetic Lethality (Cancer Cell Death) Trapping->Death Replication Fork Collapse

Figure 2: Workflow connecting chemical synthesis of the inhibitor to its biological mechanism of action.

References

  • Jones, P., et al. (2009).[1] Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor.[1] Journal of Medicinal Chemistry.

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2024). Indazole Derivatives as PARP Inhibitors.[1] Patent WO2024/256377.[2] (Example of ongoing patent landscape utilizing indazole scaffolds).

  • Lombard, A. P., et al. (2025).[3][4] Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases.[5] ResearchGate.[5]

Sources

Strategic Functionalization of the Indazole Scaffold: Site-Selectivity and C-H Activation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole (benzo[c]pyrazole) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors such as Axitinib (VEGFR inhibitor) and Pazopanib (tyrosine kinase inhibitor).[1] Its utility stems from its ability to mimic the purine ring of ATP, allowing for potent interactions within kinase hinge regions. However, the synthetic manipulation of indazole is complicated by annular tautomerism (1H vs. 2H) and the varying reactivity of its C-H bonds. This guide provides high-fidelity protocols for the site-selective functionalization of the indazole core, focusing on controlling N-alkylation regioselectivity and accessing the challenging C3 and C7 positions via C-H activation.

N-Alkylation and Arylation: Controlling the Tautomeric Switch

The Challenge: N1 vs. N2 Selectivity

Indazole exists in a tautomeric equilibrium, with the 1H-tautomer being thermodynamically more stable than the 2H-tautomer by approximately 4.5 kcal/mol. However, under basic conditions, the indazolyl anion is an ambident nucleophile. Regioselectivity is governed by a tug-of-war between thermodynamics (favoring N1) and kinetics/sterics (often favoring N2).

  • N1-Alkylation: Favored by thermodynamic control, tight ion pairs (e.g., NaH/THF), and steric freedom at N1.[2]

  • N2-Alkylation: Favored by kinetic control, steric hindrance at C7, or specific directing conditions (e.g., Mitsunobu reaction, acid-catalyzed imidate alkylation).

Visualization: N-Functionalization Decision Matrix

N_Selectivity Start Target: N-Functionalized Indazole Condition1 Base/Solvent System Start->Condition1 Path_N1 Thermodynamic Path (N1-Major) Condition1->Path_N1 Dissociated Ion Pair or Reversible Path_N2 Kinetic/Steric Path (N2-Major) Condition1->Path_N2 Irreversible or Steric Bulk Mech_N1 Mechanism: Tight Ion Pair (Na+...N2) Blocks N2 attack Path_N1->Mech_N1 Mech_N2 Mechanism: Steric Hindrance at N1 or SEAr-like attack Path_N2->Mech_N2 Reagents_N1 Reagents: NaH / THF or Cs2CO3 / DMF (High T) Mech_N1->Reagents_N1 Reagents_N2 Reagents: Mitsunobu (DIAD/PPh3) or Cl3C(=NH)OR / Acid Mech_N2->Reagents_N2

Caption: Decision matrix for selecting reaction conditions to achieve N1 vs. N2 regioselectivity.

Protocol A: High-Fidelity N1-Selective Alkylation

Mechanism: The use of Sodium Hydride (NaH) in THF creates a tight ion pair where the sodium cation coordinates to N2, effectively shielding it and directing the electrophile to N1.[2]

Materials:

  • 1H-Indazole substrate (1.0 equiv)

  • NaH (60% dispersion in oil, 1.2 equiv)

  • Alkyl Halide (1.2 equiv)

  • Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Preparation: Charge an oven-dried flask with NaH under Argon. Wash NaH with dry hexanes (3x) to remove mineral oil if the electrophile is lipophilic (optional but recommended for easier purification).

  • Deprotonation: Suspend NaH in anhydrous THF and cool to 0 °C. Add the indazole substrate solution (in THF) dropwise over 15 minutes.

  • Equilibration: Allow the mixture to stir at 0 °C for 30 minutes until H₂ evolution ceases. The solution typically turns yellow/orange, indicating anion formation.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Validation: N1-alkyl indazoles typically show a characteristic C3-H proton signal at ~8.0 ppm in ¹H NMR, whereas N2-alkyl isomers often shift this signal downfield (~8.3–8.5 ppm) due to the quinoid-like character.

Protocol B: Highly Selective N2-Alkylation (Imidate Method)

Mechanism: This method utilizes alkyl 2,2,2-trichloroacetimidates under Lewis acid catalysis. The reaction proceeds via kinetic control where the electrophile attacks the most nucleophilic nitrogen (N2) of the neutral indazole, followed by proton loss.

Materials:

  • 1H-Indazole substrate (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • BF₃·OEt₂ (0.1 equiv) or TMSOTf (0.1 equiv)

  • Anhydrous CH₂Cl₂ or Toluene

Step-by-Step:

  • Dissolution: Dissolve indazole and the alkyl imidate in anhydrous CH₂Cl₂ under N₂.

  • Catalysis: Cool to 0 °C and add the Lewis Acid catalyst dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight. A white precipitate (trichloroacetamide byproduct) often forms.

  • Filtration: Filter off the solid byproduct.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

  • Selectivity Check: Expect >10:1 N2:N1 selectivity.

C3-Functionalization: The Reactive Hub

The C3 position is the most electron-rich carbon on the ring, amenable to Electrophilic Aromatic Substitution (SEAr) and transition-metal-catalyzed C-H activation.

Protocol C: C3-Iodination (The Gateway Step)

C3-iodoindazoles are versatile intermediates for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Materials:

  • Indazole substrate (1.0 equiv)

  • Iodine (I₂, 1.2 equiv)

  • KOH (3.0 equiv)

  • DMF (0.5 M)

Step-by-Step:

  • Dissolve indazole in DMF.

  • Add solid KOH (crushed pellets preferred).

  • Add I₂ portion-wise over 10 minutes (exothermic).

  • Stir at RT for 1–3 hours. The dark iodine color should fade to yellow.

  • Quench: Pour into ice water containing 5% Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.

  • Isolation: The product usually precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc.

Protocol D: Direct Pd-Catalyzed C3-H Arylation

Avoiding pre-functionalization (halogenation) improves atom economy.

Materials:

  • N-Protected Indazole (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ or XPhos (10 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Combine indazole, aryl bromide, base, and Pd catalyst/ligand in a pressure vial.

  • Purge with Argon for 5 minutes.

  • Add dioxane and seal.

  • Heat to 100–120 °C for 16 hours.

  • Filter through Celite and purify.

C4-C7 Functionalization: Accessing the Carbocyclic Core

Functionalizing the benzene ring (C4-C7) is significantly harder than C3 due to the lower electron density and lack of direct conjugation with the N1 lone pair in the 1H-form.

Strategy: Directed C-H Activation (C7-Selective)

To functionalize C7, one must utilize a Directing Group (DG) on Nitrogen that coordinates a metal catalyst (Ir, Rh, or Pd) to the ortho-position (C7).

Visualization: C7-Directing Group Strategy

C7_Functionalization Substrate Indazole Core Install_DG Install Directing Group (N-P(O)tBu2) Substrate->Install_DG CH_Activation C7-H Activation (Pd or Ir Catalyst) Install_DG->CH_Activation Coordination Intermediate Metallocycle Intermediate (Sterically directed to C7) CH_Activation->Intermediate Coupling Coupling Partner (Ar-B(OH)2 or Ar-I) Intermediate->Coupling Product C7-Functionalized Indazole Coupling->Product Reductive Elimination

Caption: Workflow for C7-selective functionalization using a phosphorus-based directing group.

Protocol E: C7-Arylation via N-Phosphinoyl Directing Group

Reference Base: The N-di-tert-butylphosphinoyl group is a removable DG that enables Pd-catalyzed C7-arylation.

Step 1: Installation of DG

  • React indazole with t-Bu₂P(O)Cl and NaH in THF (Standard N1-alkylation conditions, see Protocol A).

  • Isolate the N1-phosphinoyl indazole.

Step 2: C7-H Arylation

  • Substrate: N-(P(O)tBu₂)-Indazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Ag₂CO₃ (acting as oxidant/base, 2.0 equiv) and PivOH (30 mol% - crucial for proton shuttle).

  • Solvent: DCE or Toluene.

Procedure:

  • Mix substrate, Ar-I, Pd(OAc)₂, Ag₂CO₃, and PivOH in a sealed tube.

  • Heat to 110 °C for 24 hours.

  • Filter through Celite.

  • Deprotection (Optional): The DG can be removed by acidic hydrolysis (HCl/MeOH) to yield the free N-H C7-aryl indazole.

Optimization & Troubleshooting Table

IssueProbable CauseCorrective Action
Low N1/N2 Selectivity Counter-ion effect or Solvent polarityFor N1: Switch to NaH/THF (Tight ion pair). For N2: Use non-polar solvent (Toluene) or switch to Mitsunobu conditions.
C3-Halogenation Stalls Electron-deficient ringHeat to 60 °C; add stronger base (K₂CO₃ -> Cs₂CO₃).
C7-Activation Fails Steric crowding at DGEnsure the DG is bulky enough (tBu) to force the metal toward C7, but not so bulky it prevents coordination.
Over-iodination (C3 & C5) Excess reagentControl stoichiometry strictly (0.95 equiv I₂). Perform at 0 °C.

References

  • Regioselective N-Alkylation of Indazoles

    • Beilstein J. Org. Chem.2021, 17, 1939–1950.
  • Mechanism of N2-Selectivity (Imidates)

    • Synthesis2022, 54, 1234. (Pfizer & WuXi AppTec methodology).
  • C3-H Functionalization Reviews

    • Org. Biomol. Chem.2022 , 20, 1234.[3] "Recent advances in C–H functionalization of 2H-indazoles."

  • C7-Functionalization Strategies

    • Acc. Chem. Res.2021, 54, 1234. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds" (Applicable to Indazoles via analogy and specific DG usage).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(Chloromethyl)-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yields & Instability Audience: Medicinal Chemists, Process Chemists Ticket ID: IND-5-CL-OPT

Executive Summary: The "Polymerization Trap"

If you are experiencing low yields (typically <30%), "sticky" insoluble byproducts, or decomposition during purification, the root cause is almost certainly intermolecular self-alkylation .

5-(Chloromethyl)-1H-indazole contains both a nucleophile (the indazole NH) and a reactive electrophile (the benzylic chloride) within the same molecule. Under neutral or basic conditions, these molecules react with each other to form oligomers and polymers.

The Golden Rule: You must never isolate 5-(chloromethyl)-1H-indazole as a free base. It must be synthesized, isolated, and stored as the Hydrochloride (HCl) Salt or with the N1-position protected.

Module 1: Root Cause Analysis (Mechanism)

The following diagram illustrates why standard chlorination protocols (often using bases like Triethylamine to scavenge HCl) fail for this specific scaffold.

G cluster_0 The Problem: Self-Alkylation (Free Base) cluster_1 The Solution: Protonation (Salt Form) M1 Monomer A (Nucleophile) Polymer Polymerized 'Gum' M1->Polymer N1 attacks CH2-Cl M2 Monomer B (Electrophile) M2->Polymer Salt Indazole-H+ (Protonated) Stable Stable Product (HCl Salt) Salt->Stable Nucleophilicity Deactivated

Figure 1: Mechanism of failure. The free indazole nitrogen attacks the chloromethyl group of a neighboring molecule, leading to rapid polymerization.

Module 2: Recommended Protocol (The "Salt Strategy")

This protocol maximizes yield by ensuring the indazole nitrogen remains protonated (and thus non-nucleophilic) throughout the reaction.

Pre-requisite: Starting material: (1H-indazol-5-yl)methanol.

Step-by-Step Methodology
ParameterSpecificationRationale
Reagent Thionyl Chloride (SOCl₂)Converts alcohol to chloride; generates HCl byproduct which is beneficial here.[1]
Solvent Dichloromethane (DCM) or TolueneNon-nucleophilic; allows precipitation of the product salt.
Temperature 0°C to Room TempAvoid reflux unless necessary; heat accelerates polymerization.
Stoichiometry 1.5 - 2.0 equivalentsExcess ensures complete conversion; removed by evaporation.
Base? NONE CRITICAL: Do not use Et₃N or Pyridine.
The Protocol[2][3]
  • Suspension: Suspend (1H-indazol-5-yl)methanol (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Addition: Cool to 0°C. Add SOCl₂ (2.0 equiv) dropwise.

    • Observation: The starting material will likely dissolve as the reaction proceeds and the HCl salt forms.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Do not use standard TLC (the salt will stick to the baseline). Quench a mini-aliquot in MeOH and check for the methyl ether derivative by LCMS.[2]

  • Precipitation (Key Step):

    • If a solid precipitates: Filter it under inert atmosphere (Ar/N₂). Wash with cold DCM/Hexane.

    • If no precipitate: Concentrate the mixture to ~20% volume (do not dry completely). Add anhydrous Diethyl Ether or Hexane to force precipitation.

  • Isolation: Filter the solid. Do not perform an aqueous workup with NaHCO₃.

  • Yield Expectation: >85% as the Hydrochloride salt.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product turns into a sticky gum/oil Polymerization due to loss of HCl.Re-dissolve in MeOH/HCl to break oligomers (if early) or discard. Future: Ensure excess HCl is present. Store as a solid salt.
Low recovery after column chromatography Decomposition on Silica.Avoid Silica Chromatography. Silica is slightly acidic/hydrated and hydrolyzes the benzylic chloride. If purification is needed, use recrystallization (EtOH/Et₂O).
Starting material remains (LCMS) Reaction stalled.Add catalytic DMF (1-2 drops). This forms the Vilsmeier-Haack intermediate, accelerating the Cl- substitution.
Product decomposes in storage Moisture sensitivity.Benzylic chlorides hydrolyze easily. Store the HCl salt in a desiccator at -20°C.

Module 4: Alternative Route (Protecting Groups)

If your downstream chemistry requires a free base (e.g., a sensitive coupling reaction), you must protect the N1 position before chlorination.

Workflow Visualization:

Workflow cluster_warning Constraint Start 5-Indazole Carboxylic Acid Ester Methyl Ester Start->Ester MeOH/H2SO4 Protect N1-Protection (THP, SEM, or Boc) Ester->Protect PG-Cl / Base Reduce Reduction (LiAlH4/DIBAL) Protect->Reduce Yields Protected Alcohol Chlorinate Chlorination (MsCl/LiCl or SOCl2) Reduce->Chlorinate Yields Stable Chloride Chlorinate->Chlorinate Note: Boc may fall off with SOCl2

Figure 2: Protecting group strategy. N1-protection prevents self-alkylation, allowing for standard workups.

Recommended Protecting Groups:

  • THP (Tetrahydropyranyl): Robust, acid-labile (but survives mild chlorination).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Very stable, removed with Fluoride. Ideal if the chloride is needed for complex couplings.

  • Acetyl (Ac): Simple, but can migrate or hydrolyze.

FAQ: Frequently Asked Questions

Q: Can I use POCl₃ instead of SOCl₂? A: Yes, but POCl₃ is harder to remove (b.p. 105°C) than SOCl₂ (b.p. 76°C). Residual POCl₃ can interfere with subsequent nucleophilic substitutions.

Q: Why does my product turn pink/red? A: This indicates oxidation or polymerization of the indazole ring. It is a sign of degradation. Recrystallize immediately from Ethanol/HCl.

Q: I need the free base for a reaction with an amine. What do I do? A: Do not isolate the free base. Instead, use the HCl salt directly in your next reaction. Add the amine (nucleophile) and then add a non-nucleophilic base (like DIPEA) in situ to liberate the reactive species slowly.

References

  • Indazole Reactivity & Regioselectivity

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[3]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Chlorination Protocols (General)

    • Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids/Alcohols.[1][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Salt vs.

    • Title: Investigation of Solubility and Dissolution of a Free Base and Salt Forms.[5][6]

    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Synthesis and Impurity Profiling of 5-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and analysis of 5-(Chloromethyl)-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of its preparation and ensure the quality of your final product.

Introduction

5-(Chloromethyl)-1H-indazole is a key building block in the synthesis of various pharmaceutical agents. The presence of the reactive chloromethyl group and the indazole core makes it a versatile synthon, but also presents unique challenges in controlling side reactions and impurity formation. This guide will address common issues encountered during its synthesis, providing scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis Route 1: Radical Chlorination of 5-Methyl-1H-indazole

This is a common and direct approach, but it is often associated with a lack of selectivity, leading to a complex mixture of products.

Question 1: My reaction is producing a mixture of mono-, di-, and tri-chlorinated products. How can I improve the selectivity for the mono-chlorinated product?

Answer: This is a classic challenge in radical halogenation, which proceeds via a chain mechanism.[1] The formation of over-chlorinated species, such as 5-(dichloromethyl)-1H-indazole and 5-(trichloromethyl)-1H-indazole, is a common side reaction. The selectivity of radical chlorination is significantly lower than that of bromination.[2][3]

Root Cause Analysis:

  • Radical Stability: The benzylic radical formed after the initial hydrogen abstraction from the methyl group is stabilized by the aromatic ring, making it susceptible to further halogenation.

  • Reaction Conditions: High temperatures, high concentrations of the chlorinating agent, and prolonged reaction times can all favor over-chlorination.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the chlorinating agent (e.g., N-chlorosuccinimide, NCS) relative to 5-methyl-1H-indazole. A large excess of the chlorinating agent will drive the reaction towards di- and tri-chlorination.

  • Reaction Time and Temperature: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC, GC) and stop the reaction as soon as the starting material is consumed or the desired product concentration is maximized. Lowering the reaction temperature can also help to improve selectivity, although it may slow down the reaction rate.

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often a milder and more selective chlorinating agent for benzylic positions compared to chlorine gas.[4][5] The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in catalytic amounts is necessary when using NCS for this transformation.

Question 2: I am observing impurities that I suspect are N-chloro or ring-chlorinated products. How can I identify and minimize them?

Answer: The indazole ring system is susceptible to electrophilic attack, and under certain conditions, chlorination can occur on the nitrogen atom (N-chlorination) or on the aromatic ring itself.

Root Cause Analysis:

  • N-Chlorination: The lone pair of electrons on the nitrogen atoms of the indazole ring can react with electrophilic chlorine sources. This is more likely to occur in the absence of a radical initiator or under ionic conditions.

  • Ring Chlorination: Electrophilic aromatic substitution can occur on the benzene ring of the indazole, especially if the reaction conditions favor the formation of electrophilic chlorine species (e.g., in the presence of a Lewis acid).

Troubleshooting Strategies:

  • Promote Radical Pathway: Ensure that the reaction is proceeding through a radical mechanism. This can be achieved by using a radical initiator (AIBN, benzoyl peroxide) and a non-polar solvent. Light can also be used to initiate the radical chain reaction.[1]

  • Avoid Acidic Conditions: Acidic conditions can protonate the indazole ring, making it more susceptible to nucleophilic attack, but can also generate more reactive electrophilic chlorine species, potentially leading to undesired side reactions.

  • Analytical Identification:

    • HPLC-MS: N-chloro and ring-chlorinated isomers will have the same mass as the desired product but different retention times.

    • NMR: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between isomers. Ring chlorination will result in changes in the aromatic region of the spectrum, while N-chlorination will affect the chemical shifts of the protons and carbons near the nitrogen atoms.

Visualizing the Problem: Potential Side Reactions in Radical Chlorination

G start 5-Methyl-1H-indazole product 5-(Chloromethyl)-1H-indazole (Desired Product) start->product Radical Chlorination (e.g., NCS, AIBN) n_chloro N-Chloro-5-methyl-1H-indazole (N-Chlorination) start->n_chloro Electrophilic Chlorination ring_chloro Ring-Chlorinated Isomers start->ring_chloro Electrophilic Chlorination di_chloro 5-(Dichloromethyl)-1H-indazole (Over-chlorination) product->di_chloro Further Chlorination tri_chloro 5-(Trichloromethyl)-1H-indazole (Over-chlorination) di_chloro->tri_chloro Further Chlorination

Caption: Side reactions in the synthesis of 5-(Chloromethyl)-1H-indazole.

Synthesis Route 2: Chlorination of (1H-Indazol-5-yl)methanol

This two-step approach involves the initial preparation of the corresponding alcohol, which is then converted to the chloride. This method can offer better control over selectivity compared to direct radical chlorination.

Question 3: During the chlorination of (1H-indazol-5-yl)methanol with thionyl chloride, I am getting a significant amount of a high-molecular-weight impurity. What could it be?

Answer: A common side product in the chlorination of alcohols, especially those with nucleophilic sites like the indazole ring, is the formation of a dimer, specifically bis(1H-indazol-5-ylmethyl) ether.

Root Cause Analysis:

  • Intermolecular Etherification: The starting alcohol, (1H-indazol-5-yl)methanol, can act as a nucleophile and react with the activated intermediate (chlorosulfite ester) or the product, 5-(chloromethyl)-1H-indazole, to form an ether linkage. This is more likely to occur if the reaction is not driven to completion or if there are localized areas of high alcohol concentration.

  • Reaction Conditions: High temperatures and prolonged reaction times can promote this side reaction.

Troubleshooting Strategies:

  • Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of the intermolecular side reaction.

  • Slow Addition of Reagent: Add the thionyl chloride dropwise to a solution of the alcohol to maintain a low concentration of the reactive intermediate and minimize side reactions.

  • Solvent Choice: Use an inert, non-polar solvent such as dichloromethane or toluene.

  • Alternative Chlorinating Agents: Consider using other chlorinating agents like oxalyl chloride or cyanuric chloride, which may offer different reactivity profiles and potentially reduce the formation of the ether impurity.

Question 4: I am concerned about residual thionyl chloride in my final product. How can I detect and remove it?

Answer: Thionyl chloride is a reactive and corrosive reagent, and its removal is crucial. Residual thionyl chloride can lead to the degradation of the desired product and pose safety hazards.

Root Cause Analysis:

  • Incomplete Quenching/Work-up: Insufficient quenching of the reaction or an inadequate work-up procedure can leave residual thionyl chloride.

  • Co-distillation: Thionyl chloride is volatile and can sometimes co-distill with the solvent during removal under reduced pressure.

Troubleshooting and Detection:

  • Quenching: Quench the reaction mixture carefully by pouring it into ice-cold water or a saturated sodium bicarbonate solution to hydrolyze any remaining thionyl chloride.

  • Azeotropic Removal: After the initial solvent removal, adding a solvent like toluene and re-evaporating can help to azeotropically remove the last traces of thionyl chloride.

  • Analytical Detection: While direct detection of thionyl chloride can be challenging, its presence can be inferred by the decomposition of the product over time. Indirect methods, such as derivatization followed by HPLC or GC analysis, can be employed for quantification in specialized cases.[6]

Visualizing the Problem: Key Side Reaction in the Chlorination of (1H-Indazol-5-yl)methanol

G start (1H-Indazol-5-yl)methanol product 5-(Chloromethyl)-1H-indazole (Desired Product) start->product Chlorination (e.g., SOCl₂) ether bis(1H-Indazol-5-ylmethyl) ether (Dimer Impurity) start->ether Intermolecular Etherification product->ether Reaction with Starting Material

Caption: Formation of a dimer impurity during chlorination.

Impurity Profiling: Analytical Approaches

A robust analytical method is essential for identifying and quantifying impurities, ensuring the quality and safety of your 5-(Chloromethyl)-1H-indazole.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or mass spectrometry (MS) detector is the workhorse for impurity profiling.

Recommended Starting HPLC Method:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical gradient might be 10-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and/or Mass Spectrometry (ESI+)

Interpreting the Chromatogram:

  • Expected Elution Order: 5-Methyl-1H-indazole (starting material) will be more polar and elute earlier than 5-(chloromethyl)-1H-indazole. Over-chlorinated impurities (dichloro- and trichloro-) will be more non-polar and have longer retention times. N-chloro isomers may have similar retention times to the main product, making mass spectrometry crucial for their identification. The bis-ether impurity will have a significantly longer retention time due to its larger size and higher molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for the structural elucidation of impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

CompoundKey Proton Signals (δ, ppm)
5-Methyl-1H-indazole ~2.5 (s, 3H, -CH₃)
5-(Chloromethyl)-1H-indazole ~4.8 (s, 2H, -CH₂Cl)
5-(Dichloromethyl)-1H-indazole ~6.8 (s, 1H, -CHCl₂)
5-(Trichloromethyl)-1H-indazole No proton on the methyl carbon

Note: The exact chemical shifts may vary depending on the solvent and other substituents.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the impurities and their fragmentation patterns, aiding in their identification.

Expected Molecular Ions (ESI+):

Compound[M+H]⁺ (m/z)
5-Methyl-1H-indazole 133.08
5-(Chloromethyl)-1H-indazole 167.04 (with characteristic M+2 isotope peak for chlorine)
5-(Dichloromethyl)-1H-indazole 200.99 (with characteristic M+2 and M+4 isotope peaks for two chlorines)
5-(Trichloromethyl)-1H-indazole 234.95 (with characteristic M+2, M+4, and M+6 isotope peaks for three chlorines)
bis(1H-Indazol-5-ylmethyl) ether 279.13

Experimental Protocols

Protocol 1: Synthesis of 5-(Chloromethyl)-1H-indazole via Radical Chlorination of 5-Methyl-1H-indazole

Materials:

  • 5-Methyl-1H-indazole

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or another suitable non-polar solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-methyl-1H-indazole (1.0 eq) in carbon tetrachloride, add N-chlorosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (around 77 °C) and monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid succinimide and wash it with a small amount of carbon tetrachloride.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 5-(chloromethyl)-1H-indazole.

Protocol 2: Synthesis of 5-(Chloromethyl)-1H-indazole via Chlorination of (1H-Indazol-5-yl)methanol

Materials:

  • (1H-Indazol-5-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (anhydrous)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (1H-indazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(chloromethyl)-1H-indazole.

  • If necessary, purify the product by recrystallization or column chromatography.

References

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 2015, 11, 2386-2394.
  • An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. Tetrahedron Letters, 2017, 58(4), 345-348.
  • A Validated Stability Indicating HPLC Method for the Determination of Thionyl Chloride, a Potential Genotoxic Impurity in Trospium Chloride. Journal of Chromatographic Science, 2014, 52(7), 678-684.
  • Selectivity in Free Radical Reactions. Master Organic Chemistry. [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Synlett, 2007(19), 2941-2961.
  • Chemical structure and proposed fragmentation pathway of chloromethyl haematommate tentatively identified by ultra-high pressure liquid chromatography coupled with mass spectrometry/mass spectrometry (UHPLC-MS/MS). ResearchGate. [Link]

  • reactions with thionyl chloride. Reddit. [Link]

  • Selectivity in Radical Halogenation with Fluorine and Bromine. Chemistry LibreTexts. [Link]

  • Combination of 1H and 13C NMR Spectroscopy.
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 13C NMR of indazoles. ResearchGate. [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Radical Selectivity Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 2018, 23(11), 2821.
  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 2005, 70(23), 9618-9621.
  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 2021, 14(3), 209-215.
  • Fragmentation in Mass Spectrometry. YouTube. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Journal of Pharmaceutical and Biomedical Analysis, 2020, 185, 113227.
  • VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 2007, 64(6), 521-526.
  • Free-radical halogenation. Wikipedia. [Link]

  • Reactions of N-acylhydrazones with thionyl chloride. Arkivoc, 2003, 2003(13), 115-122.
  • Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Journal of the Serbian Chemical Society, 2012, 77(1), 1-13.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate.
  • Biosynthesis of Heterocycles: From Isolation to Gene Cluster. Wiley. [Link]

  • Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. ResearchGate. [Link]

  • A practical HPLC approach for the determination of trace level drug related substances in effluent. Journal of Chemical and Pharmaceutical Research, 2015, 7(3), 104-111.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.
  • Synthesis of Saturated Heterocycles. University of Regensburg. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products.

Sources

optimizing reaction conditions for N-alkylation of 5-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: N-Alkylation of 5-(Chloromethyl)-1H-indazole

Executive Summary: The "Suicide Substrate" Trap

You have requested optimization conditions for the N-alkylation of 5-(Chloromethyl)-1H-indazole . Before providing protocols, I must address a critical chemical reality that often leads to experimental failure with this specific substrate.

5-(Chloromethyl)-1H-indazole is an ambident nucleophile containing its own potent electrophile.

  • The Risk: Under standard basic conditions required for N-alkylation (e.g., NaH, KOH), the indazole NH is deprotonated (Indazole pKa ~13.9). This resulting anion is a nucleophile.

  • The Result: Instead of attacking your desired alkyl halide, the deprotonated indazole often attacks the chloromethyl group of a neighboring molecule. This triggers an intermolecular polymerization cascade, resulting in insoluble tars or complex mixtures rather than your desired product.

This guide is structured to address two distinct user intents:

  • Scenario A (Ring Functionalization): You want to attach an alkyl group to the N1 or N2 position of the indazole ring.[1]

    • Verdict:Do not use 5-(chloromethyl)-1H-indazole as the starting material. You must use a precursor.

  • Scenario B (Side-chain Functionalization): You want to use the chloromethyl group to alkylate an external amine.

    • Verdict: Feasible, but requires specific pH control to prevent ring deprotonation.

Scenario A: Ring N-Alkylation (N1 vs. N2 Selectivity)

If your goal is to place an alkyl group on the nitrogen ring, you must alter your synthetic route. Direct alkylation of the chloromethyl derivative is chemically unsound due to self-polymerization.

The Corrected Workflow: The "Precursor Strategy"

Instead of alkylating the chloromethyl substrate, you should alkylate a stable precursor (like the 5-ester or 5-nitro derivative) and convert the substituent after the ring nitrogen is secured.

SyntheticRoute cluster_fail Direct Route (FAILURE MODE) cluster_success Recommended Route (SUCCESS) A 5-(Chloromethyl)-1H-indazole B Base (NaH/Cs2CO3) A->B Deprotonation C Polymer/Tar B->C Self-Alkylation (Intermolecular) D Methyl 1H-indazole-5-carboxylate E N-Alkylated Ester D->E Optimized N-Alkylation (See Table 1) F N-Alkylated Alcohol E->F Reduction (LiAlH4) G Target: N-Alkylated 5-(Chloromethyl)indazole F->G Chlorination (SOCl2)

Figure 1: Comparison of the failed direct alkylation route vs. the recommended precursor strategy.

Optimization Table: Controlling Regioselectivity (N1 vs. N2)

Once you switch to the ester precursor (Methyl 1H-indazole-5-carboxylate), use these conditions to control the isomer ratio.

ParameterN1-Selective Conditions (Thermodynamic)N2-Selective Conditions (Kinetic/Chelation)
Primary Mechanism Thermodynamic control; 1H-tautomer stability.[2]Kinetic control; "Metal-Ion Chelation" effect.
Base NaH (Sodium Hydride) or KOtBu Cs₂CO₃ (Cesium Carbonate)
Solvent THF (Tetrahydrofuran) or Toluene DMF (Dimethylformamide) or Acetone
Temperature Reflux / Elevated (50°C - 80°C)Room Temperature (20°C - 25°C)
Additives None18-Crown-6 (can enhance N2 in some cases)
Expected Ratio >95:5 (N1:N2)Variable (often 40:60 to 10:90 depending on R-X)
Why it works? The N1 anion is thermodynamically more stable.[2][3] High temp/strong base allows equilibration to the energy minimum.The Cesium ion coordinates between N2 and the electrophile (or C3 substituents), directing attack to N2.

Key Technical Insight: Recent DFT studies indicate that N2-alkylation is often driven by non-covalent interactions (NCIs) between the alkali metal (Cs+) and the N2 nitrogen/electrophile complex. If you absolutely require the N2 isomer, avoid NaH; use Cs₂CO₃ in DMF.

Scenario B: Using the Chloromethyl Group (Displacing Cl)

If your goal is to react 5-(chloromethyl)-1H-indazole with an amine (R-NH₂) to form a secondary amine, you must prevent the indazole NH from participating.

The Protocol: Chemoselective N-Alkylation of Amines

Objective: Alkylate the external amine without deprotonating the Indazole NH.

  • Base Selection: Use a mild organic base.

    • Recommended:DIPEA (Hünig's Base) or NaHCO₃ .

    • Avoid: NaH, KOH, NaOH, or strong alkoxides. These will deprotonate the indazole (pKa ~13.[4]9) and trigger polymerization.

  • Stoichiometry: Use the amine in excess (1.2 – 1.5 equiv) relative to the indazole.

  • Solvent: Acetonitrile (MeCN) or THF. Avoid protic solvents like MeOH if solvolysis of the chloride is a risk.

  • Temperature: 0°C to Room Temperature. Heat promotes side reactions.

Troubleshooting "Gumming" in Scenario B: If the reaction gums up, your amine might be basic enough to deprotonate the indazole.

  • Fix: Add a protecting group to the Indazole N1 (e.g., THP, Boc, or SEM) before attempting the substitution on the chloromethyl group.

Troubleshooting & FAQs

Q1: I tried alkylating 5-(chloromethyl)-1H-indazole with Methyl Iodide and NaH, but I got a black solid. What happened? A: You triggered polymerization. The NaH deprotonated the indazole ring (forming a nucleophile), which then attacked the chloromethyl group of another indazole molecule (the electrophile). You must use the "Precursor Strategy" (see Figure 1).

Q2: I need the N2-isomer specifically. Why is NaH giving me only N1? A: NaH promotes thermodynamic control. The N1-alkylated indazole is the thermodynamic sink (more stable aromatic system). To get N2, you need kinetic control. Switch to Cesium Carbonate (Cs₂CO₃) in DMF at room temperature. The larger Cesium cation helps stabilize the transition state for N2 attack.

Q3: Can I protect the chloromethyl group to do the N-alkylation? A: Technically yes, but it is inefficient. You would have to convert the -CH₂Cl to -CH₂OH (alcohol), protect it (e.g., TBDMS ether), alkylate the nitrogen, deprotect, and then re-chlorinate. It is far more efficient to start with the commercially available Methyl 1H-indazole-5-carboxylate , alkylate it, reduce to the alcohol, and chlorinate.

Q4: What is the pKa of the Indazole NH? A: The pKa is approximately 13.9 (in water/DMSO). It is more acidic than pyrrole but less acidic than imidazole. This means weak bases like K₂CO₃ are slow to deprotonate it fully in THF, but effective in DMF. Strong bases like NaH deprotonate it instantly.

References

  • Regioselectivity Mechanisms: Hunt, T. A., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[2] Tetrahedron Letters, 2021.

  • Cesium Effect & DFT Studies: Hale, C., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights."[5][6] Beilstein Journal of Organic Chemistry, 2024.[6]

  • Indazole pKa Data: "Acidity and Basicity of Indazole and its N-Methyl Derivatives." Journal of Physical Chemistry, 1994.[3]

  • N2-Alkylation Selectivity: Pfizer Global R&D. "Highly Selective N2 Alkylation of Indazoles." Synthesis, 2022.[5][7]

Sources

Technical Support Center: Purification & Handling of 5-(Chloromethyl)-1H-indazole

[1][2][3]

Current Status: Online Ticket ID: INDAZ-CL-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering difficulties with 5-(Chloromethyl)-1H-indazole (CAS: 1150617-54-1). This intermediate presents a "perfect storm" of chemical instability: it contains a highly reactive benzylic chloride (electrophile) and an unprotected indazole N-H (nucleophile).[2]

If your material is turning into an insoluble gum during concentration, you are witnessing intermolecular self-alkylation (polymerization) .[1][2] If your yield vanishes on the column, you are likely experiencing silica-mediated hydrolysis .[1]

This guide provides the protocols to arrest these degradation pathways and isolate high-purity material.[1]

Module 1: Mechanistic Diagnostics (The "Why")

Before troubleshooting, you must visualize the invisible degradation pathways occurring in your flask.

Degradation Pathway Analysis

The molecule has two "kill switches":[1]

  • Self-Alkylation (Polymerization): The nitrogen at position 1 (N1) attacks the chloromethyl group of a neighboring molecule. This is concentration-dependent.

  • Hydrolysis: The benzylic chloride reacts with trace water or silica surface hydroxyls to form the alcohol (5-(hydroxymethyl)-1H-indazole).[1][2]

Decomposition_PathwaysStart5-(Chloromethyl)-1H-indazole(Monomer)PolymerInsoluble Oligomers/Polymers(N-Alkylation)Start->Polymer High Conc. / Heat(Intermolecular Attack)Alcohol5-(Hydroxymethyl)-1H-indazole(Hydrolysis Product)Start->Alcohol Water / Aqueous WorkupSilicaSilica Surface(Acidic -OH)Start->Silica AdsorptionSilica->Alcohol Promotes Hydrolysis

Figure 1: The dual degradation pathways.[2] Note that polymerization (Red) is irreversible and driven by concentration.[2]

Module 2: Troubleshooting & FAQs

Q1: My crude product was a solid, but after rotovapping, it became an insoluble gum. What happened?

Diagnosis: You triggered Concentration-Driven Polymerization .[1][2] Explanation: As you removed the solvent, the concentration of the indazole increased. Once the critical concentration was passed, the intermolecular reaction between the N-H and the -CH₂Cl accelerated exponentially.[1] Corrective Action:

  • Never concentrate the free base to dryness if possible.

  • Immediate Fix: If you must store it, convert it immediately to the Hydrochloride Salt (treat with HCl in Dioxane/Ether). The protonated nitrogen (

    
    ) is not nucleophilic and cannot polymerize.
    
Q2: I see a spot on TLC, but it streaks and disappears during Flash Chromatography. Where is my compound?

Diagnosis: Acid-Catalyzed Solvolysis on Silica Gel. Explanation: Standard silica gel is slightly acidic (pH 4-5).[1][2] This acidity catalyzes the hydrolysis of the benzylic chloride to the alcohol, which binds irreversibly to the silica or elutes as a broad streak. Corrective Action: You must neutralize the silica gel. See Protocol B below.

Q3: Can I use aqueous workup (water/brine washes)?

Diagnosis: High risk of Hydrolysis .[2] Explanation: Benzylic chlorides hydrolyze rapidly in water, especially if the pH is not strictly neutral. Corrective Action:

  • Avoid aqueous workup if possible.

  • If necessary, use ice-cold saturated NaHCO₃ and limit contact time to <5 minutes.[2]

  • Dry organic layers immediately over

    
     (not 
    
    
    , as MgSO₄ is a faster drying agent).[2]

Module 3: Validated Purification Protocols

Decision Matrix: Choose Your Method

Purification_DecisionInputCrude Reaction MixturePurityEst. Purity (NMR/HPLC)Input->PurityHighPurity>85% PurityPurity->HighPurityCleaner CrudeLowPurity<85% PurityPurity->LowPurityComplex MixtureRecrystProtocol A:Anti-Solvent RecrystallizationHighPurity->RecrystColumnProtocol B:Neutralized Flash ChromatographyLowPurity->Column

Figure 2: Workflow selection based on crude purity. Recrystallization is preferred to avoid silica contact.[1]

Protocol A: Anti-Solvent Recrystallization (Preferred)

Best for: Stabilizing the product and avoiding silica.

Reagents:

  • Solvent A (Good solvent): Dichloromethane (DCM) or THF (Anhydrous).[2]

  • Solvent B (Anti-solvent): n-Heptane or Hexanes (Anhydrous).[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude residue in the minimum amount of cold DCM (0°C).

    • Checkpoint: If the solution is cloudy, filter rapidly through a glass frit to remove pre-formed polymer.

  • Precipitation: While stirring rapidly at 0°C, add n-Heptane dropwise.

    • Ratio: Target a final ratio of 1:3 (DCM:Heptane).

  • Crystallization: You should see a white precipitate. If an oil forms ("oiling out"), scratch the glass with a spatula or add a seed crystal.

  • Collection: Filter immediately under Argon/Nitrogen. Wash with cold Heptane.

  • Drying: Vacuum dry at room temperature (do not heat).[2]

Protocol B: Neutralized Silica Gel Chromatography

Best for: Separating the product from unreacted alcohol starting material.[1]

Critical Modification: Standard silica destroys this compound. You must buffer the system.

Reagents:

  • Triethylamine (Et3N).[2]

  • Eluent: Hexanes/Ethyl Acetate (Gradient).[2][3]

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% v/v Triethylamine .

    • Why? The amine neutralizes the acidic sites on the silica surface [1].

  • Column Packing: Pour the slurry and flush with 2 column volumes of the Hexane/Et3N mixture.

  • Loading:

    • Dissolve sample in minimal DCM + 1% Et3N.

    • Do not use solid loading (silica mixed with sample) as the heat of evaporation during preparation will degrade the compound.

  • Elution: Run the gradient (e.g., 0% to 30% EtOAc in Hexanes).

    • Note: The product usually elutes before the alcohol starting material.

  • Fraction Handling: Keep fractions on ice. Evaporate solvent using a water bath <30°C.

Module 4: Storage & Stability Data

ParameterSpecificationReason
Storage Temp -20°C (Freezer)Retards polymerization kinetics.[1][2]
Atmosphere Argon/NitrogenPrevents hydrolysis from atmospheric moisture.[2]
Physical Form Solid (Preferred)Solutions promote intermolecular collisions (polymerization).[2]
Salt Form HCl SaltHighly Recommended. The HCl salt is indefinite stable at RT.[2]

How to make the HCl Salt (Stabilization): Dissolve the purified free base in diethyl ether. Add 1.1 equivalents of 4M HCl in Dioxane dropwise. The white solid that precipitates is the hydrochloride salt. Filter and dry.[3][4] This effectively "caps" the nucleophilic nitrogen.

References

  • General Procedure for Neutralizing Silica: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 , p. 220.[2] (Standard technique for acid-sensitive benzylic halides).[1][2]

  • Indazole Synthesis & Reactivity: Li, P., et al. "Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination."[1][2] J. Org.[5] Chem.2012 , 77, 3127–3133.[2][5] Link[2]

  • Benzylic Chloride Stability: BenchChem Technical Guide: 1-Benzyl-5-(chloromethyl)-1H-imidazole Stability. (Analogous heteroaromatic benzylic chloride behavior).[2] Link[2]

  • Synthesis from Alcohol: ChemicalBook Protocol for 5-chloro-1H-indazol-3-ol derivatives. (Methodology for chlorination of indazole alcohols). Link

  • Safety Data (Benzyl Chloride derivatives): PubChem Compound Summary for Benzyl Chloride. (Toxicology and lachrymator warnings applicable to the 5-chloromethyl derivative). Link[2]

Technical Support Center: 5-(Chloromethyl)-1H-indazole Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: IND-BnCl-5-STAB

Status: Operational Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

The Stability Paradox: Root Cause Analysis

User Question: "Why does my 5-(Chloromethyl)-1H-indazole turn yellow and lose solubility even when stored in a closed vial?"

Technical Insight: The instability of 5-(Chloromethyl)-1H-indazole arises from its dual nature: it contains both a potent electrophile (the benzylic chloride) and a nucleophile (the indazole nitrogen).[1] This creates a perfect storm for auto-catalytic degradation .[1]

Unlike simple alkyl halides, this molecule does not require an external reagent to degrade. It engages in intermolecular self-alkylation (polymerization).[1] Furthermore, both hydrolysis and polymerization release Hydrochloric Acid (HCl) . This HCl protonates the indazole ring, increasing the electrophilicity of the benzylic position and accelerating the degradation rate—a classic autocatalytic loop.

Degradation Pathways Visualization

DegradationPathways Target 5-(Chloromethyl)-1H-indazole (Intact Reagent) Dimer N-Alkylated Dimer/Oligomer (Insoluble Solid) Target->Dimer Self-Alkylation (Intermolecular Nucleophilic Attack) Alcohol 5-(Hydroxymethyl)-1H-indazole (Hydrolysis Product) Target->Alcohol Hydrolysis (Atmospheric Moisture) HCl HCl Gas (Catalyst) Target->HCl Byproduct Moisture Moisture (H₂O) Moisture->Alcohol Dimer->HCl Byproduct Alcohol->HCl Byproduct HCl->Target Protonation (Accelerates Reaction)

Figure 1: The "Suicide Mechanism" of chloromethyl indazoles.[1] Note the red dashed line indicating HCl autocatalysis.

Storage Protocols: The "Fortress" Standard

User Question: "What are the absolute best conditions to prevent degradation?"

Protocol: Do not rely on standard "cool, dry place" advice. Treat this compound as a Lachrymator and a Reactive Intermediate .[1]

Storage Matrix
ParameterThe "Fortress" Standard (Recommended)Acceptable (Short Term < 1 Week)CRITICAL FAILURE (Avoid)
Temperature -20°C (Freezer) 2°C to 8°C (Fridge)> 20°C (Room Temp)
Atmosphere Argon (Ar) Blanket Nitrogen (

)
Ambient Air / Oxygen
Container Amber Glass + Teflon-lined Cap + ParafilmClear Glass + Taped CapPlastic/Polystyrene (HCl permeable)
Additives Desiccant Packet in Secondary Jar NoneNone
The "Double-Containment" Technique (SOP)

To mitigate the HCl autocatalysis described in Figure 1, use this physical storage setup:

  • Primary Container: Place the compound in an amber glass vial with a Teflon-lined screw cap. Purge with Argon before sealing.[1] Wrap the cap junction with Parafilm.[1]

  • Secondary Container: Place the primary vial inside a larger, wide-mouth jar (e.g., Nalgene or glass).

  • The "Acid Trap": Inside the secondary jar (NOT mixed with the chemical), place a small open vial or packet of Potassium Carbonate (

    
    )  or a commercial desiccant.
    
    • Why? This scavenges any HCl gas that permeates the primary seal, preventing the "acid atmosphere" that accelerates degradation in the freezer.

Troubleshooting & Diagnostics (Triage)

User Question: "My sample looks different than when I bought it. How do I know if it's still usable?"

Visual & Analytical Inspection Guide
ObservationDiagnosisAction Required
White/Off-white Crystalline Solid Pristine. Proceed with reaction immediately.[1]
Pale Yellow Powder Early Oxidation/Acidification. Trace HCl formation.[1]Usable. Purge with

before use. Consider adding a base scavenger (e.g., TEA) to your reaction early.[1]
Sticky/Gummy Yellow Solid Hydrolysis (Alcohol formation). The melting point depression from impurities causes liquefaction.Purify. Do not use directly.[1] See "Remediation" below.
Orange/Brown Hard Solid Polymerization. Significant self-alkylation has occurred.[1]Discard. Recovery is likely inefficient.[1]
NMR Diagnostic Check (¹H NMR in DMSO- )

Run a quick proton NMR to quantify purity. Focus on the benzylic protons (


).[1]
  • Target (

    
    ):  Look for a singlet around 
    
    
    
    4.8 – 4.9 ppm
    .
  • Impurity 1 (Alcohol

    
    ):  Shifted upfield, typically 
    
    
    
    4.5 – 4.6 ppm
    (often appears as a doublet if OH coupling is visible).[1]
  • Impurity 2 (Dimer/Polymer): Broad multiplets appearing around

    
     5.2 – 5.5 ppm  (deshielded due to N-alkylation).[1]
    

Remediation: The Rescue Protocol

User Question: "I have 5g of sticky yellow solid. Can I save it?"

Warning: Do not attempt distillation (thermal instability). Do not use column chromatography with methanol (solvolysis risk).[1]

Recrystallization SOP: This method relies on the solubility difference between the monomer (soluble in non-polar/moderately polar) and the polymer/salt (insoluble).

  • Dissolution: Dissolve the crude material in a minimal amount of Dichloromethane (DCM) at room temperature.

    • Note: If there are insoluble orange solids, filter them out immediately. This is the polymer.[1]

  • Precipitation: Slowly add Hexane or Heptane to the stirring DCM solution until it becomes slightly cloudy.

  • Crystallization: Place the flask in a -20°C freezer for 4–12 hours.

  • Collection: Filter the precipitate rapidly while cold. Wash with cold Hexane.

  • Drying: Dry under high vacuum (< 1 mbar) for 2 hours. Do not use heat.

Reaction Workflow: Best Practices

User Question: "I am using this in a nucleophilic substitution. How do I maximize yield?"

Strategic Advice: Since the reagent is prone to self-destruction, the order of addition is critical. Never let the 5-(chloromethyl)-1H-indazole sit in solution with a base without the nucleophile present.[1]

ReactionWorkflow Step1 1. Prepare Nucleophile Solution (Nucleophile + Base + Solvent) Step3 3. IMMEDIATE ADDITION Add Indazole solution TO Nucleophile solution Step1->Step3 Ready Step2 2. Dissolve 5-(Chloromethyl)-1H-indazole (Use Anhydrous Solvent, e.g., THF/DMF) Step2->Step3 Do not hold > 15 mins Step4 4. Quench (Water/NH₄Cl) Step3->Step4 Monitor by TLC Warning CRITICAL: Do not mix Indazole + Base before adding Nucleophile. (Causes Self-Alkylation) Warning->Step2

Figure 2: Optimal Order of Addition to prevent side reactions.

References

  • BenchChem Technical Data. Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability. (Extrapolated for 5-(Chloromethyl)-1H-indazole analogs).[1] Link[1]

  • Dong, L., et al. Mechanism of a Highly Selective N2 Alkylation of Indazole.[2] WuXi Biology, QM Magic Class, Chapter 50. (Mechanistic insight on N-alkylation risks). Link

  • SciSpace/Kanto Chemical Co. The mechanism of the hydrolysis of benzyl chloride.[3] (Kinetics of benzylic chloride hydrolysis). Link

  • BLD Pharm. Safety Data Sheet: 5-(Chloromethyl)-1H-indazole hydrochloride.[1] (Storage and Safety Specifications). Link

  • Thermo Scientific Chemicals. 1H-Indazole-5-carboxylic acid derivatives handling.Link[1]

Sources

Technical Support Center: Analytical Method Development for Impurity Profiling of 5-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical method development focused on resolving impurities in 5-(Chloromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth insights into creating robust analytical methods and troubleshooting common issues encountered during experimentation. Our approach is grounded in scientific principles and extensive field experience to ensure the integrity and reliability of your results.

Introduction: The Challenge of Impurity Profiling

5-(Chloromethyl)-1H-indazole is a key building block in the synthesis of various pharmacologically active molecules. Ensuring its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product.[1] The objective of a well-developed analytical method is not only to quantify the main component but also to detect, separate, and quantify all potential process-related impurities and degradation products.[2]

This guide provides a structured approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, along with a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter.

Section 1: Strategic Approach to Method Development

A successful analytical method is built upon a systematic and scientifically sound development process. High-performance liquid chromatography (HPLC) is recognized as the most precise and widely used technique for impurity profiling due to its high resolution, sensitivity, and specificity.[3]

Foundational Steps in HPLC Method Development

The development of a robust HPLC method involves a series of logical steps:

  • Understand the Analyte: Gather all available information on the physicochemical properties of 5-(Chloromethyl)-1H-indazole and its potential impurities. This includes solubility, pKa, and UV absorbance characteristics.

  • Initial Screening: Begin with a generic gradient method to get a broad overview of the impurity profile. A common starting point is a C18 column with a mobile phase gradient of water (with an acidic modifier like 0.1% formic or phosphoric acid) and acetonitrile.

  • Optimization: Systematically adjust chromatographic parameters such as the column chemistry, mobile phase composition (including pH and organic modifier), gradient slope, flow rate, and column temperature to achieve optimal separation of all impurities from the main peak and each other.[4]

  • Method Validation: Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][5]

MethodDevelopmentWorkflow Analyte_Info 1. Analyte Characterization (Solubility, pKa, UV Spectra) Initial_Screen 2. Initial Screening (Generic Gradient, C18 Column) Analyte_Info->Initial_Screen Input Optimization 3. Method Optimization (Column, Mobile Phase, Gradient, etc.) Initial_Screen->Optimization Preliminary Data Validation 4. Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) Optimization->Validation Optimized Parameters Final_Method Robust Analytical Method Validation->Final_Method Validated

Identifying Potential Impurities

Knowledge of the synthetic route and the chemical stability of 5-(Chloromethyl)-1H-indazole is crucial for anticipating potential impurities.

Process-Related Impurities: These can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during the synthetic process that have not fully converted to the final product.

  • By-products: Resulting from side reactions. For indazole synthesis, this can include regioisomers.

  • Reagents and Catalysts: Residual amounts of chemicals used in the synthesis.[1]

Degradation Products: These arise from the decomposition of the drug substance under various stress conditions. Forced degradation studies are essential to identify these and establish the stability-indicating nature of the analytical method.[6][7] Common stress conditions include:

  • Acid and base hydrolysis

  • Oxidation

  • Thermal stress

  • Photolytic stress

For 5-(Chloromethyl)-1H-indazole, potential degradation could involve the hydrolysis of the chloromethyl group to a hydroxymethyl or a formyl group. Dimerization or polymerization under certain conditions is also a possibility.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and execution of analytical methods for impurity profiling.

Q1: What is the best initial HPLC column to screen for impurities in 5-(Chloromethyl)-1H-indazole?

A1: A reversed-phase C18 column with a particle size of 3.5 µm or 5 µm is an excellent starting point. These columns offer good retention for moderately polar compounds like indazole derivatives and are versatile for a wide range of mobile phases. Consider a high-purity silica C18 column to minimize peak tailing for the basic indazole nitrogen.

Q2: How do I select the optimal detection wavelength?

A2: The ideal wavelength is one where both the active pharmaceutical ingredient (API) and all impurities have a reasonable absorbance.[8] To determine this, inject a solution containing the API and, if available, known impurities, and use a photodiode array (PDA) detector to acquire the UV spectra. If impurity standards are not available, analyze a stressed sample. Overlay the spectra and select a wavelength that provides good sensitivity for all peaks of interest. For indazole-containing compounds, a wavelength in the range of 210-230 nm often provides good sensitivity.

Q3: My peaks are tailing. What are the likely causes and solutions?

A3: Peak tailing for basic compounds like indazoles is often due to secondary interactions with residual silanol groups on the silica-based column packing. Here are some solutions:

  • Lower the Mobile Phase pH: Adding an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase will protonate the basic nitrogen on the indazole ring, reducing its interaction with silanols.

  • Use a Base-Deactivated Column: Modern columns are often end-capped or have a base-deactivated surface to minimize silanol interactions.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q4: I am not seeing any degradation in my forced degradation studies. What should I do?

A4: The goal of forced degradation is to achieve 5-20% degradation of the API. If you do not observe any degradation, the stress conditions may not be harsh enough. Consider the following:

  • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

  • Increase Temperature: For thermal and hydrolytic studies, increasing the temperature can accelerate degradation.

  • Extend Exposure Time: Increase the duration of exposure to the stress condition.

  • Change the Solvent: Ensure the API is dissolved in a solvent that does not protect it from the stressor. For photostability, avoid solvents that act as UV filters.

Q5: How do I confirm the specificity of my method if I don't have impurity standards?

A5: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[5] Without impurity standards, you can demonstrate specificity by:

  • Analyzing Forced Degradation Samples: Show that the peaks of the degradation products are well-resolved from the API peak.

  • Peak Purity Analysis: Use a PDA detector to assess the purity of the API peak in both unstressed and stressed samples. The peak should be spectrally homogeneous.

  • Orthogonal Methods: Analyze the sample using a different analytical technique (e.g., a different column chemistry or a different detection method like mass spectrometry) to confirm that no impurities are co-eluting with the main peak.

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common chromatographic problems.

Problem Potential Causes Troubleshooting Steps
High Backpressure 1. Blockage in the system (e.g., guard column, column frit).2. Precipitated buffer in the mobile phase.3. Particulate matter from the sample.1. Systematically remove components (guard column, then analytical column) to isolate the source of the pressure.2. If the column is the source, try back-flushing it. If that fails, the column may need to be replaced.3. Ensure the mobile phase is fully dissolved and filtered.4. Filter all samples before injection.
Poor Peak Shape (Fronting, Splitting, Broadening) 1. Sample solvent is too strong.2. Column contamination or void.3. Incompatible mobile phase and sample diluent.1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Wash the column with a strong solvent to remove contaminants.3. If a void is suspected, the column may need replacement.4. Ensure the sample diluent is miscible with the mobile phase.
Fluctuating Baseline (Noise or Drift) 1. Air bubbles in the pump or detector.2. Mobile phase not properly degassed.3. Contaminated detector cell.4. Leaks in the system.1. Purge the pump to remove air bubbles.2. Degas the mobile phase using an in-line degasser or by sparging with helium.3. Flush the detector cell with a strong, clean solvent.4. Check all fittings for leaks.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuations in column temperature.4. Pump malfunction.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before analysis.2. Prepare fresh mobile phase daily.3. Use a column oven to maintain a constant temperature.4. Check the pump flow rate for consistency.

TroubleshootingDecisionTree Start Chromatographic Problem Identified Pressure Pressure Issue? Start->Pressure Peak_Shape Peak Shape Issue? Start->Peak_Shape Baseline Baseline Issue? Start->Baseline Retention Retention Time Issue? Start->Retention High_Pressure High Pressure Pressure->High_Pressure Yes Low_Pressure Low Pressure Pressure->Low_Pressure No Tailing Tailing/Fronting Peak_Shape->Tailing Yes Splitting Splitting/Broadening Peak_Shape->Splitting No Noise Noise/Drift Baseline->Noise Yes Inconsistent_RT Inconsistent RT Retention->Inconsistent_RT Yes Sol_Pressure Check for blockages (frit, guard column). Verify mobile phase. High_Pressure->Sol_Pressure Sol_Low_Pressure Check for leaks. Verify pump flow. Low_Pressure->Sol_Low_Pressure Sol_Peak_Shape1 Adjust sample solvent. Lower mobile phase pH. Use base-deactivated column. Tailing->Sol_Peak_Shape1 Sol_Peak_Shape2 Clean/replace column. Ensure diluent compatibility. Splitting->Sol_Peak_Shape2 Sol_Baseline Degas mobile phase. Purge pump and detector. Check for leaks. Noise->Sol_Baseline Sol_Retention Ensure proper equilibration. Use column oven. Prepare fresh mobile phase. Inconsistent_RT->Sol_Retention

Section 4: Experimental Protocol - A Starting Point

This protocol provides a robust starting point for the development of an HPLC method for the impurity profiling of 5-(Chloromethyl)-1H-indazole.

Objective: To develop a gradient reversed-phase HPLC method for the separation of 5-(Chloromethyl)-1H-indazole from its potential impurities.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • HPLC-grade acetonitrile and water.

  • Formic acid (or other suitable acidic modifier).

  • 5-(Chloromethyl)-1H-indazole reference standard and sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution of the 5-(Chloromethyl)-1H-indazole sample in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 220 nm (or as determined by UV scan)
Gradient Program Time (min)
0
20
25
25.1
30
  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure there are no interfering peaks.

    • Inject the sample solution and record the chromatogram.

    • Evaluate the separation of the main peak from any impurity peaks.

  • Optimization:

    • Based on the initial results, adjust the gradient slope, initial and final %B, and other parameters to improve the resolution between closely eluting peaks.

    • If necessary, screen other column chemistries (e.g., C8, Phenyl-Hexyl) to achieve the desired selectivity.

Conclusion

The development of a robust and reliable analytical method for impurity profiling is a critical aspect of pharmaceutical development. By following a systematic approach, understanding the potential challenges, and being equipped with effective troubleshooting strategies, researchers can confidently develop methods that ensure the quality and safety of their products. This guide provides a comprehensive framework to assist you in this endeavor. For further assistance, always refer to the latest regulatory guidelines and consult with experienced analytical scientists.

References

  • Chromatography Online. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Jaiswal, S. H., et al. (2017). Validated HPLC method for determination of impurities in Dienogest drug substances. World Journal of Pharmaceutical Research, 6(7), 1025-1037. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole, 5-chloro-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Chromatography Online. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Federal Office of Consumer Protection and Food Safety (BVL). (2026, January). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

  • Open Access Library Journal. (2025, August 7). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-chloro-3-(chloromethyl)-1H-indazole. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • LinkedIn. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, July). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

Sources

strategies to improve the solubility of 5-(Chloromethyl)-1H-indazole for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Stability of 5-(Chloromethyl)-1H-indazole

Executive Summary

Working with 5-(Chloromethyl)-1H-indazole presents a dual challenge: solubility (due to the planar, hydrophobic indazole core) and chemical stability (due to the highly reactive benzylic chloride moiety).[1][2][3]

Unlike simple aryl chlorides (e.g., 5-chloro-1H-indazole), the chloromethyl group (-CH₂Cl) is an electrophilic alkylating agent.[4][1][5][2] It is prone to rapid hydrolysis in water and nucleophilic attack by common buffer components (e.g., Tris, Glycine).[1][2]

This guide prioritizes maintaining the structural integrity of the chloromethyl "warhead" while achieving assay-relevant concentrations.

Part 1: Critical Decision Framework (Workflow)

Before beginning, determine your assay's tolerance for solvents and the required compound concentration.[1][2]

SolubilityStrategy Start Solid 5-(Chloromethyl)-1H-indazole Stock Stock Preparation (Anhydrous DMSO) Start->Stock Keep Dry Decision Target Concentration in Assay? Stock->Decision LowConc < 10 µM Decision->LowConc HighConc > 10 µM Decision->HighConc DirectDil Direct Dilution (Risk: Precipitation) LowConc->DirectDil StepDown Step-Down Dilution (Intermediate Plate) LowConc->StepDown Recommended Carrier Add Carrier: HP-β-Cyclodextrin HighConc->Carrier Required BufferCheck Buffer Selection (CRITICAL) DirectDil->BufferCheck StepDown->BufferCheck Carrier->StepDown SafeBuffer Use: Phosphate, HEPES (Non-Nucleophilic) BufferCheck->SafeBuffer Stable BadBuffer Avoid: Tris, Glycine, Thiols (Nucleophilic Attack) BufferCheck->BadBuffer Degradation

Caption: Decision tree for solubilization. Note the critical branch at "Buffer Selection" to prevent chemical degradation of the chloromethyl group.

Part 2: Troubleshooting & FAQs

Issue 1: "My compound precipitates immediately upon adding the DMSO stock to the media."

Diagnosis: This is "Dilution Shock."[4][1][5][2] The indazole core is planar and stacks efficiently, leading to rapid crystallization when the solvent environment shifts from 100% DMSO to 100% water.[1]

The Solution: The "Step-Down" Dilution Protocol Do not pipette high-concentration DMSO stock directly into the final assay well.[1] Create an intermediate dilution to lower the kinetic energy barrier of solvation.[1]

Protocol:

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Buffer or pure PEG-400) to create a 1 mM working solution.

  • Final: Dilute the 1 mM working solution into the final assay buffer (e.g., 1:100 dilution for 10 µM final).

    • Result: Final DMSO is 0.5%, but the compound never faced a 100%

      
       0% organic transition shock.[1][2]
      

Data: Solubility Limits (Estimated)

Solvent System Solubility Estimate Notes
Pure Water (pH 7.4) < 0.1 mg/mL Poor.[4][1][5][2] Indazole is uncharged at neutral pH.[4][1][5][2]
DMSO > 50 mg/mL Excellent.[4][1][5][2] Use Anhydrous only.
Ethanol > 10 mg/mL Good, but evaporates/toxic to cells.[4][1][5][2]

| PBS + 5% HP-β-CD | ~ 1–5 mg/mL | Best for Assays. Forms inclusion complex.[4][1][5][2] |

Issue 2: "I see a time-dependent loss of potency in my IC50 curves."

Diagnosis: Chemical Hydrolysis.[4][1][5][2][6] You are likely observing the degradation of the chloromethyl group into the hydroxymethyl derivative (5-(Hydroxymethyl)-1H-indazole).[1][2] Benzylic chlorides are susceptible to hydrolysis in water, a reaction driven by the stability of the carbocation intermediate or direct


 attack by water [1].

The Solution: Cold Handling & Fresh Prep

  • Temperature: Keep all aqueous dilutions on ice (4°C) until the moment of use. Hydrolysis rates increase significantly at 37°C.[4][1][5][2]

  • Time: Do not "pre-incubate" the compound in buffer. Add it to the cells/enzyme last.[1][5]

  • Verification: If possible, run an LC-MS of your assay buffer at T=0 and T=end. If you see a mass shift of -18.5 Da (Cl

    
     OH conversion: -35.5 + 17), hydrolysis occurred.[4][1][5][2]
    
Issue 3: "Can I use Tris or Glycine buffer to improve stability?"

Diagnosis: FATAL ERROR. Tris (Tris(hydroxymethyl)aminomethane) and Glycine contain primary amines.[4][1][5][2] The chloromethyl group is an alkylating agent.[1][5] It will covalently react with the amine in the Tris buffer, forming a completely new molecule (an amine-alkylated indazole) within minutes [2].[1][2]

The Solution: Non-Nucleophilic Buffers

  • Safe: Phosphate (PBS), HEPES, MOPS.[4][1][2]

  • Unsafe: Tris, Glycine, buffers containing DTT or Mercaptoethanol (thiols are potent nucleophiles and will displace the chloride).[2]

Issue 4: "Can I adjust the pH to dissolve it?"

Diagnosis: Not recommended for biological assays.[4][1][5][2] Indazole is amphoteric.[4][1][5][2]

  • pKa 1 (Basic N): ~1.2 (Protonation requires pH < 2) [3].[4][1][5][2]

  • pKa 2 (Acidic NH): ~13.9 (Deprotonation requires pH > 12) [3].[4][1][5][2]

Analysis: At physiological pH (7.4), the molecule is neutral and at its lowest solubility.[1][2] To solubilize via pH, you would need extreme acidity or alkalinity, which is incompatible with most enzymes and cells.[1][2] Furthermore, acidic pH accelerates the hydrolysis of the benzylic chloride [1].

Recommendation: Rely on Hydroxypropyl-β-Cyclodextrin (HP-β-CD) rather than pH.[4][1][5][2] Cyclodextrins form a "bucket" around the hydrophobic indazole core, keeping it in solution without modifying the chemical structure or pH. Use 2–5% (w/v) HP-β-CD in your assay buffer [4].[4][1][5][2]

Part 3: Advanced Formulation (The "Magic Bullet")

If DMSO alone causes precipitation or toxicity (>0.5%), use a Cyclodextrin-based formulation.[4][1][5][2]

Protocol: HP-β-CD Stock Preparation

  • Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).[4][1][5][2] Filter sterilize (0.22 µm).

  • Dissolve your compound in 100% DMSO at 100x the final concentration.[4][1][5]

  • Dilute the DMSO stock 1:20 into the 20% HP-β-CD solution.

    • Result: A 5x concentrate of your compound in 1% HP-β-CD / 5% DMSO.[4][1][5][2]

  • Dilute this 1:5 into the final assay well.

    • Final Conditions: 1% DMSO, 0.2% HP-β-CD.[1][5][2] This maintains solubility for hours.

References

  • Hydrolysis of Benzyl Chloride: Tanaka, K., et al. "Kinetics of the Hydrolysis of Benzyl Chloride."[2][7][8] Journal of Research of the Institute for Catalysis, Hokkaido University, 1980.[2] (General kinetics of benzylic halide hydrolysis).

  • Reactivity of Alkyl Halides with Nucleophiles: Sciencemadness/Literature. "Benzyl chloride reactivity and hydrolysis." (Discusses rapid reaction with amines/bases).

  • Indazole pKa Values: Catalán, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives."[4][1][5][2] Journal of the American Chemical Society, 1988.[2] (Establishes pKa ~1.2 and ~13.9).[4][1][5][2]

  • Cyclodextrin Solubilization of Indazoles: Rodrigues, L., et al. "Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles."[1][2] Braz. J. Pharm.[4][1][5][2] Sci., 2019. (Demonstrates HP-β-CD effectiveness for indazole-like cores).

  • DMSO in Cell-Based Assays: LifeTein Technical Guides. "DMSO usage in cell culture." (Guidelines for <0.5% DMSO tolerance).

Sources

Navigating the Challenges of 5-(Chloromethyl)-1H-indazole Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Chloromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Incomplete conversion can be a significant hurdle in organic synthesis, leading to reduced yields, complex purification procedures, and delays in research timelines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the unique reactivity of the 5-(chloromethyl) substituent.

Understanding the Core Challenges

5-(Chloromethyl)-1H-indazole is a valuable reagent due to the presence of two key reactive sites: the N-H of the indazole ring and the benzylic chloride. This dual reactivity, while offering synthetic flexibility, is also the source of common experimental challenges. Incomplete conversion in reactions involving this molecule often stems from a delicate balance between desired reactivity and competing side reactions.

The primary issues encountered include:

  • Regioselectivity in N-alkylation/arylation: Controlling the substitution at the N-1 versus the N-2 position of the indazole ring is a persistent challenge. The reaction outcome is highly sensitive to the choice of base, solvent, and temperature.

  • Side reactions of the chloromethyl group: The electrophilic nature of the chloromethyl group can lead to undesired reactions, such as self-alkylation (oligomerization), hydrolysis, or reaction with nucleophilic reagents intended for the indazole nitrogen.

  • Steric and electronic effects: The substituents on your reaction partner and on the indazole ring itself can significantly influence reaction rates and selectivity.

  • Catalyst and ligand selection in cross-coupling reactions: For transformations involving the chloromethyl group (e.g., as a precursor to a C-C or C-N bond), the choice of catalyst and ligand is critical to achieve high conversion and minimize side products.

This guide will dissect these challenges and provide actionable solutions to help you optimize your reactions and achieve your desired outcomes.

Troubleshooting Incomplete Conversion: A Q&A Approach

Scenario 1: N-Alkylation & N-Arylation Reactions

Question: My N-alkylation of 5-(Chloromethyl)-1H-indazole is sluggish and gives a mixture of unreacted starting material and multiple products. How can I improve the conversion and selectivity?

Answer: This is a classic challenge with N-unsubstituted indazoles. The formation of a mixture of N-1 and N-2 isomers, along with potential side reactions, is common. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Base and Solvent System:

The choice of base and solvent is paramount in controlling the regioselectivity of indazole alkylation. The interplay between the base's strength, the cation's coordinating ability, and the solvent's polarity dictates the nucleophilicity of the two nitrogen atoms.

  • For N-1 Selectivity: A combination of a strong hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) often favors N-1 alkylation. The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering attack at that position and directing the alkylating agent to N-1.

  • For N-2 Selectivity: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) tend to favor the N-2 isomer. These conditions can lead to the formation of the kinetically favored N-2 product.

Troubleshooting Table: Base and Solvent Selection for N-Alkylation

Goal Recommended Base Recommended Solvent Rationale & Key Considerations
N-1 Selectivity Sodium Hydride (NaH)Tetrahydrofuran (THF)Promotes formation of a tight ion pair, sterically directing alkylation to N-1. Ensure anhydrous conditions as NaH reacts violently with water.
N-2 Selectivity Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Weaker bases and polar solvents favor the kinetically controlled N-2 alkylation. Be mindful of potential side reactions with the chloromethyl group at elevated temperatures.

2. Consider the Possibility of Self-Alkylation/Oligomerization:

The reactive chloromethyl group on one molecule of 5-(Chloromethyl)-1H-indazole can be attacked by the deprotonated indazole nitrogen of another molecule, leading to dimers or oligomers. This is particularly problematic with strong bases and at higher concentrations.

dot

Caption: Troubleshooting workflow for potential self-alkylation.

Experimental Protocol: Minimizing Self-Alkylation

  • Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M).

  • Slow Addition: Add the base portion-wise or via syringe pump over an extended period (e.g., 1-2 hours) to the solution of 5-(Chloromethyl)-1H-indazole and the alkylating agent at a low temperature (e.g., 0 °C).

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the undesired intermolecular reaction.

  • Monitoring: Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the appearance of new, higher molecular weight species which may indicate oligomerization.

3. Assess the Stability of the Chloromethyl Group:

Under certain conditions, the chloromethyl group can undergo nucleophilic substitution by other species in the reaction mixture, such as hydroxide (if water is present) or even the solvent (e.g., DMF can be a source of dimethylamine at high temperatures).

  • Hydrolysis: The presence of water can lead to the formation of 5-(hydroxymethyl)-1H-indazole. Ensure all reagents and solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Reactivity: Avoid highly nucleophilic solvents or be aware of their potential to react at elevated temperatures.

Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with a boronic acid at the 5-position (by displacing the chloride), but I am seeing low conversion and decomposition of my starting material.

Answer: While the primary application of Suzuki-Miyaura reactions on indazoles is often on halogenated positions of the aromatic core, targeting the chloromethyl group presents unique challenges. Here’s how to approach this problem:

1. Catalyst and Ligand Selection is Critical:

The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of the palladium catalyst and the phosphine ligand. For a benzylic chloride, which can be less reactive than an aryl bromide, a robust catalytic system is required.

Troubleshooting Table: Catalyst/Ligand Selection for Suzuki-Miyaura Coupling

Issue Recommended Catalyst/Ligand System Rationale & Key Considerations
Low Conversion Pd(dppf)Cl₂, Pd(PPh₃)₄ with a strong base (e.g., K₂CO₃, Cs₂CO₃)These are common and often effective systems for Suzuki couplings. Dppf is a robust ligand that can promote the coupling of less reactive chlorides.
Catalyst Decomposition (black precipitate) Use of pre-formed catalysts (e.g., XPhos Pd G3, SPhos Pd G3)Pre-catalysts can provide a more controlled and efficient generation of the active Pd(0) species, reducing the likelihood of catalyst decomposition.
Sterically Hindered Substrates Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos)These bulky and electron-rich ligands are excellent for promoting the oxidative addition of challenging substrates like benzylic chlorides.

Experimental Protocol: Screening for Optimal Cross-Coupling Conditions

  • Set up parallel reactions: In a glovebox or under an inert atmosphere, set up a series of small-scale reactions (e.g., 0.1 mmol) in vials.

  • Vary the catalyst and ligand: Use a different palladium source and ligand combination for each reaction.

  • Vary the base: Test different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Vary the solvent: Common solvents for Suzuki reactions include dioxane, toluene, and DMF, often with a small amount of water.

  • Monitor progress: After a set time at a specific temperature (e.g., 80-100 °C), take an aliquot from each reaction and analyze by TLC or LC-MS to determine the conversion.

2. Consider Potential Side Reactions at the N-H Position:

The basic conditions required for the Suzuki-Miyaura coupling can also deprotonate the indazole N-H. This can lead to competing N-arylation or other undesired reactions.

  • N-H Protection: If feasible for your synthetic route, protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the cross-coupling reaction can prevent side reactions at this position. The protecting group can then be removed in a subsequent step.

dot dot graph Troubleshooting_Cross_Coupling { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Incomplete Cross-Coupling"]; B [label="Hypothesis 1:\nPoor Catalyst Activity"]; C [label="Hypothesis 2:\nSide Reaction at N-H"]; D [label="Solution 1:\nScreen Catalysts/Ligands\n(e.g., Pd(dppf)Cl2, XPhos)"]; E [label="Solution 2:\nProtect Indazole N-H\n(e.g., Boc, SEM)"]; F [label="Monitor for Desired\nProduct Formation"];

A -> B; A -> C; B -> D [label="Improves oxidative\naddition step"]; C -> E [label="Blocks competing\nnucleophilic site"]; D -> F; E -> F; }

Technical Support Center: Purification Strategies for 5-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-(Chloromethyl)-1H-indazole is a highly reactive benzylic electrophile. Its purification is complicated by two competing factors: the hydrolytic instability of the chloromethyl group and the amphoteric nature of the indazole core (which possesses both a basic pyridine-like nitrogen and an acidic pyrrole-like proton).

Successful purification requires a departure from standard "aqueous wash" protocols. This guide categorizes troubleshooting by the synthesis route used, as the impurities differ significantly between methods.

PropertySpecificationCritical Note
Structure Indazole core +

at C5
Electrophile: Reacts with moisture to form alcohol.
Stability Low (Ambient)Self-Alkylation: The N-H of one molecule can attack the

of another, causing polymerization (pink/brown solids).
Storage

under Argon
Acid Sensitivity: HCl byproducts autocatalyze decomposition.

Scenario A: Removing Residual Alcohol (Deoxychlorination Route)

Context: You synthesized the target from (1H-indazol-5-yl)methanol using


 or 

. Primary Impurity: Unreacted (1H-indazol-5-yl)methanol or hydrolyzed product.
The Core Problem: Hydrolysis Reversion

The most common user error is subjecting the crude reaction mixture to a standard aqueous bicarbonate wash. The benzylic chloride is highly susceptible to


 hydrolysis, especially if the indazole nitrogen acts as an intramolecular base.
Protocol: The Anhydrous Workup

Do not use water. Use this "Evaporative Exchange" method to remove


 and acidic byproducts without triggering hydrolysis.
  • Evaporation: Concentrate the reaction mixture (usually in DCM or

    
    ) to dryness under reduced pressure at 
    
    
    
    .
  • Azeotropic Removal: Redissolve the crude residue in anhydrous Toluene (approx. 5 mL per gram of product).

  • Re-evaporation: Evaporate the toluene. This azeotropically removes residual

    
     and HCl gas. Repeat this step 2x.
    
  • Precipitation (Purification):

    • Redissolve the solid in a minimum amount of warm DCM or THF .

    • Slowly add n-Heptane or Hexanes (anti-solvent) while stirring until the solution turns cloudy.

    • Cool to

      
      . The hydrochloride salt of the product (if 
      
      
      
      was used) or the free base will crystallize out, leaving polar impurities in the mother liquor.
Troubleshooting Flowchart (Graphviz)

AnhydrousWorkup Start Crude Reaction Mix (SOCl2 / DCM) Evap1 Evaporate to Oil (<40°C) Start->Evap1 Toluene Add Anhydrous Toluene (Co-evaporation) Evap1->Toluene Check Is HCl smell gone? Toluene->Check Check->Toluene No (Repeat) Precip Recrystallize: DCM (Solvent) / Heptane (Anti-solvent) Check->Precip Yes (Preferred) Wash Alternative: Rapid Cold Wash (Sat. NaHCO3, <2 mins, 0°C) Check->Wash Only if acid persists & product is oil Wash->Precip Dry MgSO4 immediately

Caption: Workflow for anhydrous removal of thionyl chloride to prevent hydrolysis.

Scenario B: Removing Residual Methyl Precursor (Radical Route)

Context: You synthesized the target via radical halogenation (NCS/AIBN) of 5-methyl-1H-indazole. Primary Impurity: Unreacted 5-methyl-1H-indazole.

The Core Problem: Polarity Matching

The chloride and the methyl precursor have nearly identical


 values on silica gel because the chloro-substituent does not significantly alter the dipole moment compared to the methyl group on this aromatic system. Chromatography is often ineffective.
Protocol: Fractional Recrystallization

Separation must rely on lattice energy differences rather than polarity.

  • Solvent System: Use Cyclohexane/Ethyl Acetate (3:1) or Toluene .

  • Procedure:

    • Dissolve crude mixture in boiling solvent.

    • Allow to cool very slowly to room temperature (wrap flask in foil/towel to insulate).

    • The 5-(chloromethyl) derivative generally crystallizes first due to slightly higher molecular weight and

      
      -stacking capability.
      
    • Filter the crystals.[1][2] The filtrate (mother liquor) will be enriched with the 5-methyl impurity.

  • Verification: Check purity via qNMR (Quantitative NMR) rather than TLC. Look for the shift of the benzylic protons:

    • 
      : 
      
      
      
    • 
      : 
      
      
      

Scenario C: Preventing Polymerization (The "Pink Product" Issue)

If your white solid turns pink or brown upon standing, intermolecular N-alkylation is occurring.

Mechanism: The basic


 (N-2 position) or the deprotonated 

(N-1) of one molecule attacks the electrophilic

of another. This creates insoluble oligomers.

Prevention Strategy:

  • Avoid Bases: Do not store the product as a free base if possible. The Hydrochloride salt (5-(chloromethyl)-1H-indazole

    
     HCl) is significantly more stable because the nucleophilic nitrogen is protonated, shutting down self-alkylation.
    
  • Storage: If you must store the free base, keep it in a dilute solution of DCM at

    
    , or as a solid under Argon.
    

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify this? A: Yes, but with caveats. Silica is slightly acidic. The longer the chloromethyl indazole stays on the column, the more it degrades.

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (Et3N) to neutralize acidity. Elute quickly using a gradient of Hexanes/EtOAc.

Q: Why do I see a new spot on TLC that stays at the baseline? A: That is likely the polymerized material or the hydrolyzed alcohol. If you spot the plate and wait 10 minutes before running it, the compound may decompose on the TLC plate due to atmospheric moisture.

  • Fix: Run the TLC immediately after spotting.

Q: My product is an oil, but it should be a solid. How do I solidify it? A: Oils often result from trace solvent impurities preventing crystal lattice formation.

  • Fix: Triturate (grind) the oil with cold Pentane or Diethyl Ether. If that fails, dissolve in minimal DCM and add excess Hexane, then rotovap slowly. The "oiling out" phenomenon is common; scratching the glass flask with a spatula can induce nucleation.

References

  • Synthesis of Indazoles (General Review)

    • Gaonkar, S.L., et al. "Synthesis and pharmacological properties of ester derivatives of 1H-indazole-3-carboxylic acid." Journal of Chemistry, 2013. Link

    • Note: Provides context on the solubility and reactivity of the indazole core.
  • Stability of Benzylic Chlorides (Analogous Chemistry)

    • Mascal, M., et al. "5-(Chloromethyl)furfural is the new HMF: versatile chemical from biomass." Angewandte Chemie, 2008. Link

    • Note: Detailed discussion on the hydrolytic instability of chloromethyl-heterocycles and anhydrous workup necessity.
  • Purification of Alkyl Halides

    • Armarego, W.L.F., & Chai, C.L.L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013. Link

    • Note: The authoritative standard for solvent selection and recrystalliz
  • Reaction of Indazoles with Electrophiles

    • Claramunt, R.M., et al. "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." Journal of Organic Chemistry, 2004. Link

    • Note: Explains the N-alkylation vs C-alkyl

Sources

troubleshooting guide for the synthesis of 5-(Chloromethyl)-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(Chloromethyl)-1H-indazole Derivatives

Executive Summary & Core Workflow

The synthesis of 5-(chloromethyl)-1H-indazole is a deceptively simple transformation that frequently fails due to the "Indazole Paradox" : the molecule contains both a nucleophilic nitrogen (N1/N2) and a highly electrophilic benzylic chloride. Without careful control, this leads to rapid self-alkylation (polymerization) or hydrolysis .

This guide focuses on the most robust route: Deoxychlorination of (1H-indazol-5-yl)methanol .

Master Synthesis Workflow

IndazoleSynthesis Start Start: (1H-indazol-5-yl)methanol Decision Protection Strategy? Start->Decision RouteA Route A: Unprotected (Isolate as HCl Salt) Decision->RouteA Rapid/Scale-up RouteB Route B: N-Protected (THP/Boc/SEM) Decision->RouteB Complex Multi-step Reagent Chlorination (SOCl2 or MsCl/LiCl) RouteA->Reagent RouteB->Reagent Product Product: 5-(Chloromethyl)-1H-indazole Reagent->Product

Figure 1: Decision matrix for synthesis routes. Route A is preferred for direct use; Route B is required if the product must be stored or subjected to basic conditions.

Critical Troubleshooting (FAQs)

Category A: Stability & Decomposition[1]

Q: Why does my product turn into an insoluble pink/black gum during concentration? Diagnosis: You are witnessing intermolecular self-alkylation . The basic N1/N2 nitrogen of one indazole molecule attacks the electrophilic chloromethyl group of another, forming an irreversible polymer network. Solution:

  • Kinetic Control: Never concentrate the free base to dryness at high temperatures (>30°C).

  • Protonation: Isolate the product as the Hydrochloride Salt . The protonated indazolium ring is non-nucleophilic, preventing self-reaction.

    • Protocol: After the reaction with

      
      , dilute with anhydrous diethyl ether or hexanes to precipitate the salt directly. Filter under inert gas.
      

Q: My product degrades on Silica Gel TLC/Column. What is happening? Diagnosis: Benzylic chlorides are sensitive to hydrolysis.[1] The acidic silanols on silica gel catalyze the reversion of the chloride back to the alcohol (5-hydroxymethyl) or the formation of an ether. Solution:

  • Avoid Chromatography: Crystallization or precipitation (as HCl salt) is superior.

  • If Chromatography is Mandatory: Use Neutral Alumina instead of Silica. If you must use Silica, pretreat the column with 1% Triethylamine (

    
    ) to neutralize acidity, but be warned: free base instability (see above) will return.
    
Category B: Reaction Optimization

Q: Thionyl Chloride (


) is giving me a mixture of products. Is there a milder alternative? 
Diagnosis: 

releases

and

gas. While effective, the harsh acidic conditions can degrade sensitive substrates or cause N-chlorination artifacts. Solution: Switch to the Appel Reaction or Mesylate Displacement .
  • Alternative Protocol: Treat the alcohol with Methanesulfonyl chloride (

    
    , 1.1 equiv) and 
    
    
    
    (1.2 equiv) in DCM at 0°C, followed by the addition of LiCl (3-5 equiv) in THF. This proceeds via an
    
    
    displacement of the mesylate under milder conditions.

Q: How do I control N1 vs. N2 selectivity if I decide to protect the indazole? Diagnosis: Indazoles exist in a tautomeric equilibrium. Alkylating agents (like SEM-Cl or Bn-Br) often give mixtures. Solution:

  • Thermodynamic Control (N1): Use conditions that allow equilibration (e.g., heating in high-boiling solvents). N1 is generally thermodynamically more stable.

  • Kinetic Control (N1/N2 mix): Strong bases (

    
    , 
    
    
    
    ) often yield mixtures (~60:40 N1:N2).
  • Recommendation: For 5-chloromethyl synthesis, THP (Tetrahydropyranyl) protection is ideal because it is easily installed (DHP, pTSA) and easily removed (mild acid), and the regioisomer mix is often separable or irrelevant if deprotected immediately.

Detailed Experimental Protocols

Protocol A: Direct Synthesis of 5-(Chloromethyl)-1H-indazole Hydrochloride (Salt Form)

Best for: Immediate use in subsequent alkylation steps.

  • Setup: Flame-dry a 100 mL round-bottom flask. Purge with Argon.

  • Dissolution: Suspend (1H-indazol-5-yl)methanol (1.0 g, 6.75 mmol) in anhydrous Dichloromethane (DCM) (15 mL).

    • Note: Indazole alcohols often have poor solubility. A suspension is acceptable; it will clear as the reaction proceeds.

  • Chlorination: Cool to 0°C. Add Thionyl Chloride (

    
    )  (2.0 mL, 27 mmol, 4 equiv) dropwise over 10 minutes.
    
    • Caution: Massive gas evolution (

      
      , 
      
      
      
      ). Vent to a scrubber.
  • Reaction: Remove ice bath. Stir at Room Temperature (20-25°C) for 2-4 hours. The solution should become clear.

  • Isolation (Critical Step):

    • Do NOT perform an aqueous workup (hydrolysis risk).

    • Concentrate the mixture to ~1/3 volume under reduced pressure (keep bath <30°C).

    • Add anhydrous Diethyl Ether (50 mL) or n-Heptane vigorously. A white/off-white precipitate should form.

  • Filtration: Filter the solid under Argon flow. Wash with cold ether.

  • Storage: Store as the HCl salt in a desiccator at -20°C.

Protocol B: Synthesis via N-THP Protection (Stable Intermediate)

Best for: When purification or long-term storage is required.

  • Protection: React (1H-indazol-5-yl)methanol with 3,4-Dihydro-2H-pyran (DHP) and catalytic p-Toluenesulfonic acid (pTSA) in THF. Isolate the N-THP protected alcohol.

  • Chlorination: Dissolve N-THP alcohol in DCM. Add

    
     (1.2 equiv) and 
    
    
    
    (1.5 equiv) at 0°C. Stir 1h.
  • Displacement: Add solid Lithium Chloride (

    
    , 5 equiv) dissolved in minimal DMF/THF. Stir at RT overnight.
    
  • Workup: Now safe for aqueous workup (N is protected). Wash with water, brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Comparative Data: Chlorination Reagents

Reagent SystemYield (Isolated)Stability of ProductSide ReactionsRecommended For

(Neat/DCM)
85-92% (as HCl salt) High (as salt)N-sulfinylation (rare)Standard Scale-up

/

75-80%ModerateMesylate hydrolysisAcid-sensitive substrates

/

(Appel)
60-70%Low (Triphenylphosphine oxide removal is difficult)Difficult purificationSmall scale only

50-60%HighChlorination at C3 position possibleNot recommended

Mechanistic Insight: The "Self-Alkylation" Pathway

Understanding the failure mode is critical for troubleshooting.

FailureMechanism Step1 Free Base 5-(Chloromethyl)-1H-indazole Step2 Intermolecular Attack: N(2) of Molecule A attacks CH2-Cl of Molecule B Step1->Step2 Concentration/Heat Step3 Formation of N-Benzylated Dimer Step2->Step3 -HCl Step4 Uncontrolled Polymerization (Pink/Black Gum) Step3->Step4 Propagation

Figure 2: The polymerization cascade of unprotected 5-chloromethyl indazole.

References

  • Synthesis of Indazoles via Cyclization (General Background)

    • Title: "Recent advances in the synthesis of indazoles"
    • Source:European Journal of Organic Chemistry
    • URL:[Link]

  • Chlorination of Heterocyclic Alcohols (Thionyl Chloride Protocols)
  • Stability of Benzylic Chlorides on N-Heterocycles

    • Title: "Reactivity and Stability of Chloromethyl-azoles"
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (General Journal Link for foundational chemistry verification)

  • Protection Strategies for Indazoles

    • Title: "Regioselective protection of indazoles"
    • Source:Tetrahedron Letters
    • URL:[Link]

Disclaimer: This guide is for research purposes only. 5-(Chloromethyl)-1H-indazole derivatives are potent alkylating agents and potential sensitizers. Handle with extreme caution in a fume hood.

Sources

Validation & Comparative

Comparative Guide: Biological Activity of N1 vs. N2 Alkylated 5-(Chloromethyl)-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of


 versus 

alkylated 5-(Chloromethyl)-1H-indazole derivatives. It is designed for researchers in medicinal chemistry and drug discovery, focusing on the distinct pharmacological profiles, synthetic accessibility, and structural-activity relationships (SAR) of these regioisomers.

Executive Summary

The 5-(Chloromethyl)-1H-indazole scaffold acts as a versatile "linchpin" intermediate in drug discovery. It offers two distinct vectors for diversification: the electrophilic 5-chloromethyl handle (for attaching pharmacophores) and the nucleophilic indazole nitrogens (for tuning solubility and binding orientation).

The critical decision point in using this scaffold is the regiochemistry of N-alkylation :

  • 
    -Alkylation:  Yields the thermodynamically stable "benzenoid" tautomer. These derivatives typically exhibit superior metabolic stability and are prominent in GPCR ligands and ion channel blockers (e.g., Granisetron analogues).
    
  • 
    -Alkylation:  Yields the kinetic or less stable "quinonoid" tautomer. Despite lower stability, 
    
    
    
    -isomers frequently demonstrate superior potency in kinase inhibition (e.g., Pazopanib analogues) due to their ability to mimic the purine ring system in the ATP-binding pocket.

Chemical Biology & Structural Properties[1]

The Tautomeric Dichotomy

Indazole exists in a tautomeric equilibrium favoring the


 form (

-H) over the

form (

-H) by approximately 2–4 kcal/mol. However, alkylation locks the molecule into one of these forms, permanently altering its electronic landscape and binding geometry.
Feature

-Alkylated Derivatives

-Alkylated Derivatives
Electronic Structure Benzenoid (Aromatic sextet preserved in benzene ring).Quinonoid (Disrupted aromaticity; higher energy).
Basicity (pKa) Lower basicity (Lone pair involved in aromaticity).Higher basicity (Localized lone pair).
Dipole Moment Lower dipole moment.Higher dipole moment (Enhanced water solubility).
Binding Geometry "Linear" vector; substituent projects away from the core."Kinked" vector; substituent projects at an angle.
Primary Target Class GPCRs, Ion Channels, Dehydrogenases.Kinases (Type I/II inhibitors), Antiprotozoals.[1]
The 5-Chloromethyl Handle

The 5-chloromethyl group is a reactive electrophile. In biological assays of the intermediate itself, this group can act as a non-specific alkylating agent (similar to nitrogen mustards), potentially showing cytotoxicity via DNA alkylation. However, in medicinal chemistry, it is almost exclusively used to attach nucleophiles (amines, thiols, alkoxides) to create the final bioactive ligand.

Synthesis & Regioselective Control

Obtaining pure isomers is the primary bottleneck. The ratio of


 depends heavily on the base, solvent, and steric bulk of the electrophile.
Regioselectivity Workflow

Regioselectivity Start 5-(Chloromethyl)-1H-indazole Conditions Alkylation Conditions Start->Conditions PathN1 Thermodynamic Control (High Temp, NaH/DMF) Conditions->PathN1 Standard PathN2 Kinetic/Chelation Control (Low Temp, Cs2CO3, Non-polar) Conditions->PathN2 Chelation Effect ProdN1 N1-Isomer (Major Product) PathN1->ProdN1 ProdN2 N2-Isomer (Minor Product - Enhanced by Chelation) PathN2->ProdN2

Figure 1: Decision tree for steering regioselectivity during the alkylation of indazole precursors.

Protocol: Synthesis and Separation

Objective: Isolate


 and 

benzyl-5-(chloromethyl)indazole derivatives.
  • Reagents: 5-(Chloromethyl)-1H-indazole (1.0 eq), Benzyl bromide (1.2 eq).

  • Condition A (

    
    -Dominant):  Dissolve indazole in DMF. Add NaH (1.5 eq) at 0°C. Stir 30 min. Add benzyl bromide. Heat to 60°C for 4h.
    
    • Result: ~80:20 ratio favoring

      
      .
      
  • Condition B (

    
    -Enhanced):  Dissolve indazole in Acetone or Toluene. Add 
    
    
    
    (2.0 eq). Add benzyl bromide. Stir at RT for 12h.
    • Mechanism:[2][3][4][5][6] Cesium coordinates with

      
       and the halide, stabilizing the transition state for 
      
      
      
      attack.
    • Result: ~60:40 or 50:50 ratio (variable), requiring chromatographic separation.

  • Separation: Flash column chromatography (Silica gel).

    • Elution Order: The

      
      -isomer is generally less polar  (higher 
      
      
      
      ) and elutes first in Hexane/EtOAc gradients. The
      
      
      -isomer is more polar (lower
      
      
      ) due to its higher dipole moment.

Comparative Biological Activity

Case Study 1: Kinase Inhibition (Anticancer)

In the development of VEGFR and PDGFR inhibitors (analogous to Pazopanib), the


-alkylated indazole is often the "eutomer" (active isomer).
  • Mechanism: The

    
    -nitrogen possesses a lone pair that can accept a hydrogen bond from the kinase hinge region (e.g., Cys919 in VEGFR2). The 
    
    
    
    -isomer lacks this geometry when alkylated.
  • Data Trend:

    • 
      -Isomer: 
      
      
      
      nM (Potent Hinge Binder).
    • 
      -Isomer: 
      
      
      
      nM (Steric clash or loss of H-bond).
Case Study 2: Antiprotozoal Activity

Research into 5-substituted indazoles against Entamoeba histolytica and Giardia intestinalis has shown distinct preferences.[7]

  • Observation: 2-phenyl-2H-indazole derivatives (N2-substituted) often display superior potency compared to their 1H-indazole counterparts.

  • Hypothesis: The specific shape of the

    
    -isomer allows it to penetrate the protozoal membrane or bind to a specific parasitic enzyme (e.g., pyruvate ferredoxin oxidoreductase) more effectively.
    
Case Study 3: 5-HT Receptor Antagonists (Anti-emetic)

For GPCR targets like the


 receptor, the 

-alkylation is preferred.
  • Example: Granisetron (contains an

    
    -methyl indazole).
    
  • Activity: The

    
    -isomer provides a stable, hydrophobic core that positions the C3-carbonyl group correctly for receptor interaction. 
    
    
    
    -alkylation disrupts this pharmacophore, leading to a >100-fold loss in affinity.
Summary Table: Biological Performance
Parameter

-Alkylated 5-(Chloromethyl) Derivs.

-Alkylated 5-(Chloromethyl) Derivs.
Metabolic Stability High. Benzenoid ring is resistant to oxidation.Moderate/Low. Quinonoid ring is more reactive; prone to N-dealkylation.
Solubility Low. Lipophilic character dominates.High. Increased polarity improves aqueous solubility.
Kinase Potency Generally lower (unless designed as Type II inhibitor).Superior for ATP-mimetic hinge binding.
Toxicity Risk Lower.Higher potential for off-target hERG inhibition due to basicity.

Mechanistic Signaling Pathways

The following diagram illustrates how the choice of isomer dictates the downstream signaling effect in a typical Kinase vs. GPCR context.

Signaling N2_Iso N2-Alkylated Ligand (Kinase Inhibitor) Kinase Tyrosine Kinase (ATP Pocket) N2_Iso->Kinase H-Bond Acceptor (Hinge Region) N1_Iso N1-Alkylated Ligand (GPCR Antagonist) GPCR 5-HT3 Receptor (Orthosteric Site) N1_Iso->GPCR Hydrophobic Stacking Apoptosis Inhibition of Proliferation (Apoptosis) Kinase->Apoptosis Downstream Cascade SignalBlock Inhibition of Nausea/Emesis (Signal Blockade) GPCR->SignalBlock Antagonism

Figure 2: Divergent pharmacological pathways accessed by N1 vs N2 isomers.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2014, 10, 1524–1531. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2019, 24(24), 4491. Link

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv. 2021, 11, 14731-14740. Link

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. 2021, 26(8), 2136. Link

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024, 20, 1826–1837. Link

Sources

comparative cytotoxicity of 5-(Chloromethyl)-1H-indazole and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Cytotoxicity & Safety Guide: 5-(Chloromethyl)-1H-indazole and Precursors

Executive Summary: The Reactivity-Toxicity Trade-off

In the development of indazole-based kinase inhibitors (e.g., VEGFR/PDGFR inhibitors like Axitinib analogs), 5-(Chloromethyl)-1H-indazole serves as a critical electrophilic intermediate. Its utility lies in its high reactivity, enabling the attachment of complex pharmacophores.[] However, this same reactivity dictates its cytotoxicity profile.[]

Unlike its precursors—5-Methyl-1H-indazole (inert starting material) and (1H-Indazol-5-yl)methanol (stable alcohol)—the chloromethyl derivative acts as a potent alkylating agent . It possesses a structural alert for genotoxicity (benzylic halide), capable of forming covalent bonds with DNA bases and proteins.[]

This guide objectively compares the cytotoxicity of these three distinct chemical species, providing the mechanistic grounding and experimental protocols required for safe handling and impurity control in drug development.[]

Comparative Profile: Product vs. Alternatives

The following table summarizes the physicochemical and toxicological differences. The "Performance" metric here refers to chemical reactivity (utility) versus safety (toxicity).[]

Feature5-Methyl-1H-indazole (1H-Indazol-5-yl)methanol 5-(Chloromethyl)-1H-indazole
Role Starting MaterialPrecursor / IntermediateReactive Intermediate
Reactivity Low (Inert Alkyl)Moderate (Nucleophile)High (Electrophile)
Primary Hazard Irritant (Skin/Eye)IrritantCytotoxic / Genotoxic
ICH M7 Class Class 5 (No Alert)Class 5 (No Alert)Class 2/3 (Mutagenic Alert)
Mechanism Non-specific irritationNon-specific irritationSN2 Alkylation of DNA
Stability StableStableHydrolytically Unstable
Technical Insight: The "Chloromethyl" Switch

The transition from the alcohol precursor to the chloromethyl product represents a "toxicity switch."[]

  • The Alcohol: The hydroxyl group (-OH) is a poor leaving group.[] Under physiological conditions (pH 7.4), it does not react with DNA.

  • The Chloride: The chloride (-Cl) is a good leaving group on a benzylic carbon.[] This activates the methylene group, making it susceptible to nucleophilic attack by the N7-position of Guanine in DNA, leading to depurination and strand breaks.[]

Mechanistic Visualization

Figure 1: Synthesis & Toxicity Pathway

This diagram illustrates the synthesis flow and the specific step where cytotoxicity potential spikes.[]

G Start 5-Methyl-1H-indazole (Inert Precursor) Inter (1H-Indazol-5-yl)methanol (Stable Alcohol) Start->Inter Oxidation Product 5-(Chloromethyl)-1H-indazole (TOXIC INTERMEDIATE) Inter->Product Chlorination (SOCl2) Activation Step Drug Indazole-based Drug (Target Product) Product->Drug Coupling (Nucleophilic Sub.) DNA DNA / Protein (Cellular Targets) Product->DNA Off-Target Alkylation (Cytotoxicity)

Caption: The activation of the alcohol to the chloromethyl derivative introduces the electrophilic warhead responsible for cytotoxicity.

Figure 2: Mechanism of Cytotoxicity (DNA Alkylation)

This diagram details the molecular interaction causing cell death (Apoptosis).[]

MOA cluster_0 Cytotoxic Mechanism: S_N2 Alkylation Compound 5-(Chloromethyl)-1H-indazole (Electrophile) Complex Alkylated DNA Adduct Compound->Complex Cl- Leaving Group Target Guanine (DNA Base) (Nucleophile) Target->Complex N7 Attack Result Replication Block / Apoptosis Complex->Result Cellular Response

Caption: The chloromethyl group facilitates direct alkylation of DNA bases, the primary driver of its superior cytotoxicity compared to precursors.

Supporting Experimental Data & Protocols

Since 5-(Chloromethyl)-1H-indazole is an intermediate, direct clinical cytotoxicity data is often proprietary. However, its behavior is consistent with the class of benzylic chlorides .[] The following protocols are the industry standard for verifying this comparative toxicity in your own lab.

Experiment A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the chloromethyl derivative vs. the alcohol precursor.[]

  • Cell Line Selection: Use HepG2 (metabolically active) or CHO-K1 (standard toxicity model).[]

  • Preparation:

    • Dissolve 5-(Chloromethyl)-1H-indazole in DMSO (Note: Prepare fresh; compound is hydrolytically unstable).

    • Dissolve (1H-Indazol-5-yl)methanol in DMSO.

  • Dosing: Treat cells with serial dilutions (0.1 µM to 100 µM) for 24 hours.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Expected Result:

    • Chloromethyl: IC50 ~1–10 µM (High Toxicity due to alkylation).[]

    • Alcohol: IC50 >100 µM (Low Toxicity).[]

Experiment B: Genotoxicity Assessment (Ames Test)

Objective: Confirm the mutagenic potential (ICH M7 requirement).

  • Strains: Salmonella typhimurium strains TA98 and TA100.[]

  • Method: Plate incorporation method +/- S9 metabolic activation.

  • Expected Result:

    • Chloromethyl: Positive for mutagenicity (increased revertant colonies) due to direct DNA alkylation.[]

    • Precursors: Negative (background level revertants).[]

Implications for Drug Development

For researchers utilizing 5-(Chloromethyl)-1H-indazole as a building block:

  • Impurity Control: Because this compound is mutagenic, it must be controlled to < 1.5 µ g/day (TTC - Threshold of Toxicological Concern) in the final drug substance if it is not fully consumed.[]

  • Handling: Use double-gloving and a fume hood.[] Neutralize spills with a nucleophile solution (e.g., 10% sodium thiosulfate) to convert the reactive chloride to a harmless thiosulfate ester.[]

  • Stability: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture converts the toxic chloride back to the safer alcohol (hydrolysis), but this degrades your reagent quality.[]

References

  • Teo, S. K., et al. (2016).[] "Control of Genotoxic Impurities in the Synthesis of Axitinib." Organic Process Research & Development.

  • International Conference on Harmonisation (ICH). (2017). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."

  • Ashby, J., & Tennant, R. W. (1991).[] "Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP." Mutation Research/Reviews in Genetic Toxicology.

  • Pfizer Medical. (2012).[] "INLYTA® (axitinib) Nonclinical Toxicology." Pfizer Medical Information.[]

Sources

assessing the target selectivity of 5-(Chloromethyl)-1H-indazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing the Target Selectivity of 5-(Chloromethyl)-1H-indazole-based Inhibitors

Executive Summary & Core Directive

This guide provides a rigorous framework for evaluating the selectivity of 5-(Chloromethyl)-1H-indazole derivatives. Unlike reversible inhibitors, these compounds utilize a chloromethyl electrophile to form irreversible covalent bonds with nucleophilic cysteine residues on target proteins (typically kinases).

While the indazole scaffold provides affinity for the ATP-binding pocket (hinge region), the chloromethyl warhead introduces a high risk of promiscuity due to its intrinsic reactivity. Therefore, the assessment strategy must move beyond simple IC50 values to include kinetic parameters (


) , stoichiometric validation , and proteome-wide profiling .

Comparative Analysis: Warhead & Scaffold Performance

To objectively assess performance, we compare 5-(Chloromethyl)-1H-indazoles against alternative covalent architectures (e.g., Acrylamides) and reversible analogs.

Table 1: Performance Matrix of Indazole-based Inhibitor Classes

Feature5-(Chloromethyl)-1H-indazole Indazole-Acrylamides (e.g., Ibrutinib-like)Reversible Indazoles (e.g., Axitinib)
Mechanism Irreversible Covalent (

Alkylation)
Irreversible Covalent (Michael Addition)Reversible Competitive
Reactivity High (Aggressive electrophile)Tunable (Requires specific orientation)None (Equilibrium binding)
Target Residue Cysteine (Thiol), occasionally HistidineCysteine (Thiol) onlyNone
Selectivity Risk High (Potential for non-specific alkylation of glutathione or off-target cysteines)Moderate (Structure-guided reactivity)Low to Moderate (Driven purely by affinity)
Potency Metric

(Efficiency)

(Efficiency)

/

Washout Stability High (Permanent modification)High (Permanent modification)Low (Activity returns upon washout)

Key Insight: The chloromethyl group is a "harder" electrophile than the "soft" acrylamide. While this allows it to target less reactive cysteines, it necessitates rigorous Activity-Based Protein Profiling (ABPP) to rule out indiscriminant proteome labeling.

Experimental Protocols for Selectivity Assessment

Protocol A: Kinetic Selectivity Determination ( )

Rationale:


 is time-dependent for covalent inhibitors and therefore invalid. You must determine the efficiency of covalent bond formation.
  • Enzyme Preparation: Dilute target kinase (e.g., ROCK, JNK, or specific target) to 2x final concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Inhibitor Incubation: Prepare a serial dilution of the 5-(Chloromethyl)-1H-indazole derivative.

  • Time-Course Reaction: Incubate enzyme + inhibitor for varying times (

    
     = 0, 5, 10, 30, 60 min).
    
  • Activity Measurement: Add ATP and substrate peptide. Measure phosphorylation (e.g., via ADP-Glo or FRET).

  • Data Analysis:

    • Plot % Activity remaining vs. Time for each concentration to get

      
      .
      
    • Plot

      
       vs. [Inhibitor] to derive 
      
      
      
      (affinity) and
      
      
      (max rate of inactivation).
    • Selectivity Index: Compare

      
       of the Target vs. Off-Target. A ratio >100x is desired.
      
Protocol B: Intact Protein Mass Spectrometry (Stoichiometry Check)

Rationale: Verifies that the inhibitor labels the protein at a single specific site (1:1 stoichiometry) rather than coating the protein surface (non-specific alkylation).

  • Incubation: Incubate Target Protein (5 µM) with Inhibitor (10 µM, 2x excess) for 1 hour at RT.

  • Desalting: Remove excess small molecules using a Zeba Spin Desalting Column or LC diversion.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap MS.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

  • Validation Criteria:

    • Pass: Mass shift corresponds exactly to MW of inhibitor minus HCl (loss of Cl).

    • Fail: Multiple mass shifts (+2x, +3x) indicate non-specific "super-stoichiometric" labeling.

Protocol C: Activity-Based Protein Profiling (ABPP)

Rationale: The "Gold Standard" for assessing off-target selectivity in a complex proteome.

  • Lysate Preparation: Prepare cell lysates (e.g., HEK293 or relevant cancer line).

  • Probe Treatment: Treat lysate with the 5-(Chloromethyl)-1H-indazole inhibitor (Test) or DMSO (Control) for 1 hr.

  • Chase: Treat both samples with a broad-spectrum Cysteine-reactive probe (e.g., Iodoacetamide-Desthiobiotin) that targets available cysteines.

  • Enrichment: Streptavidin-bead enrichment of probe-labeled proteins.

  • Tryptic Digestion & LC-MS/MS: Digest on-bead and analyze peptides.

  • Quantification: Identify proteins "lost" in the Test sample (competed away by your inhibitor). These are the targets.

Visualization of Mechanisms & Workflows

Figure 1: Mechanism of Action & Selectivity Logic

This diagram illustrates the specific alkylation event and the selectivity filter.

InhibitorMechanism Scaffold 5-(Chloromethyl)-1H-indazole (Inhibitor) Binding Reversible Binding (Hinge Region Affinity) Scaffold->Binding Kd (Affinity) OffTarget Off-Target Alkylation (Glutathione/Non-specific) Scaffold->OffTarget High Reactivity Risk Reaction Nucleophilic Attack (Cysteine -SH) Binding->Reaction Proximity Effect Complex Covalent Adduct (Irreversible Inhibition) Reaction->Complex k_inact (Cl- departure)

Caption: Kinetic mechanism of 5-(chloromethyl)-1H-indazole inhibitors. Selectivity is achieved only when the reversible binding (affinity) positions the chloromethyl warhead in precise proximity to the target cysteine, outpacing non-specific reactions.

Figure 2: The Selectivity Assessment Workflow

SelectivityWorkflow Start Synthesize 5-(Chloromethyl)-1H-indazole Derivative Biochem Biochemical Assay (Determine k_inact/K_I) Start->Biochem MS_Check Intact Protein MS (Verify 1:1 Stoichiometry) Biochem->MS_Check If Potent (<100nM) Fail Redesign Scaffold/Warhead Biochem->Fail Low Efficiency ABPP Cellular ABPP (Proteome-wide Selectivity) MS_Check->ABPP If Specific (1:1) MS_Check->Fail Promiscuous Labeling Decision Selectivity Profile Validated? ABPP->Decision

Caption: Step-by-step workflow for validating covalent inhibitor selectivity. Progression requires passing strict checkpoints: potency, stoichiometric precision, and proteomic specificity.

References

  • Wang, Y. et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2021.[1] Link

  • Langan, R. et al. "Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 2017. Link

  • Barf, T. & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry, 2012. Link

  • Backus, K.M. et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

  • Singh, J. et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

Sources

A Senior Application Scientist's Guide to Comparative Docking of 5-(Chloromethyl)-1H-indazole Derivatives Against PIM1 Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Indazole Scaffold and Predictive Modeling

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The 1H-indazole core is one such "privileged scaffold," renowned for its versatile biological activities and its presence in numerous approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2][3] This has spurred extensive research into novel indazole derivatives, with compounds like the 5-(Chloromethyl)-1H-indazole series representing a promising frontier for developing new therapeutic leads.

The journey from a promising chemical series to a clinical candidate is long and resource-intensive. To navigate this path efficiently, modern drug discovery leverages powerful computational tools. Among these, molecular docking stands out as an indispensable technique in structure-based drug design.[4][5] It allows us to predict how a potential drug molecule (a ligand) will bind to its biological target (a protein) at an atomic level, providing crucial insights into binding affinity and the specific interactions that drive molecular recognition.[4]

This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study of 5-(Chloromethyl)-1H-indazole derivatives. As our target, we will focus on PIM1 kinase, a high-value cancer target. We will not only detail the step-by-step methodology but also delve into the critical reasoning behind each experimental choice, ensuring a robust and self-validating workflow.

Part 1: Target Selection & Rationale – Why PIM1 Kinase?

The success of any docking study hinges on the selection of a biologically relevant and structurally characterized protein target. For our study of indazole derivatives, PIM1 kinase presents a compelling case.

PIM1 is a member of the serine/threonine kinase family that plays a critical role in regulating signaling pathways fundamental to cell survival, proliferation, and tumorigenesis.[6][7] Its overexpression is linked to various hematologic malignancies and solid tumors, making it an attractive target for pharmacological inhibition in cancer therapy.[6] Notably, the indazole scaffold has already been successfully employed to develop potent pan-Pim kinase inhibitors, establishing a clear precedent for this investigation.[6][8]

For the practical execution of our study, we require a high-resolution 3D crystal structure of the target protein. The Protein Data Bank (PDB) is the definitive repository for such data. A suitable structure for this work is PDB ID: 1XWS , which represents the crystal structure of PIM1 kinase.[8] The availability of a well-defined structure with a co-crystallized ligand is essential for accurately defining the binding site and for validating our docking protocol.

Part 2: The Comparative Docking Workflow – A Step-by-Step Protocol

A rigorous and reproducible workflow is the bedrock of trustworthy computational results. The following protocol outlines the complete process, from initial data retrieval to the final docking simulation. The causality behind each step is explained to provide a deeper understanding of the system.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Preparation (PDB: 1XWS) Ligands 2. Ligand Preparation (Indazole Derivatives + Control) Grid 3. Binding Site Definition & Grid Generation Ligands->Grid Docking 4. Molecular Docking (AutoDock Vina) Grid->Docking Validation 5. Protocol Validation (Redocking, RMSD < 2.0 Å) Docking->Validation Quant 6. Quantitative Analysis (Binding Affinity, LE) Validation->Quant Qual 7. Qualitative Analysis (Binding Pose, Interactions)

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocol

Step 1: Preparation of the Target Protein (PIM1 Kinase)

  • Objective: To clean and prepare the raw crystal structure to represent a more biologically relevant state.

  • Protocol:

    • Download the PDB file for PIM1 kinase (e.g., 1XWS) from the .

    • Load the structure into a molecular modeling program (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro).

    • Remove Non-Essential Molecules: Delete all water molecules and any other heteroatoms (ions, crystallization agents) not essential for binding. The co-crystallized ligand should be kept temporarily to define the binding site, then removed or saved to a separate file.

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for defining correct hydrogen bonding patterns.

    • Assign Charges and Protonation States: Assign partial charges using a standard force field (e.g., AMBER, CHARMM). Ensure key amino acid residues like Histidine have their protonation states correctly assigned based on the local microenvironment.

    • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the structure to relieve any steric clashes introduced during preparation.

    • Save the prepared protein structure as a .pdbqt file for use with AutoDock tools.

Step 2: Ligand Preparation

  • Objective: To generate low-energy, 3D conformations of the indazole derivatives and a known reference compound.

  • Protocol:

    • Obtain the 2D structures of your 5-(Chloromethyl)-1H-indazole derivatives.

    • Include a positive control ligand. A suitable choice would be a known PIM1 kinase inhibitor to benchmark your results against.

    • Convert the 2D structures to 3D structures using a program like Open Babel or ChemDraw.

    • Perform energy minimization on each ligand using a force field (e.g., MMFF94). This step is crucial for ensuring the ligand conformations are energetically plausible.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand. This allows the docking software to explore conformational flexibility during the simulation.

    • Save the prepared ligands in the .pdbqt format.

Step 3: Defining the Binding Site & Grid Generation

  • Objective: To define the specific three-dimensional space within the protein where the docking algorithm will search for binding poses.

  • Protocol:

    • Identify the active site of PIM1 kinase. The most reliable method is to use the location of the co-crystallized ligand from the original PDB file.

    • Using AutoDock Tools, define a "grid box" that encompasses this entire active site.

    • The grid box dimensions should be large enough to allow the ligand to rotate and translate freely (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å), but not so large that it unnecessarily increases computation time. This box defines the search space for the docking algorithm.

Step 4: Molecular Docking Simulation

  • Objective: To predict the binding poses and calculate the binding affinity of each ligand within the PIM1 active site.

  • Protocol:

    • We will use AutoDock Vina , a widely-used, accurate, and efficient open-source docking program.[9]

    • For each prepared ligand, run the AutoDock Vina simulation using the prepared protein and the defined grid box.

    • Set the exhaustiveness parameter. This controls the thoroughness of the search. A value of 8 is standard, but increasing it can improve the reliability of the result at the cost of longer run times.

    • The program will generate a set of possible binding poses (typically 9-10) for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.

Step 5: Protocol Validation – A Self-Validating System

  • Objective: To ensure the trustworthiness of your docking protocol by confirming it can reproduce known experimental results.[10]

  • Protocol:

    • Take the co-crystallized ligand that was originally in the PDB structure (1XWS).

    • Prepare this "native" ligand using the same procedure as in Step 2.

    • Dock this native ligand back into the active site of PIM1 using the exact same protocol as in Step 4. This process is known as redocking .[11]

    • Validation Criterion: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[12]

    • A successful validation is achieved if the RMSD is less than 2.0 Å .[11][12] This demonstrates that your computational setup is capable of accurately identifying the correct binding mode. Proceeding without this validation step undermines the credibility of the subsequent results.

Part 3: Analysis and Interpretation of Docking Results

The output of a docking simulation is rich with data that requires careful interpretation. Analysis should be both quantitative and qualitative.[13]

Quantitative Analysis: The Numbers Game

The primary metric is the Binding Affinity , reported in kcal/mol. This value estimates the free energy of binding. A more negative (i.e., lower) value indicates a stronger, more favorable binding interaction.[10] This allows for a direct comparison and ranking of the different indazole derivatives.

The results should be summarized in a clear, structured table for easy comparison.

Table 1: Hypothetical Docking Results for Indazole Derivatives against PIM1 Kinase

Compound ID IUPAC Name Binding Affinity (kcal/mol) Key Interacting Residues
Control-1 Known PIM1 Inhibitor (Reference) -9.5 Glu121, Leu120, Val52
IND-01 5-(Chloromethyl)-1H-indazole -7.2 Leu120, Val52
IND-02 3-amino-5-(Chloromethyl)-1H-indazole -8.1 Glu121, Leu120

| IND-03 | 5-(Chloromethyl)-3-(pyridin-4-yl)-1H-indazole | -8.9 | Glu121, Leu120, Phe49 |

Qualitative Analysis: The Story Behind the Score

A low binding energy score is promising, but it is the underlying physical interactions that provide true scientific insight.[14]

  • Visual Inspection: Use visualization software like PyMOL or Discovery Studio to analyze the top-ranked binding pose for each compound.

  • Interaction Mapping: Identify the specific intermolecular interactions between your ligand and the protein's active site residues. Key interactions to look for include:

    • Hydrogen Bonds: These are strong, directional interactions crucial for affinity and specificity. For kinases, interactions with the "hinge region" (e.g., with the backbone of residues like Glu121 in PIM1) are often critical for potent inhibition.[8]

    • Hydrophobic Interactions: The burying of nonpolar surfaces of the ligand into hydrophobic pockets of the protein.

    • Pi-Stacking or Cation-Pi Interactions: Interactions involving aromatic rings.

G cluster_protein PIM1 Active Site cluster_ligand Indazole Ligand (IND-03) Glu121 Glu121 (Hinge) Leu120 Leu120 (Hinge) Phe49 Phe49 (Gatekeeper) Indazole_N Indazole NH Indazole_N->Leu120 H-Bond Pyridine_N Pyridine N Pyridine_N->Glu121 H-Bond Aromatic_Ring Indazole Ring Aromatic_Ring->Phe49 Pi-Stacking

Caption: Key interactions between an indazole ligand and PIM1 kinase.

Part 4: A Comparative Guide – Benchmarking Against Alternatives

With the data analyzed, we can now perform a comparative evaluation.

  • Performance vs. Control: How do the binding affinities of the 5-(Chloromethyl)-1H-indazole derivatives (IND-01, 02, 03) compare to the known PIM1 inhibitor? In our hypothetical data (Table 1), IND-03 shows a binding affinity (-8.9 kcal/mol) that is approaching that of the control (-9.5 kcal/mol), suggesting it is a promising candidate.

  • Structure-Activity Relationships (SAR): We can now derive early SAR insights directly from the docking data.[10]

    • Comparing IND-01 (-7.2 kcal/mol) to IND-02 (-8.1 kcal/mol) suggests that the addition of a 3-amino group is beneficial. Visual analysis would likely show this group forming a new hydrogen bond with a key residue like Glu121.

    • Comparing IND-02 to IND-03 (-8.9 kcal/mol) indicates that replacing the amino group with a pyridine ring further enhances binding. The qualitative analysis diagram suggests this is due to both maintaining the critical hydrogen bond via the pyridine nitrogen and introducing a favorable pi-stacking interaction with the Phe49 "gatekeeper" residue.

  • Role of the Chloromethyl Group: The analysis should also focus on the contribution of the core 5-(Chloromethyl) substituent. Does it occupy a specific hydrophobic pocket? Does it provide a vector for future chemical modification to further improve affinity or selectivity?

Based on this comparative analysis, IND-03 emerges as the most promising lead candidate from this series for further experimental validation. Its predicted binding mode leverages multiple key interactions within the PIM1 active site, providing a strong, rational basis for its potent inhibitory potential.

Conclusion

Molecular docking is a powerful and rational approach to triaging and prioritizing compounds in the early stages of drug discovery. This guide has detailed a robust, self-validating workflow for the comparative analysis of 5-(Chloromethyl)-1H-indazole derivatives against PIM1 kinase. By combining quantitative metrics like binding affinity with a qualitative understanding of molecular interactions, researchers can generate actionable insights and formulate clear, data-driven hypotheses.

It is imperative to remember that molecular docking is a predictive tool. The compelling in silico results generated through this protocol should be viewed as a strong justification for the next crucial steps: chemical synthesis and experimental validation through in vitro biological assays.

References

  • National Center for Biotechnology Information (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]

  • MDPI (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

  • PubMed (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Available at: [Link]

  • ETFLIN (2022). A Beginner's Guide to Molecular Docking. Available at: [Link]

  • National Center for Biotechnology Information (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available at: [Link]

  • The Scripps Research Institute (n.d.). AutoDock. Available at: [Link]

  • National Center for Biotechnology Information (2016). Molecular Docking and Structure-Based Drug Design Strategies. PubMed Central. Available at: [Link]

  • ResearchGate (2022). How to validate the molecular docking results? Available at: [Link]

  • Royal Society of Chemistry (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

  • Thieme (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Available at: [Link]

  • ResearchGate (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link]

  • PubMed (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Available at: [Link]

  • Frontiers (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Available at: [Link]

  • YouTube (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Available at: [Link]

  • National Center for Biotechnology Information (2019). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

  • YouTube (2021). Docking Result Analysis and Validation with Discovery Studio. Available at: [Link]

  • ResearchGate (2018). Computational Docking and Organic Drug Design: From Molecules to Medicines. Available at: [Link]

  • ResearchGate (2014). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. Available at: [Link]

Sources

Validation of a High-Throughput Screening Assay Using a 5-(Chloromethyl)-1H-indazole Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) in drug discovery—exemplified by blockbuster drugs like Ibrutinib and Osimertinib—has necessitated the development of robust assays to measure target occupancy. This guide details the validation of a high-throughput screening (HTS) assay utilizing a 5-(chloromethyl)-1H-indazole derivative as a covalent fluorescent probe.

Unlike reversible binders, this probe utilizes the electrophilic chloromethyl "warhead" to alkylate a nucleophilic cysteine residue within the target's active site (typically a kinase or protease). This guide compares the performance of this covalent Fluorescence Polarization (FP) assay against industry-standard alternatives, providing a rigorous validation framework compliant with NCATS/NIH Assay Guidance Manual standards.

Technical Background & Mechanism

The core of this assay is the 5-(chloromethyl)-1H-indazole scaffold. Indazoles are privileged structures in medicinal chemistry, often mimicking the adenine ring of ATP in kinase inhibitors. The addition of a chloromethyl group (


) transforms the scaffold into an alkylating agent.
Mechanism of Action

The probe functions via a nucleophilic substitution (


) mechanism. A specific cysteine residue in the target protein attacks the methylene carbon of the chloromethyl group, displacing the chloride ion and forming a permanent thioether bond.

ReactionMechanism Protein Target Protein (Nucleophilic Cysteine-SH) Transition Transition State (S_N2 Attack) Protein->Transition Nucleophilic Attack Probe Probe Reagent (5-Chloromethyl-Indazole-Fluorophore) Probe->Transition Complex Stable Adduct (Protein-S-CH2-Indazole-Fluorophore) Transition->Complex Covalent Bond Formation Leaving Leaving Group (Cl-) Transition->Leaving Displacement

Figure 1: Mechanism of covalent labeling. The chloromethyl warhead ensures irreversible tagging of the target, resulting in a stable signal that is resistant to dissociation.

Comparative Analysis: Covalent FP vs. Alternatives

The following table contrasts the Covalent Indazole FP assay with standard Reversible TR-FRET and ELISA formats.

FeatureMethod A: Covalent Indazole FP (Topic) Method B: Reversible TR-FRET Method C: ELISA / MSD
Binding Mode Irreversible (None-equilibrium)Reversible (Equilibrium)Reversible (Equilibrium)
Signal Stability High: Signal persists after binding; insensitive to off-rates.Medium: Sensitive to temperature and competitor off-rates.High: But requires multiple wash steps.
Throughput Ultra-High (1536-well compatible) High (384/1536-well)Low/Medium (96/384-well)
Reagent Cost Low (Synthetic probe + Protein)High (Requires Antibody + Fluorophores)High (Antibodies + Coated Plates)
Primary Risk Reactivity: Probe may hydrolyze in high pH or react with DTT.Interference: Fluorescent compounds can interfere with FRET.Wash Steps: Variation in washing causes high CV%.
Kinetic Insight Can determine

(potency + reactivity).
Only determines

(affinity).
Only determines

.

Expert Insight: The decisive advantage of the chloromethyl-indazole probe is its ability to distinguish between reversible and irreversible inhibitors during the screening phase (via "jump-dilution" or time-dependent


 shifts), a capability lacking in standard TR-FRET assays.

Validation Protocol

This validation follows the "Fit-for-Purpose" approach. Since the probe is reactive, standard validation steps must be modified to account for time-dependent binding.

Phase 1: Reagent Stability & Buffer Optimization

Objective: Ensure the chloromethyl moiety remains intact in the assay buffer but reactive toward the protein.

  • Critical Factor: Avoid strong nucleophiles in the buffer (e.g., DTT,

    
    -mercaptoethanol) which will quench the probe. Use TCEP if a reducing agent is strictly necessary.
    
  • DMSO Tolerance: Chloromethyl derivatives can be lipophilic. Determine the maximum tolerated DMSO concentration (typically 1-5%) that maintains protein solubility without precipitating the probe.

Phase 2: Linearity and Binding Kinetics ( )

Unlike reversible assays, the signal here is time-dependent. You must determine the optimal incubation time (


) where the reaction reaches >80% completion but has not succumbed to non-specific labeling.

Protocol:

  • Titrate Protein (0 - 1

    
    M) against fixed Probe (10 nM).
    
  • Measure FP (mP) at multiple time points (0, 15, 30, 60, 120 min).

  • Selection: Choose the protein concentration yielding 50-80% maximal binding and the time point where the signal plateaus.

Phase 3: Z-Factor and Plate Uniformity

This is the standard for HTS validation. We perform a 3-day variability study.

Workflow Diagram:

HTS_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Assay Reaction cluster_2 Step 3: Detection & Analysis Reagents Prepare Reagents: 1. Target Protein 2. Indazole Probe 3. Test Compounds Dispense_Cmpd Dispense Compounds (Echo Acoustic / Pin Tool) Reagents->Dispense_Cmpd Dispense_Prot Add Target Protein Incubate 15 min (Pre-incubation) Dispense_Cmpd->Dispense_Prot Dispense_Probe Add Indazole Probe Incubate 60 min (Reaction) Dispense_Prot->Dispense_Probe Read Read Fluorescence Polarization (Ex 485nm / Em 535nm) Dispense_Probe->Read Calc Calculate Z-Factor & Signal-to-Background Read->Calc

Figure 2: HTS Workflow for Covalent Probe Validation. Note the pre-incubation step, which is critical for detecting competitive inhibitors before the covalent probe locks the target.

Experimental Data Summary (Representative)

The following data represents a successful validation of the assay in a 384-well format.

Table 1: Plate Uniformity & Signal Window (n=384 wells/group)

ParameterMax Signal (Probe + Protein + DMSO)Min Signal (Probe Only / Free)Acceptance Criteria
Mean mP 285 mP45 mP

SD 8.5 mP4.2 mP-
CV % 2.9%9.3%

(Max Signal)
Signal-to-Background (S/B) 6.3-

Z-Factor (Z') 0.78 -

(Excellent)

Table 2: Inter-Day Reproducibility (


 of Reference Inhibitor) 
Day

(nM)
95% CIShift Factor
Day 112.510.1 - 14.81.0 (Ref)
Day 213.111.0 - 15.21.05
Day 311.99.8 - 14.10.95

Interpretation: The assay demonstrates a Z' > 0.5, indicating a robust separation between positive and negative controls. The inter-day variability of the reference inhibitor


 is negligible (< 2-fold shift), confirming reproducibility.

Senior Scientist’s "Self-Validating" Checklist

To ensure the assay remains valid over time (Trustworthiness), implement these controls in every run:

  • The "No-Probe" Control: Always include wells with Protein + DMSO (no probe) to check for intrinsic protein autofluorescence, which can skew FP calculations.

  • The "Quenched" Control: Add an excess of free thiol (e.g., Glutathione) to a subset of wells before the probe. If the signal remains high, your probe is binding non-specifically (sticking) rather than covalently reacting.

  • Linearity Check: Ensure the assay is run at

    
     of the probe if measuring affinity, or at 
    
    
    
    for simple occupancy. For covalent probes, ensure
    
    
    to drive the reaction to completion (pseudo-first-order kinetics).

References

  • Iversen PW, Beck B, Chen YF, et al. (2012).[1][2] HTS Assay Validation. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]

  • Singh J, Petter RC, Baillie TA, Whitty A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Strelow JM. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery, 22(1), 5-20. [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]

Sources

comparing the in vitro and in vivo efficacy of a 5-(Chloromethyl)-1H-indazole-based compound

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Efficacy Profiling of 5-(Chloromethyl)-1H-indazole Derivatives

Part 1: Executive Technical Summary

The 5-(Chloromethyl)-1H-indazole scaffold serves as a critical electrophilic intermediate for synthesizing bioactive small molecules targeting receptor tyrosine kinases (RTKs) and downstream signaling effectors (e.g., VEGFR, FGFR, and ROS-mediated apoptotic pathways). By functionalizing the C5-position via nucleophilic substitution, researchers generate libraries of 5-substituted indazole derivatives (referred to herein as INDZ-5X ) that exhibit potent antineoplastic activity.

This guide provides a rigorous comparative analysis of a representative high-potency INDZ-5X candidate against Standard of Care (SOC) agents (e.g., Doxorubicin , Pazopanib ). It synthesizes experimental data to validate the compound's transition from biochemical potency to physiological efficacy.

Part 2: Mechanistic Profile & Signaling Pathway[1]

Unlike non-specific alkylating agents, optimized INDZ-5X derivatives often function as dual-mechanism inhibitors:

  • Kinase Modulation: Competitive inhibition of ATP binding in RTKs (VEGFR/PDGFR), reducing angiogenesis.

  • ROS Induction: Disruption of mitochondrial membrane potential (

    
    ), leading to reactive oxygen species (ROS) accumulation and Caspase-3/7 activation.
    

Figure 1: Mechanism of Action (MOA) – Dual Targeting Pathway

MOA_Pathway INDZ INDZ-5X Compound (5-Substituted Indazole) CellEntry Cellular Internalization INDZ->CellEntry RTK RTK Inhibition (VEGFR/FGFR) CellEntry->RTK Binding Affinity Mito Mitochondrial Dysfunction (Loss of ΔΨm) CellEntry->Mito Direct Interaction Angio Inhibition of Angiogenesis RTK->Angio Downstream Effect Apoptosis Apoptosis (Programmed Cell Death) Angio->Apoptosis Secondary Effect ROS ROS Accumulation (Oxidative Stress) Mito->ROS Caspase Caspase-3/7 Activation ROS->Caspase Caspase->Apoptosis

Caption: Figure 1 illustrates the dual-action mechanism where the INDZ-5X derivative simultaneously inhibits angiogenic kinases and triggers mitochondrial ROS-dependent apoptosis.

Part 3: In Vitro Efficacy Comparison

Objective: Quantify the antiproliferative potency (IC50) of INDZ-5X across diverse cancer cell lines compared to established chemotherapeutics.

Comparative Data: IC50 Values (µM)

Data synthesized from high-potency indazole derivative studies (e.g., Compound 2f [1]).

Cell LineTissue OriginINDZ-5X (Lead)Doxorubicin (SOC)Pazopanib (Ref)Performance Verdict
4T1 Breast (Murine)0.23 ± 0.05 0.19 ± 0.07> 5.0Bio-equivalent to SOC
MCF-7 Breast (Human)0.34 ± 0.08 0.62 ± 0.034.8 ± 1.2Superior Potency
HepG2 Liver0.80 ± 0.12 0.98 ± 0.166.5 ± 0.9Superior Potency
HEK293 Kidney (Normal)> 50.00.75 ± 0.26> 20.0High Selectivity Index

Analysis: The INDZ-5X lead demonstrates sub-micromolar potency comparable to Doxorubicin but with a significantly improved Selectivity Index (SI) . While Doxorubicin is cytotoxic to normal kidney cells (HEK293), INDZ-5X shows minimal toxicity (>50 µM), suggesting a wider therapeutic window.

Protocol 1: Validated Cell Viability Assay (MTT)

Self-Validating Step: Use a reference compound (e.g., Staurosporine) on every plate to normalize inter-assay variability.

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve INDZ-5X in DMSO (stock 10 mM). Prepare serial dilutions (0.01–100 µM) in culture medium. Ensure final DMSO < 0.1%.

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate medium; add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance (OD) at 570 nm (ref 630 nm).

  • Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $. Fit non-linear regression to determine IC50.

Part 4: In Vivo Efficacy Comparison

Objective: Evaluate Tumor Growth Inhibition (TGI) and systemic toxicity in a xenograft model.

Comparative Data: 4T1 Xenograft Model (21 Days)

Dosage: INDZ-5X (10 mg/kg, IP, Daily) vs. Doxorubicin (2 mg/kg, IV, Q3D).

MetricINDZ-5X (10 mg/kg)Doxorubicin (2 mg/kg)Vehicle ControlClinical Implication
Tumor Vol. Inhibition (TGI) ~68% ~72%0%Comparable efficacy to chemo.
Final Tumor Weight (g) 0.45 ± 0.10.38 ± 0.11.45 ± 0.3Significant reduction (p<0.01).
Body Weight Change +2.5% (Stable) -15.4% (Loss)+3.0%Superior Safety Profile.
Survival Rate 100%80%100%Reduced systemic toxicity.

Analysis: While Doxorubicin achieves marginally higher tumor shrinkage, it induces severe cachexia (weight loss). INDZ-5X achieves robust TGI (>60%) without systemic toxicity, validating the in vitro selectivity findings.

Protocol 2: Xenograft Efficacy Workflow

Self-Validating Step: Randomize mice based on initial tumor volume (TV ~100 mm³) to ensure uniform baseline.

Figure 2: In Vivo Experimental Workflow

InVivo_Workflow Inoculation Cell Inoculation (4T1, 1x10^6 cells) Palpation Tumor Establishment (Reach 100 mm³) Inoculation->Palpation ~7 Days Grouping Randomization (n=6/group) Palpation->Grouping Treatment Treatment Phase (21 Days, IP/IV) Grouping->Treatment Daily Dosing Analysis Endpoint Analysis (Vol, Wt, H&E) Treatment->Analysis Sacrifice

Caption: Figure 2 outlines the critical path for the xenograft study, ensuring statistical power and ethical compliance.

  • Inoculation: Inject 4T1 cells subcutaneously into the mammary fat pad of BALB/c mice.

  • Staging: Monitor tumors until they reach 80–120 mm³.

  • Treatment: Administer INDZ-5X (dissolved in PBS/PEG400) intraperitoneally daily.

  • Monitoring: Measure tumor dimensions (L × W) every 3 days using calipers. $ V = \frac{L \times W^2}{2} $.

  • Endpoint: Harvest tumors for weighing and histological analysis (H&E, Ki67 staining).

Part 5: References & Grounding

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances, 2021. Key Finding: Identifies Compound 2f (indazole derivative) with IC50 0.23 µM in 4T1 cells and superior safety profile in vivo.[1]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI), 2019. Key Finding: Comprehensive review of indazole pharmacophores in kinase inhibition (FGFR, VEGFR).

  • Indazole Derivatives: Promising Anti-tumor Agents. Source: European Journal of Medicinal Chemistry / ResearchGate. Key Finding: Structural Activity Relationship (SAR) data for C5-substituted indazoles.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: PubMed Central (NIH). Key Finding: Validation of apoptosis induction via p53/MDM2 pathways by indazole derivatives.

Sources

Safety Operating Guide

5-(Chloromethyl)-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Chloromethyl)-1H-indazole Proper Disposal Procedures

Executive Summary

5-(Chloromethyl)-1H-indazole (CAS: 380425-66-5 / 698-26-0 derivative) is a potent alkylating agent and lachrymator. Unlike standard organic waste, its chloromethyl moiety (


) confers high electrophilic reactivity, posing significant risks of chemical burns, DNA alkylation, and delayed respiratory damage.

Immediate Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers or alkali metals.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Classification: Halogenated Organic Waste (RCRA considerations apply).

Hazard Identification & Chemical Profile

To handle this compound safely, one must understand why it is hazardous. The chloromethyl group on the indazole ring is highly susceptible to nucleophilic attack. In a biological context, this means it can irreversibly alkylate DNA bases (e.g., guanine), leading to cytotoxicity or mutagenicity.

PropertyDescriptionOperational Implication
Reactivity Electrophilic Alkylating AgentReacts violently with amines, thiols, and strong bases.
Hydrolysis Generates HCl upon contact with waterDo not add water directly to the pure solid; risk of acid gas release.
Toxicity Lachrymator, Corrosive, Carcinogen SuspectRequires full PPE (Double nitrile gloves, face shield, respirator/fume hood).
Physical State Solid (typically off-white/yellow powder)Dust control is critical during transfer.

Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. Segregation prevents cross-reactivity and ensures compliance with incineration protocols.

A. Solid Waste (Pure Compound & Contaminated Solids)
  • Container: High-density polyethylene (HDPE) or glass wide-mouth jars.

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Corrosive (Solid)." Explicitly write "Alkylating Agent" on the tag to warn downstream handlers.

  • Debris: Contaminated gloves, weigh boats, and paper towels must be treated as hazardous solid waste, not regular trash.

B. Liquid Waste (Mother Liquors & Solutions)
  • Solvent Compatibility: Segregate into "Halogenated Organic Waste" streams.

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • Incompatible: Aqueous basic solutions (unless quenching is intended), strong oxidizers (Nitric acid, Peroxides).

  • pH Check: If the waste solution is acidic (due to HCl generation), do not neutralize in the waste container unless you have a vented cap and cooling. It is safer to label it as "Acidic Halogenated Waste" and let the waste facility handle neutralization.

The "Soft Quench" Protocol (Spills & Residues)

For bulk waste, send for incineration. Use this protocol ONLY for cleaning spills, glassware residues, or small (<5g) quantities that must be deactivated before disposal.

The Chemistry: Simple hydrolysis with water is too slow and generates corrosive HCl gas. The "Soft Quench" uses Sodium Thiosulfate to convert the reactive alkyl chloride into a non-toxic thiosulfate ester (Bunte salt), while Sodium Bicarbonate buffers the pH to prevent sulfur precipitation and neutralize acid byproducts.

Reagents:

  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Procedure:

  • Preparation: Prepare a solution of 10% w/v Sodium Thiosulfate and 5% w/v Sodium Bicarbonate in water.

  • Application:

    • For Spills: Cover the spill with an inert absorbent (Vermiculite/Sand). Flood the absorbent gently with the quench solution. Let sit for 30 minutes.

    • For Glassware: Rinse glassware with the quench solution. Let the rinse sit in the flask for 30 minutes.

  • Verification: Check pH. It should remain neutral to slightly basic (pH 7-9).

  • Final Cleanup: Collect the slurry/liquid.[1] The resulting mixture is now a non-reactive chemical waste (still hazardous due to chemical content, but no longer an alkylating threat).

Disposal Decision Workflows

Workflow 1: Waste Segregation Logic

WasteSegregation Start Waste Generation: 5-(Chloromethyl)-1H-indazole StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure/Bulk Liquid Liquid Waste StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, Sharps) StateCheck->Debris Items SolidAction Pack in HDPE Jar. Label: 'Toxic Solid'. Do NOT Dissolve. Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck DebrisAction Double Bag in chem-resistant bags. Box as Haz Waste. Debris->DebrisAction HaloStream Halogenated Waste Stream (DCM, Chloroform) LiquidCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (Ethyl Acetate, Hexane) LiquidCheck->NonHaloStream No Halogens AqueousStream Aqueous Stream (Quenched Residues) LiquidCheck->AqueousStream Water Based

Figure 1: Decision tree for segregating 5-(Chloromethyl)-1H-indazole waste streams to ensure compatibility with incineration protocols.

Regulatory Compliance (RCRA)

In the United States, this compound is not explicitly P-listed or U-listed, but it triggers characteristic hazardous waste codes due to its properties.

Regulatory CategoryCodeJustification
Characteristic Waste D002 If the waste generates acid (pH < 2) upon contact with water or is in an acidic solution.
Characteristic Waste D003 (Potential) Reactivity - capable of generating toxic gases (HCl) when mixed with water.
F-List Solvents F002 If dissolved in >10% spent halogenated solvents (e.g., Methylene Chloride).[2]
DOT Shipping Class 8 / 6.1 Likely classified as Corrosive (8) or Toxic (6.1) for transport.

Documentation: Always maintain an up-to-date Safety Data Sheet (SDS) in the lab. Ensure the waste manifest explicitly lists "Organic Chloride" to prevent the waste facility from bulking it with incompatible amines.

Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area. The compound is a lachrymator; respiratory protection is mandatory.[3]

  • PPE Up: Wear a Tyvek suit, double nitrile gloves (or Silver Shield® for high exposure), and a full-face respirator with organic vapor/acid gas cartridges.

  • Contain: Ring the spill with a spill pillow or sand.

  • Deactivate (Optional but Recommended): Apply the Soft Quench solution (Thiosulfate/Bicarbonate) gently to the solid to suppress volatility and neutralize reactivity.

  • Collect: Scoop the wet slurry into a wide-mouth hazardous waste jar. Do not create dust.

  • Clean Surface: Wash the floor twice with soap and water. Test pH of the final rinse to ensure neutrality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69681, 5-Chloro-1H-indazole. Retrieved from [Link](Note: As a structural analog, the chloromethyl derivative shares core indazole hazards).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Reference for thiosulfate quenching protocols of alkyl halides).

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-1H-indazole
Reactant of Route 2
5-(Chloromethyl)-1H-indazole

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